molecular formula C30H55BrN2O3 B15569882 RTIL 13

RTIL 13

Katalognummer: B15569882
Molekulargewicht: 571.7 g/mol
InChI-Schlüssel: NBQBCVMTAUPTCJ-PNXVFTDZSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RTIL 13 is a useful research compound. Its molecular formula is C30H55BrN2O3 and its molecular weight is 571.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H55BrN2O3

Molekulargewicht

571.7 g/mol

IUPAC-Name

2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium bromide

InChI

InChI=1S/C30H55N2O3.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-32(2,3)24-22-31-29(33)27-25-20-21-26(35-25)28(27)30(31)34;/h25-28H,4-24H2,1-3H3;1H/q+1;/p-1/t25-,26+,27-,28+;

InChI-Schlüssel

NBQBCVMTAUPTCJ-PNXVFTDZSA-M

Herkunft des Produkts

United States

Foundational & Exploratory

RTIL 13: A Technical Guide to a Potent Dynamin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTIL 13 is a potent inhibitor of dynamin I and II, crucial GTPases involved in cellular membrane fission events, most notably endocytosis. Its ability to disrupt these fundamental cellular processes makes it a valuable tool for research into vesicle trafficking and a potential starting point for therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed protocols for key experimental assays.

Chemical Structure and Properties

This compound is a synthetic, room-temperature ionic liquid. Its chemical identity has been established through various analytical methods.

PropertyValue
IUPAC Name 4-(N,N-Dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo-[5.2.1]decane-3,5-dione bromide
CAS Number 1009376-10-6[1]
Molecular Formula C30H55BrN2O3
Molecular Weight 571.68 g/mol [1]
Physical Form Solid[1]
Purity >98%[1]
Solubility Soluble in DMSO to 20 mM[1]
InChIKey MAEOZTOKHFILJO-PNXVFTDZSA-N[1]

Biological Activity

This compound is a potent inhibitor of the GTPase activity of dynamin I and II. This inhibition disrupts the scission of nascent vesicles from the parent membrane, thereby blocking endocytic pathways.

TargetActivityIC50 Value
Dynamin I GTPaseInhibition2.3 µM[2]
Receptor-Mediated EndocytosisInhibition9.3 µM[1]
Synaptic Vesicle EndocytosisInhibition7.1 µM[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of dynamin. This GTPase is a critical component of the cellular machinery responsible for clathrin-mediated endocytosis. By preventing GTP hydrolysis, this compound stalls the conformational changes in dynamin required for membrane fission, leading to an accumulation of clathrin-coated pits at the plasma membrane.

RTIL13_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 Adaptor Protein (AP2) Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment Dynamin Dynamin Clathrin->Dynamin Assembly at neck GDP GDP + Pi Dynamin->GDP Hydrolysis Endocytic_Vesicle Endocytic Vesicle Dynamin->Endocytic_Vesicle Vesicle Scission RTIL13 This compound RTIL13->Dynamin Inhibition GTP GTP GTP->Dynamin

Caption: Inhibition of Dynamin-Mediated Endocytosis by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is reported to be a high-yield process from readily available starting materials derived from the active component of "Spanish fly" (cantharidin). The core structure, a 10-oxa-4-aza-tricyclo[5.2.1]decane-3,5-dione, is generated, followed by subsequent alkylation to introduce the N,N-dimethyl-N-octadecyl-N-ethyl quaternary ammonium (B1175870) group. While the specific, detailed experimental protocol is not publicly available in the cited literature, the general approach involves the Diels-Alder reaction of furan (B31954) with maleimide (B117702) derivatives followed by N-alkylation steps.

Dynamin GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin.

Materials:

  • Purified dynamin protein

  • This compound

  • GTP solution

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)

  • Malachite Green Reagent

  • Phosphate standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO).

    • Prepare a working solution of GTP in Assay Buffer (e.g., 1 mM).

    • Prepare a phosphate standard curve.

  • Reaction Setup:

    • In a 96-well plate, add 25 µL of purified dynamin solution to each well (except for the 'no enzyme' control).

    • Add 25 µL of the this compound dilution series or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 25 µL of the GTP solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding 10 µL of Malachite Green Reagent A (Malachite green hydrochloride in H2SO4).

    • Incubate for 10 minutes at room temperature.

    • Add 10 µL of Malachite Green Reagent B (Ammonium molybdate (B1676688) in H2SO4 with a stabilizing agent) and incubate for 20 minutes at room temperature for color development.

  • Measurement:

    • Read the absorbance at 620-660 nm using a microplate reader.

    • Calculate the amount of phosphate released using the standard curve and determine the IC50 value for this compound.

Receptor-Mediated Endocytosis Assay (Fluorescent Ligand Uptake)

This assay measures the inhibition of endocytosis by quantifying the cellular uptake of a fluorescently labeled ligand (e.g., fluorescently tagged transferrin or dextran).

Materials:

  • Adherent cells (e.g., HeLa cells)

  • Cell culture medium

  • This compound

  • Fluorescently labeled ligand (e.g., Dextran-FITC)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Ligand Uptake:

    • Add the fluorescently labeled ligand (e.g., 100 µg/ml Dextran-FITC) to each well and incubate for 30 minutes at 37°C to allow for endocytosis.

  • Washing and Fixing:

    • Wash the cells three times with ice-cold PBS to remove non-internalized ligand.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Quantification:

    • Microscopy: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Analysis:

    • Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated control to determine the extent of endocytosis inhibition and calculate the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start Starting Materials (Cantharidin derivative) da_reaction Diels-Alder Reaction start->da_reaction alkylation N-Alkylation da_reaction->alkylation rtil13 This compound alkylation->rtil13 gtpase_assay Dynamin GTPase Assay (Malachite Green) rtil13->gtpase_assay cell_treat Cell Treatment with this compound rtil13->cell_treat ic50_biochem Determine IC50 (GTPase Activity) gtpase_assay->ic50_biochem ligand_uptake Fluorescent Ligand Uptake cell_treat->ligand_uptake quantify Quantify Uptake (Microscopy/Flow Cytometry) ligand_uptake->quantify ic50_cellular Determine IC50 (Endocytosis) quantify->ic50_cellular

Caption: Overall workflow for the synthesis and evaluation of this compound.

References

Technical Guide: Physical, Chemical, and Biological Properties of RTIL 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTIL 13, identified by the CAS number 1009376-10-6, is a potent inhibitor of dynamin I and II. Contrary to what its name might suggest, this compound is not a conventional room-temperature ionic liquid but a complex quaternary ammonium (B1175870) salt with significant biological activity. Its chemical name is 4-(N,N-Dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo-[5.2.1]decane-3,5-dione bromide. This guide provides a comprehensive overview of its known physical, chemical, and biological properties, with a focus on its application in drug discovery and development as a dynamin inhibitor.

Physical and Chemical Properties

Currently, there is limited publicly available data on the specific physical properties of this compound. The information that has been gathered is summarized in the table below. For context, a related series of room-temperature ionic liquids based on a similar scaffold have been reported to be thermally stable up to at least 250 °C[1].

Table 1: Summary of Known Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1009376-10-6
Molecular Formula C₃₀H₅₅BrN₂O₃
Molecular Weight 571.68 g/mol
Appearance Solid
Purity >98%
Solubility Soluble in DMSO to 20 mM
Thermal Stability A series of related compounds are stable up to at least 250 °C.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the GTPase activity of dynamin I and dynamin II. Dynamins are large GTPases essential for the fission of nascent vesicles from parent membranes, a critical step in processes such as receptor-mediated endocytosis and synaptic vesicle recycling. This compound also targets the pleckstrin homology (PH) lipid-binding domain of dynamin. By inhibiting dynamin, this compound effectively blocks these endocytic pathways.

Table 2: Biological Activity of this compound

Target/ProcessIC₅₀ ValueReference
Dynamin I GTPase2.3 µM
Receptor-mediated endocytosis9.3 µM
Synaptic vesicle endocytosis7.1 µM
Dynamin-Mediated Endocytosis Signaling Pathway

The process of clathrin-mediated endocytosis, a major pathway for the uptake of nutrients, signaling molecules, and pathogens, is heavily reliant on dynamin. The process begins with the binding of cargo to receptors on the cell surface, leading to the formation of a clathrin-coated pit. Dynamin is then recruited to the neck of this budding vesicle, where it assembles into a helical collar. Upon GTP hydrolysis, dynamin constricts and severs the vesicle from the plasma membrane. This compound inhibits this crucial scission step.

Dynamin_Pathway Figure 1: Mechanism of Dynamin Inhibition by this compound cluster_membrane Plasma Membrane Receptor Receptor ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment Cargo Cargo Cargo->Receptor Binding Dynamin Dynamin ClathrinPit->Dynamin Dynamin Recruitment to Neck Dynamin->Dynamin Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle Membrane Scission GTP GTP GTP->Dynamin GTP Hydrolysis RTIL13 This compound RTIL13->Dynamin Inhibition

Caption: Figure 1: Mechanism of Dynamin Inhibition by this compound.

Experimental Protocols

Determination of Physical Properties

Given the lack of specific data for this compound, researchers may need to determine its physical properties experimentally. Standard protocols for these measurements are outlined below.

  • Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, glass transition, and other thermal events. TGA measures the change in mass of a sample as a function of temperature or time, indicating thermal stability and decomposition temperatures.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.

    • The pan is sealed and placed in the DSC/TGA instrument alongside an empty reference pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • For DSC, the heat flow is recorded, and the melting point is determined from the peak of the endothermic transition.

    • For TGA, the mass loss is recorded, and the onset of decomposition is determined as the temperature at which significant mass loss begins.

  • Principle: The solubility of a compound in a particular solvent is determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

  • Methodology (Shake-Flask Method):

    • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers) in a sealed vial.

    • The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present) or High-Performance Liquid Chromatography (HPLC).

Biological Assays

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of GTP by dynamin, providing a measure of its enzymatic activity. The effect of an inhibitor like this compound is quantified by the reduction in Pi formation.

GTPase_Assay_Workflow Figure 2: Workflow for Dynamin GTPase Inhibition Assay start Start prep_reagents Prepare Reagents (Dynamin, GTP, this compound dilutions, Assay Buffer) start->prep_reagents plate_setup Set up 96-well plate with this compound dilutions and controls prep_reagents->plate_setup add_dynamin Add purified dynamin to wells plate_setup->add_dynamin pre_incubate Pre-incubate at 37°C add_dynamin->pre_incubate start_reaction Initiate reaction by adding GTP pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction and develop color (Malachite Green Reagent) incubate->stop_reaction measure_abs Measure absorbance at ~620 nm stop_reaction->measure_abs analyze Analyze data and calculate IC50 measure_abs->analyze end End analyze->end

Caption: Figure 2: Workflow for Dynamin GTPase Inhibition Assay.

  • Materials:

    • Purified dynamin protein

    • This compound

    • Guanosine triphosphate (GTP) solution

    • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂)

    • Malachite Green reagent

    • Phosphate standards

    • 96-well microplate

    • Microplate reader

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of GTP and phosphate standards.

    • Reaction Setup: In a 96-well plate, add the assay buffer, purified dynamin solution, and the this compound dilutions to their respective wells. Include controls without the inhibitor and without the enzyme.

    • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

    • Reaction Initiation: Start the reaction by adding the GTP working solution to all wells.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. Allow time for color development.

    • Measurement: Read the absorbance at approximately 620 nm using a microplate reader.

    • Data Analysis: Generate a phosphate standard curve to convert absorbance values to the amount of Pi released. Calculate the percentage of inhibition for each this compound concentration relative to the control without inhibitor and determine the IC₅₀ value.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is a solid and is stable under recommended storage conditions. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Standard laboratory safety precautions, including wearing personal protective equipment such as gloves, lab coat, and safety glasses, should be followed when handling this compound.

Conclusion

This compound is a valuable research tool for studying the role of dynamin in cellular processes. While its name is a potential source of confusion, its identity as a potent and specific dynamin inhibitor is well-established. This guide provides a summary of its known properties and the experimental protocols necessary for its characterization and use in a research setting. Further studies are required to fully elucidate its physical and chemical properties, which will be crucial for its potential development as a therapeutic agent.

References

Limited Information Available for In-Depth Technical Guide on RTIL 13

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanism of action of RTIL 13 cannot be fully generated due to a significant lack of detailed scientific literature and experimental data specifically focused on this compound.

While a complete, in-depth guide as requested is not feasible, the following information has been compiled from the limited available sources.

Summary of Available Data for this compound

Quantitative Data

ParameterValueSource
IC50 (Dynamin I GTPase) 2.3 µMCommercial Supplier
IC50 (Receptor-mediated endocytosis) 9.3 µMCommercial Supplier
IC50 (Synaptic vesicle endocytosis) 7.1 µMCommercial Supplier
Molecular Weight 571.68 g/mol Commercial Supplier

Presumed Mechanism of Action

Based on its classification as a dynamin I and II inhibitor, this compound is presumed to interfere with the critical role of dynamin in membrane fission processes. One source suggests that this compound possesses a norcantharidin (B1212189) scaffold and targets the pleckstrin homology (PH) domain of dynamin. The PH domain is crucial for dynamin's recruitment to the cell membrane through its interaction with phosphoinositides. By targeting this domain, this compound likely prevents the proper localization of dynamin to the necks of budding vesicles, thereby inhibiting endocytosis and other dynamin-dependent trafficking events.

Visualizing the Presumed General Mechanism

The following diagram illustrates the general mechanism of dynamin inhibition, which is the presumed mode of action for this compound.

Dynamin_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Coated Pit Coated Pit Vesicle Neck Vesicle Neck Coated Pit->Vesicle Neck Scission Scission Vesicle Neck->Scission GTP hydrolysis & conformational change Endocytic Vesicle Endocytic Vesicle Scission->Endocytic Vesicle Membrane fission Dynamin (inactive) Dynamin (inactive) Dynamin-GTP Dynamin-GTP Dynamin (inactive)->Dynamin-GTP GTP binding Dynamin-GTP->Vesicle Neck Recruitment to membrane (via PH domain) RTIL_13 This compound RTIL_13->Dynamin-GTP Inhibits PH domain -membrane interaction

Presumed mechanism of this compound via dynamin inhibition.

Experimental Protocols

Specific experimental protocols for the characterization of this compound are not available. However, based on standard methods for evaluating dynamin inhibitors, the following generic protocols can be adapted.

Generic Protocol: In Vitro Dynamin GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by dynamin in the presence and absence of the inhibitor.

  • Reagents and Materials:

    • Purified dynamin I or II protein

    • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂

    • GTP stock solution (10 mM)

    • This compound stock solution (in DMSO)

    • Phosphate (B84403) detection reagent (e.g., Malachite Green)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

    • Add 10 µL of each this compound dilution or vehicle to the wells of a 96-well plate.

    • Add 80 µL of Assay Buffer containing a known concentration of purified dynamin (e.g., 100 nM) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of GTP solution (final concentration, e.g., 100 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Generic Protocol: Cell-Based Receptor-Mediated Endocytosis Assay

This assay assesses the effect of this compound on the internalization of a fluorescently labeled ligand that undergoes receptor-mediated endocytosis.

  • Reagents and Materials:

    • Adherent cell line (e.g., HeLa, A549)

    • Cell culture medium

    • Fluorescently labeled transferrin (Tf-FITC or similar)

    • This compound stock solution (in DMSO)

    • Hoechst 33342 or DAPI for nuclear staining

    • Paraformaldehyde (PFA) for fixation

    • Fluorescence microscope or high-content imaging system

  • Procedure:

    • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

    • Add fluorescently labeled transferrin to the medium and incubate for a further 15-30 minutes at 37°C to allow for internalization.

    • Wash the cells with ice-cold PBS to remove non-internalized transferrin. An acid wash step can be included to strip surface-bound ligand.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS and stain the nuclei with Hoechst 33342 or DAPI.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the intracellular fluorescence intensity per cell.

    • Calculate the percentage of inhibition of endocytosis for each concentration of this compound and determine the IC50 value.

Logical Workflow for Characterizing a Novel Dynamin Inhibitor like this compound

Characterization_Workflow Compound_Synthesis Synthesis & Purification of this compound In_Vitro_Assay In Vitro Dynamin GTPase Assay Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Endocytosis Assay In_Vitro_Assay->Cell_Based_Assay Data_Analysis IC50/EC50 Determination & SAR Studies In_Vitro_Assay->Data_Analysis Downstream_Analysis Analysis of Downstream Signaling Pathways Cell_Based_Assay->Downstream_Analysis Cell_Based_Assay->Data_Analysis Downstream_Analysis->Data_Analysis Final_Report In-depth Technical Guide Data_Analysis->Final_Report

A logical workflow for the full characterization of this compound.

An In-depth Technical Guide to the Discovery and Synthesis of RTIL 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of RTIL 13, a potent inhibitor of dynamin I and II. The document details the seminal research that led to its identification, provides a step-by-step synthesis protocol, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this significant molecule.

Introduction

This compound, chemically known as 4-(N,N-Dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo-[5.2.1]decane-3,5-dione bromide, is a synthetic molecule identified as a powerful inhibitor of the GTPase activity of dynamin I and II. Dynamins are large GTPases essential for membrane fission processes, most notably in clathrin-mediated endocytosis and synaptic vesicle recycling. The discovery of this compound emerged from research focused on the synthesis of novel room-temperature ionic liquids (RTILs) derived from cantharidin, the active component of the vesicant "Spanish fly".[1] This guide serves as a technical resource for researchers interested in the synthesis and biological application of this compound.

Discovery of this compound as a Dynamin Inhibitor

The discovery of this compound was a result of a broader investigation into a new family of room-temperature ionic liquids.[1] The synthesis of these novel compounds was achieved through simple synthetic manipulations of cantharidin. While the primary goal was to explore the physicochemical properties of these new RTILs, their structural similarity to known inhibitors prompted a screen for biological activity. This screening revealed that several of the synthesized RTILs exhibited significant inhibition of dynamin GTPase. Among the series, compound 13 , later designated this compound, was identified as one of the most potent inhibitors of dynamin GTPase discovered at the time.[1]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 4-(N,N-Dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo-[5.2.1]decane-3,5-dione bromide
CAS Number 1009376-10-6
Molecular Formula C₃₀H₅₅BrN₂O₃
Molecular Weight 571.68 g/mol
Appearance White solid
Purity >95%
Melting Point 134-136 °C
Dynamin I GTPase Inhibition (IC₅₀) 2.3 ± 0.3 µM[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from the Diels-Alder adduct of furan (B31954) and maleic anhydride (B1165640). The general synthetic workflow is depicted in the diagram below.

Synthesis_Workflow furan Furan diels_alder_adduct exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride furan->diels_alder_adduct Diels-Alder Reaction maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder_adduct amine_adduct N-(2-(dimethylamino)ethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide diels_alder_adduct->amine_adduct Aminolysis with N,N-dimethylethylenediamine quaternized_product This compound Precursor amine_adduct->quaternized_product Quaternization with 1-Bromooctadecane (B154017) rtil_13 This compound quaternized_product->rtil_13 Hydrogenation

General Synthetic Workflow for this compound
Experimental Protocol

Step 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

  • To a solution of furan (1.0 eq) in diethyl ether, maleic anhydride (1.0 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred for 4 hours, during which a white precipitate forms.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the product.

Step 2: Synthesis of N-(2-(dimethylamino)ethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide

  • A mixture of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (1.0 eq) and N,N-dimethylethylenediamine (1.1 eq) in toluene (B28343) is heated at reflux for 12 hours with a Dean-Stark apparatus to remove water.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the imide product.

Step 3: Quaternization to form the this compound Precursor

  • To a solution of N-(2-(dimethylamino)ethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (1.0 eq) in acetonitrile, 1-bromooctadecane (1.2 eq) is added.

  • The reaction mixture is heated at reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed in vacuo, and the resulting crude product is washed with diethyl ether to yield the quaternized ammonium (B1175870) salt.

Step 4: Hydrogenation to this compound

  • The quaternized precursor is dissolved in methanol, and a catalytic amount of Palladium on carbon (10% w/w) is added.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

  • The final product, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Mechanism of Action: Dynamin Inhibition

This compound exerts its biological effect by inhibiting the GTPase activity of dynamin. Dynamin plays a crucial role in the scission of newly formed vesicles from the parent membrane during endocytosis. By inhibiting dynamin's GTPase function, this compound prevents the constriction and pinching-off of clathrin-coated pits, thereby blocking the internalization of cargo.

Dynamin_Inhibition_Pathway receptor Cargo-Receptor Complex clathrin Clathrin Coat Assembly receptor->clathrin pit Clathrin-Coated Pit Formation clathrin->pit dynamin Dynamin Recruitment and Assembly pit->dynamin gtp_hydrolysis GTP Hydrolysis dynamin->gtp_hydrolysis scission Vesicle Scission gtp_hydrolysis->scission endocytosis Endocytosis scission->endocytosis rtil13 This compound rtil13->inhibition inhibition->gtp_hydrolysis Inhibition

Signaling Pathway of Dynamin Inhibition by this compound

Conclusion

This compound represents a significant discovery at the intersection of ionic liquid chemistry and chemical biology. Its identification as a potent dynamin inhibitor from a novel class of RTILs highlights the potential for discovering new bioactive molecules from unconventional sources. The synthetic route detailed in this guide is robust and provides a clear pathway for the preparation of this compound for further research and development. The continued investigation of this compound and its analogs may lead to new therapeutic strategies targeting diseases with dysregulated endocytic pathways.

References

Interleukin-13 (IL-13): A Comprehensive Technical Guide to its Biological Function and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a central role in the pathogenesis of type 2 inflammatory diseases, including asthma, atopic dermatitis, and allergic rhinitis.[1][2][3][4] Primarily produced by T helper 2 (Th2) cells, innate lymphoid cells type 2 (ILC2s), mast cells, and eosinophils, IL-13 orchestrates a complex cascade of cellular and molecular events that drive allergic inflammation, tissue remodeling, and fibrosis.[1] This technical guide provides an in-depth overview of the biological functions of IL-13, its signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals involved in drug development.

Biological Functions of Interleukin-13

IL-13's diverse biological functions are mediated through its interaction with a specific receptor system, leading to the activation of downstream signaling pathways. Its effects are most pronounced in the context of allergic and inflammatory responses.

Role in Allergic Inflammation

IL-13 is a key driver of the hallmark features of allergic inflammation. It promotes:

  • IgE Production: IL-13, in conjunction with IL-4, stimulates B cells to undergo class switching to produce Immunoglobulin E (IgE), the antibody isotype central to allergic reactions.

  • Eosinophil Recruitment and Activation: IL-13 induces the expression of chemokines, such as eotaxin, which are potent chemoattractants for eosinophils, leading to their accumulation at sites of allergic inflammation.

  • Mast Cell Activation: It enhances the expression of the high-affinity IgE receptor (FcεRI) on mast cells, priming them for degranulation and the release of inflammatory mediators.

Airway Remodeling in Asthma

In the context of asthma, IL-13 is a critical mediator of airway remodeling, contributing to the chronic and progressive nature of the disease. Its effects on the airways include:

  • Goblet Cell Hyperplasia and Mucus Hypersecretion: IL-13 stimulates the differentiation of airway epithelial cells into mucus-producing goblet cells and increases the production of mucin 5AC (MUC5AC), leading to airway obstruction.

  • Airway Hyperresponsiveness (AHR): IL-13 directly acts on airway smooth muscle cells, promoting their contractility and contributing to the exaggerated bronchoconstrictor response characteristic of asthma.

  • Subepithelial Fibrosis: It stimulates fibroblasts to produce extracellular matrix proteins, such as collagen, leading to thickening of the airway wall and irreversible airflow limitation.

Role in Atopic Dermatitis

IL-13 is also a key player in the pathogenesis of atopic dermatitis (AD). Elevated levels of IL-13 are found in the skin lesions of AD patients and correlate with disease severity. In the skin, IL-13 contributes to:

  • Epidermal Barrier Dysfunction: It downregulates the expression of key structural proteins in keratinocytes, compromising the integrity of the skin barrier.

  • Inflammation and Pruritus: IL-13 promotes the inflammatory infiltrate in the skin and is implicated in the sensation of itch, a major symptom of AD.

Quantitative Data on IL-13 and its Receptors

Understanding the quantitative aspects of IL-13 interactions is crucial for therapeutic development. The following tables summarize key quantitative data related to IL-13 and its receptors.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd)
IL-13 to IL-13 Receptor~300 pMCOS-3 and A431 cells
IL-13 to IL-13Rα130 nM (moderate affinity)Not specified
IL-13 to IL-13Rα2<10⁻¹⁵ M (extraordinarily high affinity)Not specified
ParameterFindingPatient Population/Study TypeReference(s)
IL-13 Expression Levels in Disease
IL-13 in Bronchoalveolar Lavage (BAL)Increased following allergen challenge.Asthmatic patients
IL-13 mRNA in Bronchial BiopsiesOverexpressed in asthmatic patients.Asthmatic patients
Sputum IL-13 ConcentrationIncreased in severe asthmatics and negatively associated with asthma control.Severe asthmatic patients
Serum IL-13 LevelsHigher in patients with atopic dermatitis compared to healthy controls; positively correlated with blood eosinophil counts in moderate to severe asthma.Atopic dermatitis and asthmatic patients

IL-13 Signaling Pathways

IL-13 exerts its biological effects through a complex receptor system that primarily activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.

The IL-13 Receptor System

The IL-13 receptor system consists of two main components:

  • Type II IL-4 Receptor: This is the functional signaling receptor for IL-13. It is a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1) . IL-13 first binds with moderate affinity to IL-13Rα1, which then recruits IL-4Rα to form the high-affinity signaling complex.

  • IL-13 Receptor Alpha 2 (IL-13Rα2): This receptor binds IL-13 with very high affinity and is traditionally considered a "decoy" receptor, as it has a short cytoplasmic tail and was thought to be incapable of signaling. However, emerging evidence suggests that IL-13Rα2 may have signaling functions in certain contexts, potentially mediating fibrotic responses through TGF-β production.

The Canonical JAK-STAT6 Pathway

The primary signaling pathway activated by IL-13 is the JAK-STAT6 pathway:

  • Ligand Binding and Receptor Dimerization: IL-13 binds to IL-13Rα1, leading to the recruitment of IL-4Rα and the formation of the Type II receptor complex.

  • JAK Activation: This dimerization brings the associated Janus kinases, JAK1 (associated with IL-4Rα) and TYK2 or JAK2 (associated with IL-13Rα1), into close proximity, leading to their trans-phosphorylation and activation.

  • STAT6 Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of IL-4Rα, creating docking sites for the transcription factor STAT6.

  • STAT6 Dimerization and Nuclear Translocation: STAT6 is recruited to the receptor complex and is itself phosphorylated by the activated JAKs. Phosphorylated STAT6 molecules then dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoters of target genes, initiating their transcription. Key target genes of IL-13/STAT6 signaling include those involved in mucus production (e.g., MUC5AC), chemokine expression (e.g., eotaxins), and tissue remodeling.

IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-13 IL-13 IL-13Rα1 IL-13Rα1 IL-13->IL-13Rα1 Binds IL-13Rα2 IL-13Rα2 (Decoy Receptor) IL-13->IL-13Rα2 High-affinity binding IL-4Rα IL-4Rα IL-13Rα1->IL-4Rα TYK2/JAK2 TYK2/JAK2 IL-13Rα1->TYK2/JAK2 Associated JAK1 JAK1 IL-4Rα->JAK1 Associated pSTAT6 pSTAT6 JAK1->pSTAT6 Phosphorylates TYK2/JAK2->pSTAT6 Phosphorylates STAT6 STAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer Dimerizes DNA Target Gene Promoters pSTAT6_dimer->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription

Canonical IL-13 Signaling Pathway
Alternative Signaling Pathways

While the JAK-STAT6 pathway is the primary signaling cascade, some evidence suggests that IL-13 can also activate other pathways, particularly through IL-13Rα2. This includes the activation of the AP-1 transcription factor, which may lead to the production of Transforming Growth Factor-beta (TGF-β), a key mediator of fibrosis.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately studying the biological functions of IL-13. Below are outlines for key experiments.

Quantification of IL-13 Protein Levels by ELISA

Objective: To measure the concentration of IL-13 in biological samples such as cell culture supernatants, serum, or plasma.

Materials:

  • Commercially available IL-13 ELISA kit (e.g., from R&D Systems, Abcam)

  • Sample (cell culture supernatant, serum, plasma)

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove cellular debris.

    • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C, then centrifuge at 1000 x g for 20 minutes.

    • Plasma: Collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

  • Assay Procedure: Follow the manufacturer's instructions provided with the ELISA kit. A general procedure is as follows:

    • Prepare all reagents, standards, and samples as directed.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate to allow IL-13 to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody specific for IL-13.

    • Incubate and wash.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) and incubate to develop color.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IL-13 in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow Start Start Sample_Prep Sample Preparation (Supernatant, Serum, Plasma) Start->Sample_Prep Add_to_Plate Add Standards & Samples to Antibody-Coated Plate Sample_Prep->Add_to_Plate Incubate_1 Incubate & Wash Add_to_Plate->Incubate_1 Add_Detection_Ab Add Biotinylated Detection Antibody Incubate_1->Add_Detection_Ab Incubate_2 Incubate & Wash Add_Detection_Ab->Incubate_2 Add_Enzyme Add Streptavidin-HRP Incubate_2->Add_Enzyme Incubate_3 Incubate & Wash Add_Enzyme->Incubate_3 Add_Substrate Add Substrate & Incubate Incubate_3->Add_Substrate Stop_and_Read Add Stop Solution & Read Absorbance Add_Substrate->Stop_and_Read Analyze_Data Generate Standard Curve & Calculate Concentrations Stop_and_Read->Analyze_Data End End Analyze_Data->End

General ELISA Workflow for IL-13 Quantification
Measurement of IL-13-Induced Gene Expression by qPCR

Objective: To quantify the relative expression of IL-13 target genes in cells following stimulation.

Materials:

  • Cell culture reagents

  • Recombinant IL-13

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target and reference genes

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Protocol:

  • Cell Culture and Stimulation:

    • Plate cells at an appropriate density and allow them to adhere or stabilize.

    • Treat cells with the desired concentration of recombinant IL-13 for a specified time course. Include an untreated control.

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and a reference gene (e.g., GAPDH, ACTB), and qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using the ΔΔCt method.

Detection of STAT6 Phosphorylation by Western Blot

Objective: To assess the activation of the IL-13 signaling pathway by detecting the phosphorylation of STAT6.

Materials:

  • Cell culture reagents

  • Recombinant IL-13

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Stimulation and Lysis:

    • Treat cells with IL-13 for various time points (e.g., 0, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total-STAT6 antibody.

Chromatin Immunoprecipitation (ChIP) for STAT6 Binding

Objective: To identify the genomic regions where STAT6 binds upon IL-13 stimulation.

Materials:

  • Cell culture reagents

  • Recombinant IL-13

  • Formaldehyde (B43269) for crosslinking

  • Glycine to quench crosslinking

  • Cell lysis and chromatin shearing reagents/equipment (e.g., sonicator)

  • Anti-STAT6 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for known target regions or reagents for ChIP-seq library preparation

Protocol:

  • Cell Stimulation and Crosslinking:

    • Treat cells with IL-13.

    • Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

    • Quench the crosslinking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-STAT6 antibody overnight at 4°C. An IgG control should be included.

    • Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the crosslinks by incubating at a high temperature with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA sequences by qPCR using primers flanking a known or putative STAT6 binding site.

    • ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify STAT6 binding sites genome-wide.

Conclusion

Interleukin-13 is a multifaceted cytokine with a profound impact on the pathobiology of allergic and inflammatory diseases. A thorough understanding of its biological functions, signaling pathways, and the quantitative aspects of its interactions is paramount for the development of novel and effective therapeutic strategies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate roles of IL-13 and to evaluate the efficacy of potential therapeutic interventions targeting this critical cytokine. The continued exploration of IL-13 biology holds great promise for improving the lives of patients suffering from a range of debilitating inflammatory conditions.

References

An In-depth Technical Guide on the Role of Interleukin-13 in Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic inflammation is a complex immunological process characterized by a Type 2 helper T cell (Th2)-mediated immune response. Central to this cascade is Interleukin-13 (IL-13), a pleiotropic cytokine that orchestrates many of the key pathological features of allergic diseases such as asthma and atopic dermatitis. Produced predominantly by Th2 cells, but also by Group 2 innate lymphoid cells (ILC2s), mast cells, and eosinophils, IL-13 acts as a critical molecular bridge, linking immune cells to structural tissue cells, thereby driving the chronic inflammation and remodeling seen in allergic conditions. This guide provides a detailed examination of the molecular mechanisms, cellular effects, and clinical implications of IL-13 in allergic inflammation.

The IL-13 Receptor System and Signaling Cascade

IL-13 mediates its biological effects through a complex receptor system that it partially shares with Interleukin-4 (IL-4). This shared signaling hardware explains their many overlapping functions, yet distinct receptor component expression and binding affinities allow for non-redundant roles in allergic disease.

There are two primary receptor complexes through which IL-13 signals:

  • Type II Receptor Complex: This is the principal signaling receptor for IL-13. It is a heterodimer composed of the IL-4 Receptor alpha chain (IL-4Rα) and the IL-13 Receptor alpha 1 chain (IL-13Rα1) . IL-13 first binds with low affinity to IL-13Rα1, which then recruits IL-4Rα to form the high-affinity signaling complex. This complex is widely expressed on non-hematopoietic cells like epithelial and smooth muscle cells, as well as on myeloid cells like macrophages.

  • IL-13 Receptor alpha 2 (IL-13Rα2): This receptor binds IL-13 with very high affinity and does not associate with IL-4Rα. Initially termed a "decoy receptor" due to its lack of a canonical intracellular signaling domain and its ability to sequester IL-13, evidence now suggests it can initiate alternative signaling pathways, such as activating AP-1 to induce TGF-β production, a pro-fibrotic cytokine.

The JAK-STAT Signaling Pathway

The canonical signaling pathway activated by the Type II IL-13 receptor complex is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.

Mechanism:

  • Ligand Binding and Dimerization: IL-13 binds to the IL-13Rα1/IL-4Rα heterodimer, bringing the associated JAKs (primarily JAK1, JAK2, and Tyk2) into close proximity.

  • JAK Activation: This proximity allows for trans-phosphorylation and activation of the JAKs.

  • STAT6 Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα chain. These phosphorylated sites serve as docking stations for the transcription factor STAT6 .

  • STAT6 Dimerization and Translocation: Once docked, STAT6 is itself phosphorylated by the JAKs. Phosphorylated STAT6 molecules then dissociate from the receptor, form homodimers, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter regions of IL-13-responsive genes, initiating their transcription. This leads to the production of key mediators of allergic inflammation.

Caption: IL-13 Type II Receptor Signaling via the JAK-STAT6 Pathway.

Core Pathophysiological Roles of IL-13

IL-13 is a central mediator of the pathological changes seen in allergic inflammation across multiple tissues and cell types. Murine models have demonstrated that IL-13 is both necessary and sufficient to induce many features of allergic asthma, such as airway hyperresponsiveness (AHR), inflammation, and mucus production.

Airway Epithelium: Mucus Hypersecretion and Goblet Cell Metaplasia
  • Mechanism: IL-13 is a potent inducer of mucus production and the differentiation of airway epithelial cells into mucus-producing goblet cells. This process, known as goblet cell metaplasia, is a hallmark of asthma. IL-13 signaling, via STAT6, upregulates the transcription factor SPDEF (SAM pointed domain-containing Ets transcription factor). SPDEF, in turn, drives the expression of genes responsible for mucus production, most notably MUC5AC .

  • Effect: Overproduction of MUC5AC-rich mucus contributes to airway obstruction, a primary cause of morbidity and mortality in asthma. Studies show that IL-13 stimulation increases MUC5AC expression while often decreasing the expression of the more basal mucin, MUC5B, altering the physical properties of airway mucus.

Airway Smooth Muscle: Hyperresponsiveness
  • Mechanism: Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to stimuli, is a key physiological feature of asthma. IL-13 contributes directly to AHR by acting on airway smooth muscle cells, though the exact mechanisms are complex and may involve enhancing contractile responses to agonists like acetylcholine.

  • Effect: This leads to the characteristic wheezing, chest tightness, and shortness of breath experienced by individuals with asthma.

B-Lymphocytes: IgE Production
  • Mechanism: While IL-4 is considered the primary driver of B cell class-switching to produce Immunoglobulin E (IgE), IL-13 shares this capability due to the shared IL-4Rα receptor component. IL-13 can promote IgE synthesis, particularly in environments where IL-4 levels are low.

  • Effect: IgE is the central antibody of allergic responses, responsible for sensitizing mast cells and basophils, leading to the release of histamine (B1213489) and other inflammatory mediators upon allergen re-exposure.

Macrophages: Alternative Activation (M2 Polarization)
  • Mechanism: IL-13 promotes the alternative activation of macrophages, polarizing them towards an "M2" phenotype. These M2 macrophages are typically involved in tissue repair and immunoregulation but can also contribute to chronic inflammation and fibrosis.

  • Effect: In the context of allergy, M2 macrophages can perpetuate the Th2 response and contribute to airway remodeling.

Fibroblasts and Tissue Remodeling
  • Mechanism: IL-13 stimulates fibroblasts to produce extracellular matrix components, such as collagen. Overexpression of IL-13 in murine lungs leads to significant subepithelial fibrosis.

  • Effect: This contributes to the long-term, often irreversible, structural changes in the airways known as remodeling, which includes thickening of the basement membrane and fibrosis, leading to a progressive loss of lung function.

Quantitative Data in Allergic Disease

IL-13 levels are consistently elevated in patients with allergic diseases and correlate with disease severity.

Biomarker / ConditionFindingPatient PopulationSignificance
IL-13 mRNA in BALF Significantly increased expression after low-dose allergen provocation.Mild Atopic AsthmaCorrelated positively with eosinophil counts, indicating a direct link to allergic inflammation.
IL-13 Protein in BALF Levels are significantly higher in asthmatic children compared to controls.Pediatric AsthmaLevels positively correlate with Fractional Exhaled Nitric Oxide (FeNO), a biomarker of Th2 inflammation.
IL-13 mRNA in Skin Overexpressed in both lesional and non-lesional skin compared to healthy controls.Atopic Dermatitis (AD)Expression levels are directly linked to AD severity. Acute AD lesions show higher expression than chronic lesions.
Plasma IL-13 Levels Significantly higher in AD patients (15.55 ± 6.34 pg/mL) compared to controls (1.25 ± 0.78 pg/mL).Atopic Dermatitis (AD)Serves as a systemic biomarker of Th2-driven inflammation.
Sputum IL-13 Protein A higher proportion of severe asthmatics have measurable IL-13 in sputum compared to controls.Severe AsthmaSputum IL-13 concentration correlates with poorer asthma control (ACQ scores).

Therapeutic Targeting of IL-13

The central role of IL-13 has made it a prime target for biologic therapies. Monoclonal antibodies that neutralize IL-13 have been developed to treat moderate-to-severe allergic diseases.

Drug NameTargetKey Clinical Trial Finding (Asthma)
Lebrikizumab IL-13In patients with high baseline Type 2 biomarkers (FeNO and blood eosinophils), lebrikizumab significantly improved FEV₁ (Forced Expiratory Volume in 1 second) by 209.5-274.8 mL at 24-52 weeks and reduced exacerbation rates by over 50%.
Tralokinumab IL-13Phase IIb trials showed improvements in FEV₁ but did not consistently meet primary endpoints for reducing asthma exacerbation rates across the general population. Post-hoc analyses suggested benefits in subgroups with high biomarkers of Th2 inflammation.

Key Experimental Methodologies

Murine Models of Allergic Asthma

Studying the in vivo effects of IL-13 often relies on mouse models that recapitulate key features of human asthma.

  • Objective: To induce an allergic airway inflammatory response characterized by AHR, eosinophilia, and mucus production.

  • General Protocol:

    • Sensitization: Mice (commonly BALB/c strain) are sensitized to an allergen, typically Ovalbumin (OVA) or House Dust Mite (HDM) extract. This is usually done via intraperitoneal (IP) injection of the allergen mixed with an adjuvant like Alum to promote a Th2 response.

    • Challenge: Following sensitization, mice are challenged with the same allergen administered directly to the airways, usually via intranasal instillation or aerosol inhalation. This is repeated over several days or weeks to establish acute or chronic inflammation.

    • Assessment: Key endpoints are measured 24-72 hours after the final challenge:

      • Airway Hyperresponsiveness (AHR): Measured by exposing the mouse to increasing doses of a bronchoconstrictor (e.g., methacholine) and quantifying the change in airway resistance.

      • Bronchoalveolar Lavage (BAL): The lungs are flushed to collect fluid (BALF). Total and differential cell counts are performed to quantify inflammatory cells (especially eosinophils). Cytokine levels (including IL-13) are measured in the supernatant by ELISA.

      • Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize goblet cell metaplasia, mucus production, and inflammatory cell infiltration.

Experimental_Workflow cluster_model In Vivo Model Generation cluster_analysis Endpoint Analysis Sensitization 1. Sensitization (i.p. Allergen + Adjuvant) Challenge 2. Airway Challenge (i.n. Allergen) Sensitization->Challenge AHR A. AHR Measurement (Methacholine) Challenge->AHR BAL B. Bronchoalveolar Lavage (Cell Counts, ELISA) Challenge->BAL Histo C. Lung Histology (PAS Staining) Challenge->Histo Data Data Interpretation AHR->Data BAL->Data Histo->Data

Caption: Workflow for a Murine Model of Allergic Asthma.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-13 Quantification
  • Objective: To measure the concentration of IL-13 in biological samples (serum, plasma, BALF, cell culture supernatants).

  • Principle: A sandwich ELISA format.

  • Abbreviated Protocol:

    • Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human IL-13 (capture antibody).

    • Sample Incubation: Standards, controls, and samples are pipetted into the wells. Any IL-13 present is bound by the immobilized antibody. The plate is incubated for ~2 hours.

    • Washing: Wells are washed to remove unbound substances.

    • Detection: A second, enzyme-linked polyclonal antibody specific for IL-13 (detection antibody) is added. This antibody binds to a different epitope on the captured IL-13. The plate is incubated for ~2 hours.

    • Washing: Wells are washed to remove unbound detection antibody.

    • Substrate Addition: A substrate solution (e.g., TMB) is added. The enzyme catalyzes a color change.

    • Signal Measurement: A stop solution is added to terminate the reaction, and the optical density is measured at 450 nm. The intensity of the color is proportional to the amount of IL-13 captured.

    • Quantification: A standard curve is generated using known concentrations of recombinant IL-13, and the concentration in the samples is determined by interpolation.

Western Blot for STAT6 Phosphorylation
  • Objective: To detect the activation of the IL-13 signaling pathway by measuring the phosphorylation of STAT6.

  • Principle: Separates proteins by size, followed by detection using antibodies specific to the phosphorylated and total forms of the protein.

  • Abbreviated Protocol:

    • Cell Treatment: Cells (e.g., bronchial epithelial cells) are stimulated with IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.

    • Lysis: Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration of the lysates is determined (e.g., using a BCA assay) to ensure equal loading.

    • SDS-PAGE: Lysates are denatured and separated by size on a polyacrylamide gel.

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes phosphorylated STAT6 (p-STAT6 at Tyr641). Following washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: An ECL substrate is added, which luminesces in the presence of HRP. The signal is captured using an imaging system.

    • Normalization: The membrane is often stripped and re-probed with an antibody for total STAT6 or a housekeeping protein (e.g., GAPDH) to confirm that changes in the p-STAT6 signal are due to phosphorylation changes and not differences in protein loading.

Conclusion

Interleukin-13 is unequivocally a master regulator of the pathophysiology of allergic inflammation. Its diverse effects on structural cells and immune cells drive the cardinal features of diseases like asthma and atopic dermatitis, including mucus hypersecretion, airway hyperresponsiveness, IgE production, and chronic tissue remodeling. The wealth of quantitative data linking elevated IL-13 to disease severity has validated it as a key therapeutic target. As our understanding of the nuances of its signaling pathways and cellular interactions continues to grow, so too will our ability to develop more precise and effective therapies for the millions of individuals affected by allergic diseases.

RTIL-13: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on currently available data and general laboratory safety standards. Due to the limited availability of comprehensive toxicological data for RTIL-13, a high degree of caution should be exercised during its handling, storage, and disposal.

Introduction

RTIL-13, chemically identified as [4-(N,N-dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo[5.2.1]decane-3,5-dione bromide], is a potent inhibitor of the GTPase activity of dynamin. Its ability to interfere with dynamin-mediated processes makes it a valuable tool in studying cellular mechanisms such as endocytosis. This guide provides a comprehensive overview of the known safety and handling guidelines for RTIL-13, compiled from available material safety data sheets and relevant research publications.

Physicochemical and Biological Data

While extensive toxicological data such as LD50 and LC50 values for RTIL-13 are not publicly available, its biological activity has been characterized.

Table 1: Physicochemical and Biological Activity of RTIL-13

PropertyValueSource
Chemical Name [4-(N,N-dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo[5.2.1]decane-3,5-dione bromide]N/A
Molecular Formula C₂₉H₅₃BrN₂O₃N/A
Molecular Weight 571.68 g/mol N/A
Appearance Solid[1]
IC50 (Dynamin I GTPase) 2.3 µM[2]
IC50 (Receptor-mediated endocytosis) 9.3 µM[2]
IC50 (Synaptic vesicle endocytosis) 7.1 µM[2]

Hazard Identification and Precautionary Measures

The specific hazards associated with RTIL-13 have not been fully characterized. Therefore, it should be handled as a potentially hazardous substance.

General Hazards:

  • Acute Effects (Oral, Dermal, Inhalation): No specific data available. Assume toxicity upon ingestion, skin contact, or inhalation.

  • Chronic Effects: No data available. Long-term exposure effects are unknown.

  • Carcinogenicity, Mutagenicity, Teratogenicity: No data available.

Precautionary Statements:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling RTIL-13. The following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection:

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is -20°C.

Accidental Release and First Aid Measures

Accidental Release
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up solid material, avoiding dust generation.

    • Place in a sealed container for disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Contain the spill to prevent it from entering drains or waterways.

    • Follow institutional procedures for hazardous material cleanup.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols and Workflows

The following sections provide a generalized experimental protocol for using RTIL-13 as a dynamin inhibitor in cell-based assays, based on common practices in the field.

Preparation of Stock Solutions

Caution: All manipulations should be performed in a chemical fume hood while wearing appropriate PPE.

  • Calculate the required mass of RTIL-13 to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Weigh the solid RTIL-13 using an analytical balance.

  • Add the appropriate solvent (e.g., DMSO or ethanol) to the solid to achieve the desired stock concentration.

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell-Based Dynamin Inhibition Assay Workflow

This workflow outlines a typical experiment to assess the effect of RTIL-13 on endocytosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare RTIL-13 Stock Solution add_rtil Add RTIL-13 to Cells at Desired Concentration prep_stock->add_rtil cell_culture Culture and Seed Cells cell_culture->add_rtil incubate Incubate for a Defined Period add_rtil->incubate add_marker Add Endocytic Marker (e.g., fluorescent transferrin) incubate->add_marker incubate_marker Incubate to Allow Uptake add_marker->incubate_marker wash_fix Wash and Fix Cells incubate_marker->wash_fix imaging Image Cells (e.g., Fluorescence Microscopy) wash_fix->imaging quantification Quantify Marker Internalization imaging->quantification signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment ligand Ligand ligand->receptor Binding dynamin Dynamin clathrin_pit->dynamin Dynamin Recruitment to Neck gdp GDP dynamin->gdp vesicle Endocytic Vesicle dynamin->vesicle Vesicle Scission rtil13 RTIL-13 rtil13->dynamin Inhibition gtp GTP gtp->dynamin GTP Hydrolysis

References

An In-depth Technical Guide to the Solubility and Stability of RTIL 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTIL 13 is a potent inhibitor of dynamin I and II, crucial GTPases involved in endocytosis and vesicle trafficking. As with any small molecule inhibitor intended for research and potential therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound (CAS: 1009376-10-6). Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, best-practice experimental protocols for determining these critical parameters. These methodologies are broadly applicable to small molecule inhibitors and can be directly implemented for further characterization of this compound and its analogs.

Solubility of this compound

The solubility of a compound is a critical factor that influences its handling, formulation, and bioavailability. Currently, the publicly available information on the solubility of this compound is limited.

Quantitative Solubility Data

The known solubility of this compound is summarized in the table below. It is important to note that this information is primarily from supplier-provided data sheets and may not have been determined through systematic, multi-solvent studies.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)20 mMAbcam

No solubility data in aqueous buffers or other common organic solvents has been reported in the reviewed literature.

Experimental Protocol for Determining Aqueous Solubility (Kinetic Method)

This protocol outlines a general method for determining the kinetic solubility of a small molecule inhibitor like this compound in an aqueous buffer, which is highly relevant for in vitro biological assays.

Objective: To determine the kinetic aqueous solubility of this compound by measuring turbidity upon its addition from a concentrated DMSO stock to an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Microplate reader with turbidity measurement capabilities (e.g., at 620 nm)

  • Multichannel pipette

  • Sonicator (optional)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Serial Dilution:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 50 mM down to 0.1 mM).

  • Assay Plate Preparation:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well microplate.

  • Compound Addition:

    • Add 2 µL of each DMSO dilution of this compound to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

    • Include control wells with 2 µL of DMSO without the compound.

  • Equilibration and Measurement:

    • Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

    • Measure the absorbance (turbidity) of each well at a wavelength of 620 nm.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in turbidity compared to the DMSO-only control wells.

G cluster_prep Stock Preparation cluster_dilution Dilution Series cluster_assay Aqueous Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve serial_dilute Serial Dilute in DMSO dissolve->serial_dilute add_compound Add this compound/DMSO to PBS serial_dilute->add_compound add_pbs Add PBS to 96-well Plate add_pbs->add_compound incubate Incubate (1-2h) add_compound->incubate measure Measure Turbidity (620nm) incubate->measure data_analysis Kinetic Solubility measure->data_analysis Determine Highest Non-turbid Concentration

Caption: Workflow for Kinetic Solubility Determination.

Stability of this compound

The stability of a compound is crucial for ensuring the reproducibility of experimental results and for determining its shelf-life.

Qualitative Stability Data

Information regarding the stability of this compound is currently limited to the supplier's recommendation.

ConditionDurationStabilitySource
Ambient, under desiccating conditionsUp to 12 monthsStableAbcam

No quantitative data on the degradation of this compound under various conditions (e.g., in solution, at different temperatures, or in the presence of light) is currently available.

Experimental Protocol for Determining Stability in Solution

This protocol provides a general method for assessing the stability of this compound in a solvent over time, which is essential for preparing and storing stock solutions.

Objective: To evaluate the stability of this compound in DMSO and an aqueous buffer at different storage temperatures over a set period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • LC-MS system (optional, for degradation product identification)

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and incubator at 37°C)

  • Autosampler vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

    • Prepare a solution of this compound in PBS (or another relevant aqueous buffer) at a lower concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of each solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the time zero (T=0) reference.

  • Storage:

    • Aliquot the remaining solutions into separate vials for each time point and storage condition.

    • Store the vials at different temperatures: room temperature (~25°C), 4°C, -20°C, and 37°C. Protect from light if photostability is also being assessed.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the samples to reach room temperature before analysis.

    • Analyze the samples by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products, which can be further investigated by LC-MS.

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_dmso Prepare this compound in DMSO hplc_t0 HPLC Analysis (T=0) prep_dmso->hplc_t0 prep_pbs Prepare this compound in PBS prep_pbs->hplc_t0 hplc_tx HPLC Analysis (T=x) store_rt Room Temp hplc_t0->store_rt store_4c 4°C hplc_t0->store_4c store_n20c -20°C hplc_t0->store_n20c store_37c 37°C hplc_t0->store_37c data_analysis Stability Profile hplc_tx->data_analysis Calculate % Remaining store_rt->hplc_tx store_4c->hplc_tx store_n20c->hplc_tx store_37c->hplc_tx

Caption: Workflow for Solution Stability Assessment.

Signaling Pathway Context

This compound exerts its biological effects by inhibiting dynamin, a key regulator of clathrin-mediated endocytosis. This process is fundamental for the internalization of various cell surface receptors, thereby modulating numerous signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin Clathrin receptor->clathrin Recruitment dynamin Dynamin clathrin->dynamin Vesicle Neck Constriction vesicle Endocytic Vesicle dynamin->vesicle Membrane Fission (GTP Hydrolysis) downstream Downstream Signaling vesicle->downstream rtil13 This compound rtil13->dynamin Inhibition

Preliminary Efficacy of RTIL-13: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary studies on the efficacy of RTIL-13, a novel small molecule inhibitor. The information presented herein is intended for an audience with a strong background in cellular and molecular biology, pharmacology, and drug development. This document synthesizes the currently available data on RTIL-13's mechanism of action, quantitative efficacy, and the experimental methodologies used to derive these findings.

Core Efficacy Data

The primary mechanism of action of RTIL-13 is the inhibition of dynamin, a large GTPase essential for clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1][2][3][4] RTIL-13 is a long-chain ammonium (B1175870) salt that has been identified as a potent inhibitor of both dynamin I and dynamin II.[5]

Quantitative Efficacy of RTIL-13

The following table summarizes the key quantitative data from preliminary in vitro studies on RTIL-13's inhibitory activity.

Target/ProcessIC50 ValueAssay TypeReference
Dynamin I GTPase Activity2.3 ± 0.3 µMBiochemical GTPase Assay
Receptor-Mediated Endocytosis9.3 µMCellular Uptake Assay
Synaptic Vesicle Endocytosis7.1 µMCellular Uptake Assay

Mechanism of Action

RTIL-13 exerts its inhibitory effect by targeting the pleckstrin homology (PH) domain of dynamin. The PH domain is crucial for dynamin's recruitment to the cell membrane through its interaction with phospholipids. By binding to the PH domain, RTIL-13 is believed to block the interaction between dynamin and phospholipids, thereby preventing its localization to the necks of newly formed vesicles and subsequent membrane fission. This mechanism is similar to that of other long-chain alkyl ammonium salts, such as myristyl trimethyl ammonium bromide (MiTMAB). The inhibition of dynamin's GTPase activity is a direct consequence of its inability to properly assemble and function at the membrane.

The following diagram illustrates the proposed mechanism of action of RTIL-13 within the clathrin-mediated endocytosis pathway.

RTIL13_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cargo_Receptor Cargo-Receptor Complex Clathrin_Pit Clathrin-Coated Pit Cargo_Receptor->Clathrin_Pit Recruitment Vesicle_Neck Vesicle Neck Clathrin_Pit->Vesicle_Neck Invagination Vesicle Clathrin-Coated Vesicle Vesicle_Neck->Vesicle GTP Hydrolysis & Fission Dynamin Dynamin Dynamin->Vesicle_Neck Binds to PH Domain RTIL13 RTIL-13 RTIL13->Dynamin Inhibits PH Domain Interaction

Caption: Proposed mechanism of RTIL-13 in inhibiting clathrin-mediated endocytosis.

Experimental Protocols

Detailed experimental protocols for the preliminary studies on RTIL-13 are not publicly available. However, based on the reported assays, the following sections describe standard methodologies that are likely to have been employed.

Dynamin GTPase Activity Assay

This biochemical assay is used to determine the rate of GTP hydrolysis by dynamin in the presence and absence of an inhibitor.

Objective: To quantify the IC50 value of RTIL-13 for dynamin I GTPase activity.

Materials:

  • Recombinant human dynamin I protein

  • GTP (γ-32P) or a non-radioactive GTPase assay kit (e.g., malachite green-based)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, pH 7.4)

  • Phosphatidylserine (B164497) liposomes (for stimulating dynamin activity)

  • RTIL-13 dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of RTIL-13 in the assay buffer.

  • In a microplate, combine the recombinant dynamin I protein, phosphatidylserine liposomes, and the different concentrations of RTIL-13 or vehicle control.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding GTP (containing a tracer of γ-32P GTP or as per kit instructions).

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stop solution or placing on ice).

  • Measure the amount of inorganic phosphate (B84403) (Pi) released, which is proportional to the GTPase activity. For radioactive assays, this can be done by separating free 32P-Pi from unhydrolyzed GTP using charcoal binding and scintillation counting. For colorimetric assays, follow the kit manufacturer's instructions for measuring absorbance.

  • Plot the percentage of inhibition of GTPase activity against the logarithm of the RTIL-13 concentration.

  • Calculate the IC50 value using a suitable non-linear regression model (e.g., sigmoidal dose-response).

The following diagram illustrates a typical workflow for a dynamin GTPase activity assay.

GTPase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Dynamin, Liposomes, RTIL-13 dilutions, GTP) Start->Prepare_Reagents Incubate Pre-incubate Dynamin, Liposomes & RTIL-13 Prepare_Reagents->Incubate Add_GTP Initiate Reaction with GTP Incubate->Add_GTP Reaction Incubate at 37°C Add_GTP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_Pi Measure Inorganic Phosphate (Pi) Released Stop_Reaction->Measure_Pi Analyze_Data Analyze Data & Calculate IC50 Measure_Pi->Analyze_Data End End Analyze_Data->End

Caption: A representative workflow for a dynamin GTPase activity assay.

Cellular Endocytosis Inhibition Assay

This cell-based assay is used to measure the inhibition of endocytosis by quantifying the cellular uptake of a specific cargo molecule.

Objective: To determine the IC50 values of RTIL-13 for receptor-mediated and synaptic vesicle endocytosis.

Materials:

  • A suitable cell line (e.g., HeLa cells for receptor-mediated endocytosis, or primary neurons/neuroblastoma cells for synaptic vesicle endocytosis).

  • Fluorescently labeled cargo:

    • For receptor-mediated endocytosis: Transferrin conjugated to a fluorophore (e.g., Transferrin-Alexa Fluor 488).

    • For synaptic vesicle endocytosis: A styryl dye such as FM1-43.

  • Cell culture medium and supplements.

  • RTIL-13 dissolved in a suitable solvent.

  • Fluorescence microscope or a high-content imaging system.

  • Image analysis software.

Procedure:

  • Seed the cells in a suitable format (e.g., multi-well plates with glass bottoms).

  • Treat the cells with various concentrations of RTIL-13 or vehicle control for a defined pre-incubation period.

  • Add the fluorescently labeled cargo to the cell culture medium.

  • Incubate the cells for a specific time to allow for endocytosis of the cargo.

  • Wash the cells with cold buffer to remove any unbound cargo from the cell surface.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Acquire images of the cells using a fluorescence microscope.

  • Quantify the intracellular fluorescence intensity per cell using image analysis software.

  • Plot the percentage of inhibition of cargo uptake against the logarithm of the RTIL-13 concentration.

  • Calculate the IC50 value using a suitable non-linear regression model.

Future Directions

The preliminary data on RTIL-13 are promising, highlighting its potential as a tool for studying dynamin-dependent cellular processes. However, further studies are required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • In vivo efficacy studies: Evaluation of RTIL-13 in animal models of diseases where dynamin inhibition may be beneficial, such as certain cancers or neurological disorders.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of RTIL-13, as well as its dose-response relationship in vivo.

  • Safety and toxicology studies: Comprehensive evaluation of the potential off-target effects and toxicity of RTIL-13 in vitro and in vivo.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of RTIL-13 analogs to optimize potency, selectivity, and drug-like properties.

References

Unveiling RTIL 13: A Potent Dynamin Inhibitor for Advancing Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on RTIL 13, a potent inhibitor of dynamin I and II, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide details the core characteristics, mechanism of action, and potential research applications of this small molecule, positioning it as a valuable tool for investigating the intricacies of cellular endocytosis and vesicle trafficking.

This compound, with the IUPAC name 4-(N,N-Dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo-[5.2.1]decane-3,5-dione bromide and CAS number 1009376-10-6, has been identified as a powerful inhibitor of the GTPase activity of dynamin.[1] Dynamin is a crucial enzyme responsible for the scission of nascent vesicles from the cell membrane during endocytosis. By targeting the pleckstrin homology (PH) lipid-binding domain of dynamin, this compound effectively disrupts this process.[1][2]

Core Compound Specifications and Efficacy

Quantitative analysis has demonstrated the significant inhibitory potential of this compound across key cellular processes. The following table summarizes its inhibitory concentrations (IC50).

ParameterIC50 Value (µM)
Dynamin I GTPase Activity2.3[1][2]
Receptor-Mediated Endocytosis9.3
Synaptic Vesicle Endocytosis7.1

Mechanism of Action: A Closer Look at Dynamin Inhibition

Dynamin, a large GTPase, plays an indispensable role in clathrin-mediated endocytosis and the recycling of synaptic vesicles. It assembles at the neck of budding vesicles and, through GTP hydrolysis, provides the mechanical force required for their detachment from the plasma membrane. This compound's mechanism of action centers on its ability to interfere with the function of the PH domain of dynamin. This domain is critical for targeting dynamin to the phosphoinositide-rich regions of the cell membrane where endocytosis occurs. By disrupting this interaction, this compound prevents the proper localization and function of dynamin, leading to a halt in the scission process and an accumulation of clathrin-coated pits at the cell surface.

Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin Clathrin->Clathrin Adaptor->Clathrin Assembly Dynamin Dynamin Dynamin->Clathrin Assembly at neck Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle Scission (Blocked) RTIL13 This compound RTIL13->Dynamin Inhibition of PH domain

Dynamin's role in endocytosis and its inhibition by this compound.

Detailed Experimental Protocols

To facilitate further research, this guide provides detailed methodologies for key experiments.

Dynamin GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the inhibitory effect of this compound on the GTPase activity of dynamin by measuring the release of inorganic phosphate (B84403) (Pi).

Materials:

  • Purified dynamin I or II

  • This compound

  • GTP solution

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)

  • Malachite Green Reagent (freshly prepared)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • In a 96-well plate, add the assay buffer, purified dynamin solution, and the this compound dilutions to their respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the GTP solution to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.

  • Incubate at room temperature for 20 minutes to allow for color development.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Receptor-Mediated Endocytosis Assay (Transferrin Uptake)

This cell-based assay assesses the inhibitory effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

  • Adherent cell line (e.g., HeLa, U2OS) cultured on glass coverslips

  • Serum-free cell culture medium

  • This compound

  • Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS)

  • Mounting medium with DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and grow to 70-80% confluency.

  • Wash the cells with serum-free medium and incubate for 1-2 hours at 37°C to upregulate transferrin receptor expression.

  • Prepare working solutions of this compound at various concentrations in serum-free medium. Include a vehicle-only control.

  • Remove the starvation medium and add the this compound-containing medium to the cells. Pre-incubate for 30 minutes at 37°C.

  • Add fluorescently labeled transferrin to the medium and incubate for 10-15 minutes at 37°C to allow for internalization.

  • To stop endocytosis, place the plate on ice and wash the cells with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Acquire images using a fluorescence microscope and quantify the intracellular fluorescence intensity of transferrin per cell.

start Start seed_cells Seed cells on coverslips start->seed_cells serum_starve Serum starve cells seed_cells->serum_starve inhibitor_treat Treat with this compound or vehicle serum_starve->inhibitor_treat add_tf Add fluorescent transferrin inhibitor_treat->add_tf incubate Incubate for uptake add_tf->incubate stop_fix Stop uptake and fix cells incubate->stop_fix mount_image Mount and image stop_fix->mount_image analyze Analyze fluorescence intensity mount_image->analyze end End analyze->end

Workflow for a transferrin uptake assay.

Potential Research Areas for this compound

The potent and specific inhibitory action of this compound on dynamin opens up numerous avenues for future research.

  • Neurobiology: Given dynamin's critical role in synaptic vesicle recycling, this compound can be employed to investigate the molecular mechanisms underlying neurotransmission and synaptic plasticity. Its use could help elucidate the contribution of dynamin-dependent endocytosis to various forms of synaptic depression and long-term potentiation.

  • Oncology: Dynamin is implicated in the proliferation, migration, and invasion of cancer cells. This compound could be a valuable tool to explore the role of endocytosis in cancer progression and to investigate the potential of dynamin inhibitors as anti-cancer therapeutics.

  • Infectious Disease: Many viruses and intracellular pathogens exploit endocytic pathways to enter host cells. This compound can be used to study the entry mechanisms of these pathogens and to evaluate the potential of dynamin inhibition as an antiviral or antibacterial strategy.

  • Drug Delivery: A deeper understanding of endocytic pathways is crucial for the development of targeted drug delivery systems. This compound can be used to dissect the specific endocytic routes taken by various drug carriers, aiding in the design of more efficient therapeutic delivery vehicles.

  • Cell Signaling: Endocytosis is intricately linked to the regulation of cell signaling pathways by controlling the internalization and trafficking of cell surface receptors. This compound provides a means to investigate how dynamin-dependent endocytosis modulates signaling cascades in various physiological and pathological contexts.

This technical guide provides a solid foundation for researchers to harness the potential of this compound in their studies. Its well-characterized inhibitory activity against a key cellular process makes it an invaluable asset for dissecting the complexities of cellular function and for the exploration of new therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Interleukin-13 (IL-13) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-13 (IL-13) is a pleiotropic Th2 cytokine that plays a crucial role in regulating immune responses, inflammation, and tissue remodeling.[1][2][3][4][5] It is also increasingly implicated in the pathology of various diseases, including allergies, asthma, and cancer.[6][7][8] These application notes provide detailed protocols for utilizing recombinant human IL-13 (rhIL-13) in cell culture experiments to study its biological effects.

I. Recombinant Human IL-13 Specifications

Proper handling and storage of rhIL-13 are critical for maintaining its biological activity. The following table summarizes typical specifications for commercially available rhIL-13.

ParameterSpecificationSource
Molecular Mass Approximately 12-13 kDa[9][10][11]
Purity ≥ 95% as determined by SDS-PAGE[9][10][11]
Endotoxin Level < 1.0 EU per 1 µg of the protein[12]
Biological Activity The ED50 is typically in the range of 0.75 - 19 ng/mL, determined by the dose-dependent proliferation of TF-1 cells.[9][10][11][12]
Formulation Typically lyophilized from a buffered solution containing a cryoprotectant like trehalose.[11]

II. Reconstitution and Storage Protocol

A. Reconstitution:

  • Briefly centrifuge the vial of lyophilized rhIL-13 to ensure that the powder is at the bottom.

  • Reconstitute the lyophilized protein in sterile phosphate-buffered saline (PBS) or sterile water to a concentration not less than 100 µg/mL.[11][12]

  • Gently vortex or pipette the solution to ensure complete dissolution. Avoid vigorous shaking.

  • Allow the reconstituted solution to sit for a few minutes at room temperature to ensure it is fully dissolved.

B. Storage:

  • Lyophilized Protein: Store at -20°C to -70°C for long-term stability.[11][12]

  • Reconstituted Protein:

    • Store at 4°C for short-term use (up to one week).[11]

    • For long-term storage, aliquot the reconstituted protein into working volumes and store at -20°C or below.[11][12]

    • It is recommended to add a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) to prevent loss of protein due to adsorption to the vial surface.[11]

    • Crucially, avoid repeated freeze-thaw cycles. [11][12]

III. IL-13 Signaling Pathways

IL-13 exerts its effects by binding to a complex receptor system, primarily the Type II IL-4 receptor, which is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[1][2][5] IL-13 can also bind to the IL-13 receptor alpha 2 (IL-13Rα2), which has a higher affinity for IL-13 and can act as a decoy receptor or, in some contexts, initiate its own signaling cascades.[1][2][3][6]

The major signaling pathways activated by IL-13 include:

  • JAK/STAT Pathway: Primarily leading to the phosphorylation and activation of STAT6.[1][2][3]

  • PI3K/AKT Pathway: Activated through Insulin Receptor Substrate (IRS).[1]

  • ERK/AP-1 Pathway: Can be activated, particularly through IL-13Rα2, leading to the expression of matrix metalloproteinases (MMPs).[1][3]

  • TGF-β Production: IL-13 signaling through IL-13Rα2 can lead to the induction of Transforming Growth Factor-beta (TGF-β).[2][3]

IL13_Signaling_Pathways cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL13 IL-13 IL4Ra IL-4Rα IL13->IL4Ra IL13Ra1 IL-13Rα1 IL13->IL13Ra1 IL13Ra2 IL-13Rα2 IL13->IL13Ra2 JAK JAK IL4Ra->JAK Type II Receptor PI3K PI3K IL4Ra->PI3K IL13Ra1->JAK Type II Receptor IL13Ra1->PI3K ERK ERK IL13Ra2->ERK TGFb TGF-β IL13Ra2->TGFb STAT6 STAT6 JAK->STAT6 pSTAT6 pSTAT6 STAT6->pSTAT6 Gene_Expression Gene Expression (Proliferation, Invasion, etc.) pSTAT6->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression AP1 AP-1 ERK->AP1 AP1->Gene_Expression TGFb->Gene_Expression Experimental_Workflow_Adherent_Cells cluster_prep Cell Preparation cluster_treatment IL-13 Treatment cluster_analysis Downstream Analysis Seed_Cells Seed Adherent Cells Grow_Cells Grow to 70-80% Confluency Seed_Cells->Grow_Cells Serum_Starve Optional: Serum Starve Grow_Cells->Serum_Starve Prepare_IL13 Prepare IL-13 Solution Serum_Starve->Prepare_IL13 Add_IL13 Add IL-13 to Cells Prepare_IL13->Add_IL13 Incubate Incubate for Desired Time Add_IL13->Incubate Harvest_Cells Harvest Cells / Supernatant Incubate->Harvest_Cells RNA_Analysis RNA Analysis (qPCR) Harvest_Cells->RNA_Analysis Protein_Analysis Protein Analysis (Western Blot) Harvest_Cells->Protein_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) Harvest_Cells->Cytokine_Analysis

References

Application Notes and Protocols for the Use of Recombinant Therapeutic Interleukin-13 (RTIL-13) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-13 (IL-13) is a pleiotropic cytokine primarily associated with Type 2 immune responses and is a key mediator in the pathogenesis of allergic inflammation, fibrosis, and certain parasitic infections. The use of recombinant therapeutic IL-13 (RTIL-13) in animal models is a critical tool for elucidating its biological functions, understanding disease mechanisms, and for the preclinical evaluation of therapeutic agents that target the IL-13 pathway. These notes provide an overview of the applications of RTIL-13 in animal models, detailed experimental protocols, and important considerations for its use.

Biological Context: The IL-13 Signaling Pathway

IL-13 exerts its effects by binding to a receptor complex on the surface of various cell types, including B cells, macrophages, eosinophils, and structural cells like epithelial and smooth muscle cells. The primary signaling pathway is initiated by the binding of IL-13 to the IL-13 receptor alpha 1 (IL-13Rα1) chain, which then recruits the IL-4 receptor alpha (IL-4Rα) chain. This dimerization activates Janus kinases (JAKs), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6). Activated STAT6 translocates to the nucleus and induces the transcription of IL-13-responsive genes, leading to the physiological and pathological effects of IL-13.

IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTIL13 RTIL-13 IL13Ra1 IL-13Rα1 RTIL13->IL13Ra1 Binds IL4Ra IL-4Rα IL13Ra1->IL4Ra JAK1 JAK1 IL13Ra1->JAK1 Activate JAK2 JAK2 IL13Ra1->JAK2 Activate IL4Ra->JAK1 Activate IL4Ra->JAK2 Activate STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive Phosphorylates JAK2->STAT6_inactive Phosphorylates STAT6_active STAT6-P (active dimer) STAT6_inactive->STAT6_active Dimerizes nucleus Nucleus STAT6_active->nucleus Translocates to gene_transcription Gene Transcription (e.g., eotaxin, MUC5AC) nucleus->gene_transcription Induces

Figure 1: Simplified IL-13 signaling pathway via the STAT6 cascade.

Applications of RTIL-13 in Animal Models

The administration of exogenous RTIL-13 is primarily used to model diseases where IL-13 is a key pathogenic driver.

Application AreaAnimal ModelPurpose of RTIL-13 AdministrationKey Pathological Features Induced
Allergic Asthma Mouse (e.g., BALB/c)To induce an asthma-like phenotype in naïve animals.Airway hyperresponsiveness (AHR), eosinophilic inflammation, goblet cell hyperplasia, mucus hypersecretion, and subepithelial fibrosis.[1]
Neuroinflammation Rodent models of Traumatic Brain Injury (TBI)To investigate the anti-inflammatory and neuroprotective effects of IL-13.Reduction in neuroinflammation and improved outcomes.
Ischemia-Reperfusion Injury Mouse model of intestinal I/RTo assess the protective effects of IL-13.Suppression of pro-inflammatory cytokines and protection against intestinal injury.[2]
Cancer Research Mouse xenograft modelsTo study the role of IL-13 in tumor growth and the tumor microenvironment.Varied effects depending on the cancer type.
Fibrosis Research Mouse modelsTo induce fibrosis in organs such as the lungs.Subepithelial fibrosis and collagen deposition.[1]

Quantitative Data Summary

Quantitative data on the pharmacokinetics and toxicology of recombinant IL-13 are not extensively reported in publicly available literature. The focus has largely been on the biological effects of its administration or the pharmacokinetics of neutralizing antibodies.

Pharmacokinetic Parameters

Limited data suggests that exogenously administered recombinant IL-13 has a short circulating half-life.[2] A study involving a recombinant cytotoxin composed of human IL-13 and Pseudomonas exotoxin A (IL-13-PE) administered intravenously to patients found a terminal half-life of 30-39 minutes.[3] While this is a modified form of IL-13, it suggests a rapid clearance from circulation.

ParameterValueSpeciesCompoundSource
Terminal Half-life (t½) 30-39 minutesHumanIL-13-Pseudomonas Exotoxin[3]
Circulating Half-life Described as "short"MouseRecombinant IL-13[2]
Toxicology Data

No definitive LD50 or No-Observed-Adverse-Effect-Level (NOAEL) values for the systemic administration of recombinant IL-13 have been identified in the reviewed literature. However, studies involving transgenic mice that chronically overexpress IL-13 in the lungs have shown systemic genotoxic effects, including oxidative DNA damage and micronucleus formation in circulating leukocytes.[4] This suggests that long-term, high-level exposure to IL-13 can have systemic toxic effects.

Experimental Protocols

Preparation and Handling of RTIL-13

Commercially available recombinant IL-13 is typically supplied as a lyophilized powder.

  • Reconstitution: Reconstitute the lyophilized protein in sterile, pyrogen-free water or PBS to a stock concentration of not less than 100 µg/mL. Gently swirl or pipette to dissolve; do not vortex.

  • Carrier Protein: For long-term storage and in dilution buffers for in vivo use, it is recommended to add a carrier protein such as bovine serum albumin (BSA) or human serum albumin (HSA) at a concentration of 0.1%. This prevents the loss of protein due to adsorption to vial surfaces.

  • Storage:

    • Lyophilized: Store at -20°C to -80°C.

    • Reconstituted Stock Solution: Aliquot and store at -20°C to -80°C for long-term use. Avoid repeated freeze-thaw cycles.

    • Working Dilutions: Can be stored at 4°C for 2-7 days.

Protocol 1: Induction of Allergic Airway Inflammation in Mice via Intranasal (IN) Administration

This protocol is designed to induce an asthma-like phenotype in mice.

Intranasal_Protocol_Workflow start Start acclimatize Acclimatize Mice (e.g., BALB/c, 6-8 weeks old) for 1 week start->acclimatize anesthetize Anesthetize Mouse (e.g., isoflurane) acclimatize->anesthetize administer Administer RTIL-13 Intranasally (e.g., 1-5 µg in 20-50 µL PBS) anesthetize->administer repeat_admin Repeat Administration (e.g., daily for 3-5 days) administer->repeat_admin assess Assess Endpoints (24-48h after last dose) repeat_admin->assess end End assess->end

Figure 2: Experimental workflow for intranasal RTIL-13 administration.

Materials:

  • Recombinant mouse IL-13 (rmIL-13)

  • Sterile PBS (with or without 0.1% BSA)

  • Anesthetic (e.g., isoflurane)

  • Micropipettes and sterile tips

  • Animal restraint device (optional)

Procedure:

  • Animal Model: Use 6-8 week old mice (e.g., BALB/c strain). Allow for at least one week of acclimatization.

  • Preparation of RTIL-13: Dilute the rmIL-13 stock solution in sterile PBS to the desired final concentration. A typical dose ranges from 1-5 µg per mouse.

  • Anesthesia: Lightly anesthetize the mouse using isoflurane. Anesthesia is crucial as it affects the distribution of the instilled volume to the lower respiratory tract.[5]

  • Administration:

    • Hold the anesthetized mouse in a supine position.

    • Using a micropipette, slowly dispense a total volume of 20-50 µL of the RTIL-13 solution onto the nares, allowing the mouse to inhale the droplets. Alternate between nostrils.

    • The volume administered is critical; volumes around 25-50 µL are more likely to reach the lower respiratory tract compared to smaller volumes.[5]

  • Dosing Schedule: Administration can be performed daily for 3 to 5 consecutive days to establish a robust inflammatory response.

  • Endpoint Assessment: 24 to 48 hours after the final dose, assess for desired endpoints such as:

    • Airway hyperresponsiveness measurement using plethysmography.

    • Bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts (eosinophils, neutrophils).

    • Histological analysis of lung tissue for goblet cell hyperplasia and inflammation (e.g., PAS and H&E staining).

Protocol 2: Intratracheal (IT) Instillation in Rats

Intratracheal instillation provides a more direct delivery to the lungs.

Materials:

  • Recombinant rat IL-13 (rrIL-13)

  • Sterile PBS

  • Anesthetic (e.g., ketamine/xylazine)

  • Otoscope or other visualization tool

  • Intratracheal instillation device (e.g., MicroSprayer or a gavage needle)

Procedure:

  • Animal Model: Use adult rats (e.g., Sprague-Dawley).

  • Preparation of RTIL-13: Prepare the desired dose of rrIL-13 in a volume of up to 0.3 mL for a rat.

  • Anesthesia: Anesthetize the rat according to an approved institutional protocol.

  • Intubation and Instillation:

    • Place the anesthetized rat in a supine, head-up position (e.g., 45-degree angle) on a support board. This position improves the distribution of the instilled substance and reduces mortality.[6][7]

    • Visualize the epiglottis and tracheal opening using an otoscope.

    • Carefully insert the instillation device into the trachea.

    • Instill the rrIL-13 solution. A high-speed instillation may lead to better distribution throughout the lungs.[6][7]

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

  • Endpoint Assessment: As described in Protocol 5.2, tailored for the rat model.

Protocol 3: Systemic Administration for Immunomodulation Studies

This protocol is for investigating the systemic effects of RTIL-13.

Materials:

  • Recombinant IL-13 (species-matched)

  • Sterile, pyrogen-free saline or PBS

  • Syringes and needles for injection (e.g., 27-30 gauge)

Procedure:

  • Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection are common systemic routes.

  • Dosage: Dosing will be highly dependent on the specific research question. A study in neonatal mice used 0.5 µ g/mouse to protect against endotoxin-induced lethality.[8]

  • Administration (IP):

    • Properly restrain the mouse.

    • Lift the hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Administration (IV):

    • Typically performed via the tail vein in mice and rats. This requires proper restraint and technique to ensure successful administration.

  • Dosing Schedule: Can be a single dose or repeated administrations depending on the experimental design.

  • Endpoint Assessment: Assess systemic effects such as changes in serum cytokine levels, immune cell populations in the spleen or blood, or protection in disease models.

Important Considerations

  • Species Specificity: While there is some cross-species activity, it is always recommended to use species-matched recombinant IL-13 (e.g., rmIL-13 for mice, rrIL-13 for rats) for optimal biological response.

  • Endotoxin (B1171834) Levels: Ensure the recombinant protein preparation has low endotoxin levels (<1.0 EU per µg of protein) to avoid non-specific inflammatory responses.

  • Controls: Appropriate control groups are essential, including vehicle controls (e.g., PBS with carrier protein) and potentially a denatured RTIL-13 control.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use. Anesthesia and analgesia should be used to minimize any pain or distress.

References

Application Notes: The Rule of 13 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Rule of 13 is a straightforward and rapid method used in mass spectrometry to generate a possible molecular formula for an unknown compound, primarily based on its molecular ion peak (M+) observed in the mass spectrum.[1][2] This rule is particularly useful for organic molecules containing carbon and hydrogen, and can be extended to include other elements like oxygen, nitrogen, and halogens. It serves as a preliminary step in structure elucidation, providing a foundational molecular formula from which further spectroscopic and analytical data can be interpreted.

Principle

The Rule of 13 is based on the observation that the mass of a carbon atom (12) plus the mass of a hydrogen atom (1) is 13. Therefore, a base formula can be derived by dividing the molecular weight of the ion by 13. The integer result of this division gives the number of carbon atoms, and the remainder added to the integer gives the number of hydrogen atoms.

Applications

The primary application of the Rule of 13 is in the initial stages of identifying unknown organic compounds from their mass spectra. It is a valuable tool for:

  • Proposing a Molecular Formula: Quickly generating a list of possible molecular formulas for a given molecular weight.

  • Narrowing Down Possibilities: When combined with other information, such as the nitrogen rule, isotopic patterns, and data from other spectroscopic techniques (e.g., IR, NMR), the Rule of 13 helps to eliminate incorrect formulas.[2][3]

  • Educational Purposes: It serves as an excellent teaching tool for students learning mass spectrometry data interpretation.

Limitations

While useful, the Rule of 13 has several limitations:

  • It provides a hydrocarbon formula, and the presence of heteroatoms must be accounted for separately.[2]

  • It often generates multiple possible formulas, requiring additional data for confirmation.

  • The rule works best for compounds with a relatively high carbon and hydrogen content.

  • It does not provide any information about the structure or isomerism of the molecule.

Protocols

Protocol 1: Applying the Basic Rule of 13 for Hydrocarbons

This protocol outlines the steps to derive a molecular formula for a compound assumed to contain only carbon and hydrogen.

Methodology

  • Identify the Molecular Ion Peak (M+): From the mass spectrum, determine the m/z value of the molecular ion. This is typically the peak with the highest mass-to-charge ratio, representing the intact molecule with a single positive charge.[2]

  • Apply the Rule of 13:

    • Divide the molecular weight (M) by 13.

    • The formula is expressed as CnHn+r, where 'n' is the integer quotient from the division, and 'r' is the remainder.

  • Calculate the Number of Carbon and Hydrogen Atoms:

    • Number of Carbon atoms (C) = n

    • Number of Hydrogen atoms (H) = n + r

Example:

For a molecular ion peak at m/z = 104:

  • Divide 104 by 13: 104 / 13 = 8 with a remainder of 0.

  • n = 8, r = 0

  • Number of Carbon atoms = 8

  • Number of Hydrogen atoms = 8 + 0 = 8

  • The proposed molecular formula is C8H8.

Protocol 2: Incorporating Heteroatoms into the Rule of 13

This protocol describes how to adjust the base formula derived from the Rule of 13 to account for the presence of other common elements.

Methodology

  • Derive the Base Hydrocarbon Formula: Follow Protocol 1 to obtain the initial CnHn+r formula.

  • Adjust for Heteroatoms: For each heteroatom present in the molecule, subtract the equivalent mass of C and H from the base formula and add the heteroatom to the formula. The mass equivalents for common heteroatoms are provided in the table below.

  • Generate Possible Formulas: Create a list of potential molecular formulas by systematically replacing C and H atoms with the suspected heteroatoms.

Data Presentation: Mass Equivalents for Common Heteroatoms

HeteroatomAtomic MassC/H Equivalent to Subtract
Oxygen (O)16CH4
Nitrogen (N)14CH2
Sulfur (S)32C2H8
Fluorine (F)19CH7
Chlorine (Cl)35C2H11
Bromine (Br)79C6H7
Iodine (I)127C9H19

Example:

A compound has a molecular weight of 150 and is known to contain one oxygen atom.

  • Base Formula: 150 / 13 = 11 with a remainder of 7. The base formula is C11H18.

  • Incorporate Oxygen: To add one oxygen atom, subtract CH4 from the base formula.

    • New Carbon count: 11 - 1 = 10

    • New Hydrogen count: 18 - 4 = 14

  • Final Proposed Formula: C10H14O.

Visualizations

Rule_of_13_Workflow Workflow for Applying the Rule of 13 start Start: Obtain Mass Spectrum identify_M_peak Identify Molecular Ion Peak (M+) start->identify_M_peak divide_by_13 Divide M by 13 (M/13 = n + r/13) identify_M_peak->divide_by_13 base_formula Derive Base Formula (CnHn+r) divide_by_13->base_formula check_heteroatoms Are Heteroatoms Present? base_formula->check_heteroatoms adjust_formula Adjust for Heteroatoms (Subtract C/H equivalents) check_heteroatoms->adjust_formula Yes final_formula Propose Final Molecular Formula(s) check_heteroatoms->final_formula No adjust_formula->final_formula end End final_formula->end

Caption: A flowchart illustrating the logical steps for applying the Rule of 13 in mass spectrometry.

Heteroatom_Adjustment_Logic Logic for Heteroatom Adjustment start Start with Base Formula (CnHn+r) select_heteroatom Select Heteroatom to Add (e.g., Oxygen) start->select_heteroatom get_equivalent Identify C/H Equivalent (e.g., CH4 for O) select_heteroatom->get_equivalent subtract_equivalent Subtract Equivalent from Base Formula get_equivalent->subtract_equivalent add_heteroatom Add Heteroatom to Formula subtract_equivalent->add_heteroatom new_formula Generate New Proposed Formula add_heteroatom->new_formula

Caption: A diagram showing the process of adjusting a base molecular formula for the inclusion of a heteroatom.

References

Application Notes and Protocols for the Synthesis of 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the synthesis of the room-temperature ionic liquid (RTIL), 1-methyl-3-propylimidazolium iodide, which is understood to be referred to as "RTIL 13". This ionic liquid is of significant interest in various fields, including as a non-aqueous electrolyte for dye-sensitized solar cells and in the development of novel drug delivery systems.[1][2][3] The following protocols cover the synthesis, purification, and characterization of 1-methyl-3-propylimidazolium iodide.

Physicochemical Properties

1-Methyl-3-propylimidazolium iodide is a clear, dark yellow, viscous liquid at room temperature.[1][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 119171-18-5[1]
Molecular Formula C₇H₁₃IN₂[1]
Molecular Weight 252.10 g/mol [5]
Melting Point 17.0 °C[1][4]
Boiling Point 301-304 °C[1][4]
Density 1.49 g/cm³ at 85 °C[1]
Flash Point >110 °C[4]
Purity ≥98.0% (HPLC)

Experimental Protocols

Synthesis of 1-Methyl-3-propylimidazolium Iodide

The synthesis of 1-methyl-3-propylimidazolium iodide is achieved through the quaternization of 1-methylimidazole (B24206) with propyl iodide.[4] This is a nucleophilic substitution (Sₙ2) reaction.

Materials:

  • 1-Methylimidazole (C₄H₆N₂)

  • Propyl iodide (C₃H₇I)

  • Anhydrous solvent (e.g., acetonitrile, methanol, or methylene (B1212753) chloride)[6][7]

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylimidazole (1.0 mol equivalent) in an anhydrous solvent.

  • Addition of Alkylating Agent: While stirring, slowly add propyl iodide (1.0-1.1 mol equivalent) to the solution at room temperature. The addition can be done using a dropping funnel. For a similar synthesis, cooling the reaction mixture to around 5°C during the addition of the alkylating agent has been reported.[7]

  • Reaction Conditions: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux to increase the reaction rate. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave-assisted synthesis can also be employed to shorten the reaction time.[8][9]

  • Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous liquid or solid, is then purified as described in the following section.

Purification of 1-Methyl-3-propylimidazolium Iodide

Purification is crucial to remove any unreacted starting materials and colored impurities.

Materials:

  • Crude 1-methyl-3-propylimidazolium iodide

  • Activated charcoal

  • Ethyl acetate (B1210297) or diethyl ether

  • Deionized water

  • Separatory funnel

  • Filtration apparatus

  • Lyophilizer or high-vacuum line

Procedure:

  • Decolorization: Dissolve the crude product in deionized water to form a concentrated solution. Add a small amount of activated charcoal to the solution and stir at an elevated temperature (e.g., 65°C) for several hours to remove colored impurities.[10]

  • Filtration: After cooling to room temperature, filter the mixture to remove the activated charcoal. The resulting filtrate should be colorless.[10]

  • Washing: Transfer the aqueous solution to a separatory funnel and wash it multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any remaining unreacted starting materials.

  • Drying: The purified aqueous solution of the ionic liquid can be dried by lyophilization (freeze-drying) or by heating under high vacuum to remove the water.[10] The final product should be a clear, viscous liquid.

Characterization

The identity and purity of the synthesized 1-methyl-3-propylimidazolium iodide can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ionic liquid. For a similar compound, 1-ethyl-3-methylimidazolium (B1214524) iodide, the characteristic peaks in ¹H NMR (CDCl₃) are observed at δ: 10.05 (s, 1H), 7.53 (dd, 2H), 4.47 (q, 2H), 4.12 (s, 3H), 1.63 (t, 3H).[11] For 1-methyl-3-propylimidazolium tetrafluoroborate, the ¹H NMR (DMSO) peaks are δ (ppm) = 0.84 (t, 3H), 1.78 (m, 2H), 3.83 (s, 3H), 4.10 (t, 2H), 7.68 (s, 1H), 7.74 (s, 1H).[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, which is typically expected to be ≥98.0%.

Diagrams

Synthesis Workflow

Synthesis_Workflow Figure 1: Experimental Workflow for the Synthesis of 1-Methyl-3-propylimidazolium Iodide Reactants 1-Methylimidazole + Propyl Iodide Dissolution Dissolve in Anhydrous Solvent Reactants->Dissolution Reaction Stir at Room Temp or Reflux Dissolution->Reaction Solvent_Removal Remove Solvent via Rotary Evaporation Reaction->Solvent_Removal Crude_Product Crude 1-Methyl-3-propylimidazolium Iodide Solvent_Removal->Crude_Product Purification Purification (Decolorization & Washing) Crude_Product->Purification Drying Drying (Lyophilization) Purification->Drying Final_Product Pure 1-Methyl-3-propylimidazolium Iodide Drying->Final_Product Characterization Characterization (NMR, FTIR, HPLC) Final_Product->Characterization

Caption: Figure 1: Workflow for the synthesis of 1-Methyl-3-propylimidazolium Iodide.

Reaction Mechanism

Reaction_Mechanism Figure 2: Sₙ2 Reaction Mechanism for the Synthesis of 1-Methyl-3-propylimidazolium Iodide cluster_reactants Reactants cluster_product Product 1-Methylimidazole 1-Methylimidazole Product_Ion 1-Methyl-3-propylimidazolium Cation 1-Methylimidazole->Product_Ion Sₙ2 Attack Propyl_Iodide Propyl Iodide Iodide_Anion Iodide Anion Propyl_Iodide->Iodide_Anion Leaving Group

Caption: Figure 2: Sₙ2 reaction mechanism for the synthesis.

Applications in Research and Development

1-Methyl-3-propylimidazolium iodide has demonstrated utility in several areas of research and development:

  • Dye-Sensitized Solar Cells (DSSCs): It is a commonly used non-aqueous electrolyte in DSSCs, contributing to the stability and efficiency of these solar energy conversion devices.[1]

  • Polymer Electrolytes: This ionic liquid can be incorporated into polymer matrices to create quasi-solid-state electrolytes for various electrochemical applications.

  • Pharmaceutical Sciences: Ionic liquids are being explored for their potential to improve the solubility, bioavailability, and delivery of active pharmaceutical ingredients (APIs).[2][3] Their tunable properties make them interesting candidates for novel drug formulations.

Safety Precautions

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Health Hazards: 1-Methyl-3-propylimidazolium iodide is known to cause skin and serious eye irritation.[13] Avoid inhalation of any vapors or dust.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[4]

  • Fire Safety: While it has a high flash point, appropriate fire extinguishing media (water spray, carbon dioxide, foam) should be available.[2]

References

Application Notes and Protocols for the Use of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the ever-evolving landscape of organic chemistry, the quest for more sustainable and efficient synthetic methodologies is paramount. Room-Temperature Ionic Liquids (RTILs) have emerged as a promising class of "green" solvents, offering unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1][2] This document provides detailed application notes and protocols for the use of a representative RTIL, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), as a solvent in several key organic reactions. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Heck-Mizoroki Cross-Coupling Reaction

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene. The use of [BMIM][BF₄] as a solvent, particularly in combination with microwave irradiation, has been shown to enhance reaction rates, improve regioselectivity, and allow for lower catalyst loadings.[3]

Quantitative Data Summary

Aryl HalideOlefinCatalyst SystemBaseSolventTimeYield (%)Reference
4-BromotolueneStyrenePd₂(dba)₃ / Ligand LK₂CO₃DMSO/[BMIM][BF₄]5 min (MW)98[3]
4-IodotolueneStyrenePd₂(dba)₃ / Ligand LK₂CO₃DMSO/[BMIM][BF₄]5 min (MW)99[3]
4-ChlorotolueneStyrenePd₂(dba)₃ / Ligand L*K₂CO₃DMSO/[BMIM][BF₄]15 min (MW)75[3]
IodobenzeneStyrenePd(OAc)₂NaOAc[BMIM][BF₄]24 hModerate[4]
IodobenzeneButyl Vinyl EtherPd(OAc)₂ / DPPP-[BMIM][BF₄]-High[5]

*Ligand L = methyl 4,6-O-benzylidene-3-deoxy-3-(diphenylphosphino)-α-D-altropyranoside

Experimental Protocol: Microwave-Assisted Heck-Mizoroki Reaction

  • To a two-necked round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mol%) and the phosphine (B1218219) ligand (e.g., Ligand L, 0.02 mol%).

  • Add the solvent system, a mixture of DMSO and [BMIM][BF₄] (e.g., 3.0 mL).

  • Stir the mixture for 5 minutes to allow for catalyst formation.

  • Add the aryl halide (1.0 mmol), the olefin (1.25 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Place the flask in a microwave reactor and irradiate at a set temperature until the reaction is complete (monitor by TLC or GC).

  • After cooling, extract the product from the ionic liquid phase using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The ionic liquid/catalyst system can often be recovered and reused for subsequent reactions.

Heck_Workflow reagents Aryl Halide, Olefin, Base reaction_vessel Microwave Reactor reagents->reaction_vessel catalyst Pd Precursor, Ligand catalyst->reaction_vessel solvent [BMIM][BF4] / DMSO solvent->reaction_vessel extraction Product Extraction (Organic Solvent) reaction_vessel->extraction Reaction product Coupled Product extraction->product recycle Recycle Catalyst/ Ionic Liquid extraction->recycle

Workflow for the Heck-Mizoroki Reaction in [BMIM][BF₄].

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones. In [BMIM][BF₄], metal triflates have been shown to be effective catalysts, with the ionic liquid enhancing reaction rates and regioselectivity compared to conventional organic solvents.[6]

Quantitative Data Summary

Aromatic SubstrateAcylating AgentCatalyst (0.1 mmol)SolventTime (1h) Conversion (%)o/p RatioReference
Anisole (B1667542)Benzoyl ChlorideCu(OTf)₂[BMIM][BF₄]1004/96[6]
AnisoleBenzoyl ChlorideCu(OTf)₂CH₃CN647/93[6]
AnisoleBenzoyl ChlorideCu(OTf)₂CH₂ClCH₂Cl737/93[6]
AnisoleBenzoyl ChlorideZn(OTf)₂[BMIM][BF₄]100 (overnight)-[6]
AnisoleBenzoyl ChlorideSn(OTf)₂[BMIM][BF₄]100 (overnight)-[6]
AnisoleBenzoyl ChlorideSc(OTf)₃[BMIM][BF₄]100 (overnight)-[6]

Experimental Protocol: Friedel-Crafts Benzoylation of Anisole

  • In a round-bottom flask under an inert atmosphere (e.g., dry argon), add the metal triflate catalyst (e.g., Cu(OTf)₂, 0.1 mmol) to [BMIM][BF₄].

  • Add a mixture of anisole (5 mmol) and benzoyl chloride (1 mmol) to the catalyst-ionic liquid mixture.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • The catalyst immobilized in the ionic liquid can be separated and potentially reused.

Friedel_Crafts_Pathway A Anisole + Benzoyl Chloride C Acylium Ion Intermediate A->C Activation B Cu(OTf)2 in [BMIM][BF4] B->C Catalysis D Methoxybenzophenone (ortho and para) C->D Electrophilic Aromatic Substitution

Simplified pathway for Friedel-Crafts Acylation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls and other conjugated systems. The use of [BMIM][BF₄] can lead to high reactivity and facilitates product isolation and catalyst recycling.[7]

Quantitative Data Summary

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemperatureYield (%)Reference
Aryl HalidesArylboronic AcidsPd-basedBase[BMIM][BF₄]Room Temp.High[7]
Aryl ChloridesPhenylboronic AcidPd-NPs on MMT K 10-WaterRoom Temp.87-97[8]

Note: Specific yield data for a model Suzuki reaction in neat [BMIM][BF₄] was not detailed in the provided search results, but high reactivity was noted.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • In a reaction vessel, dissolve the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) in [BMIM][BF₄].

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until completion (monitor by TLC or LC-MS).

  • After cooling, extract the biaryl product with a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).

  • The ionic liquid phase containing the catalyst can be separated for potential reuse.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R1-Pd(II)L2-X oxidative_add->pd_complex R1-X transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 r2bo2 R2B(OH)2 + Base r2bo2->transmetalation reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 product R1-R2 reductive_elim->product

Catalytic cycle for the Suzuki-Miyaura Coupling.

Michael Addition

The Michael addition, or conjugate addition, is a key reaction for the formation of 1,5-dicarbonyl compounds and related structures.[9][10] The use of [BMIM][BF₄] as a solvent provides a green alternative to traditional organic solvents.

Quantitative Data Summary

Michael DonorMichael AcceptorCatalystSolventConditionsYieldReference
Benzenesulfonamiden-Butyl AcrylateZnO[BMIM][Br]MWI, 110°C-[11]
Various DonorsVarious AcceptorsNi(acac)₂[BMIM][BF₄]--[12]

Note: Specific quantitative yield data for Michael additions in [BMIM][BF₄] were not extensively detailed in the search results, but its use as a medium was highlighted.

Experimental Protocol: General Michael Addition

  • In a reaction flask, dissolve the Michael donor (e.g., a β-ketoester or malonate, 1.0 mmol) and the Michael acceptor (e.g., an α,β-unsaturated ketone, 1.0 mmol) in [BMIM][BF₄].

  • Add the catalyst (e.g., a Lewis acid like Ni(acac)₂ or a base, if required).

  • Stir the mixture at the appropriate temperature (from room temperature to elevated temperatures) until the reaction is complete (monitor by TLC or NMR).

  • Upon completion, extract the product from the ionic liquid using an organic solvent.

  • The ionic liquid and catalyst may be recovered and reused.

Michael_Addition_Logic start Michael Donor + Michael Acceptor reaction Reaction (Conjugate Addition) start->reaction solvent [BMIM][BF4] (Solvent) solvent->reaction catalyst Catalyst (Optional) catalyst->reaction product Michael Adduct reaction->product

Logical flow of the Michael Addition reaction.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when working with chemicals and laboratory equipment.

References

Application Notes and Protocols for Interleukin-13 Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Interleukin-13 Signaling Pathway

Interleukin-13 (IL-13) is a key cytokine, primarily secreted by activated T helper 2 (Th2) cells, that plays a critical role in the pathogenesis of allergic and inflammatory diseases such as asthma, atopic dermatitis, and tissue fibrosis.[1][2][3] Its signaling cascade is initiated by its binding to a complex receptor system on the surface of various cell types, including B cells, macrophages, eosinophils, and epithelial cells.[3] Understanding the intricacies of the IL-13 signaling pathway is crucial for the development of targeted therapeutics.

The IL-13 receptor system consists of two main complexes. The Type II receptor, which is the primary signaling-competent receptor for IL-13, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1).[4][5][6] Upon IL-13 binding, this receptor complex activates the Janus kinase (JAK) family members, specifically JAK1, JAK2, and Tyrosine kinase 2 (TYK2).[4][5] This activation leads to the phosphorylation of the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[4][5] Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and binds to the promoters of IL-13-responsive genes, driving their transcription.[4]

In addition to the canonical JAK/STAT6 pathway, IL-13 can also activate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][7][8] This pathway is often initiated through the recruitment of Insulin Receptor Substrate (IRS) proteins to the activated receptor complex.[5][9] The activation of the PI3K/Akt pathway has been implicated in cellular processes such as proliferation and survival.[5][10] IL-13 also binds with high affinity to the IL-13 receptor alpha 2 (IL-13Rα2), which is considered a decoy receptor as it lacks a significant intracellular signaling domain and is thought to negatively regulate IL-13 signaling.[4][5]

Core Signaling Pathways Diagram

IL13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL13 IL-13 IL4Ra IL-4Rα IL13->IL4Ra IL13Ra1 IL-13Rα1 IL13->IL13Ra1 IL13Ra2 IL-13Rα2 (Decoy Receptor) IL13->IL13Ra2 JAKs JAK1, JAK2, TYK2 IL4Ra->JAKs Activation IRS IRS1/2 IL4Ra->IRS IL13Ra1->JAKs Activation STAT6 STAT6 JAKs->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer Gene Gene Expression (e.g., Inflammation, Remodeling) STAT6_dimer->Gene PI3K PI3K IRS->PI3K Activation Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt pAkt->Gene Modulation

Caption: IL-13 signaling through the Type II receptor complex activates both the canonical JAK/STAT6 pathway and the PI3K/Akt pathway, leading to the transcription of target genes involved in inflammation and tissue remodeling.

Key Experimental Techniques for Pathway Analysis

A variety of molecular and cellular biology techniques are employed to dissect the IL-13 signaling pathway. These methods allow for the quantification of IL-13, its receptors, and downstream signaling molecules, as well as the assessment of cellular responses.

Quantitative Data Summary
AnalyteTechniqueCell/Sample TypeKey FindingsReference
IL-13ELISAHuman Plasma/SerumAssay range: 0.59 - 68.4 pg/mL[11]
IL-13ELISACell Culture Supernates, Serum, PlasmaAssay range: 125.0 - 4,000 pg/mL
Phospho-STAT6Western BlotTF-1 cellsIncreased phosphorylation upon IL-13 treatment.[12]
Phospho-PI3K, Phospho-AktWestern BlotVentral Tegmental Area (VTA) extractsIL-13 activates the PI3K/Akt signaling pathway.[7]
IL-13 target genes (e.g., HIF1A)qPCRHuman sinonasal epithelial cellsIL-13 induces a dose-dependent increase in gene expression.[13]
IL-13Rα1 expressionFlow CytometryB cells, T cells, monocytesHigh expression on B cells and monocytes, lower on T cells.[14]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-13 Quantification

This protocol describes a sandwich ELISA for the quantitative measurement of human IL-13 in samples such as serum, plasma, and cell culture supernatants.

Materials:

  • Microtiter plates pre-coated with a mouse monoclonal anti-human IL-13 capture antibody.

  • Recombinant human IL-13 standard.

  • Biotinylated detection antibody specific for human IL-13.

  • Avidin-Horseradish Peroxidase (HRP) conjugate.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Assay diluent and wash buffer.

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the recombinant IL-13 standard in the appropriate calibrator diluent to generate a standard curve.[15] Dilute samples as required.

  • Binding: Add 100 µL of standard, control, or sample to each well. Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash three times with 300 µL of wash buffer.

  • Detection: Add 200 µL of the biotinylated detection antibody to each well. Cover and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Conjugate Addition: Add 200 µL of Avidin-HRP conjugate to each well. Cover and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 3.

  • Substrate Development: Add 200 µL of substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the optical density at 450 nm within 30 minutes.

  • Analysis: Calculate the concentration of IL-13 in the samples by comparing their optical density to the standard curve.

Western Blotting for Phosphorylated STAT6

This protocol outlines the detection of phosphorylated STAT6 (p-STAT6) in cell lysates following IL-13 stimulation, a key indicator of pathway activation.

Materials:

  • Cells responsive to IL-13 (e.g., TF-1 cells).

  • Recombinant human IL-13.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to the desired density and treat with IL-13 for a specified time (e.g., 20 minutes).[12] Include an untreated control.

  • Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.[16]

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT6 diluted in blocking buffer overnight at 4°C with gentle shaking.[17]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 8.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total STAT6.

Quantitative PCR (qPCR) for IL-13 Target Gene Expression

This protocol details the measurement of mRNA levels of IL-13 target genes to assess the transcriptional response to IL-13 signaling.

Materials:

  • Cells or tissues of interest.

  • Recombinant IL-13.

  • RNA extraction kit.

  • Reverse transcription kit for cDNA synthesis.

  • qPCR primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).[18][19][20]

  • SYBR Green or TaqMan qPCR master mix.

  • qPCR instrument.

Procedure:

  • Cell/Tissue Treatment: Treat cells with IL-13 for the desired duration. For tissue analysis, collect samples from control and treated animals.

  • RNA Extraction: Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe a standardized amount of RNA into cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and housekeeping gene, and the qPCR master mix.

  • qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[19]

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Hypothesis Formulation cell_culture Cell Culture or Animal Model start->cell_culture il13_treatment IL-13 Stimulation cell_culture->il13_treatment sample_collection Sample Collection (Lysates, Supernatants, RNA) il13_treatment->sample_collection elisa ELISA (IL-13 Quantification) sample_collection->elisa western_blot Western Blot (p-STAT6, p-Akt) sample_collection->western_blot qpcr qPCR (Target Gene Expression) sample_collection->qpcr flow_cytometry Flow Cytometry (Receptor Expression) sample_collection->flow_cytometry data_analysis Data Analysis and Interpretation elisa->data_analysis western_blot->data_analysis qpcr->data_analysis flow_cytometry->data_analysis conclusion Conclusion and Further Experiments data_analysis->conclusion

Caption: A typical experimental workflow for investigating the IL-13 signaling pathway involves cell or animal treatment, sample collection, and various downstream analyses to measure pathway activation and response.

Conclusion

The analysis of the Interleukin-13 signaling pathway is a multifaceted process that requires a combination of techniques to fully elucidate its mechanisms and biological consequences. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments aimed at understanding and targeting this critical pathway in health and disease. The continuous refinement of these techniques and the development of new analytical tools will further advance our knowledge and facilitate the discovery of novel therapeutic interventions for IL-13-mediated pathologies.

References

Application Notes and Protocols for In Vitro Use of Recombinant Human Interleukin-13 (rhIL-13)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and dosage guidelines for the in vitro use of Recombinant Human Interleukin-13 (rhIL-13). Interleukin-13 (IL-13) is a pleiotropic cytokine primarily associated with Type 2 immune responses and plays a crucial role in allergic inflammation, parasite immunity, and tissue remodeling. The information presented here is intended to guide researchers in designing and executing in vitro studies involving rhIL-13. While the query specified "RTIL 13," the standard and widely accepted nomenclature in scientific literature is Interleukin-13 (IL-13) or recombinant human Interleukin-13 (rhIL-13), which will be used throughout this document.

Data Presentation: rhIL-13 Dosage and Administration in Vitro

The effective concentration of rhIL-13 in vitro is cell type- and assay-dependent. The following table summarizes recommended dosage ranges and incubation times for various applications based on published studies and manufacturer's recommendations.

Cell TypeAssayEffective Concentration (ED50)Typical Concentration RangeIncubation TimeReference(s)
TF-1 (human erythroleukemic)Cell Proliferation0.5 - 5 ng/mL1 - 100 ng/mL48 - 72 hours[1][2][3][4]
Normal Human Bronchial Epithelial (NHBE)Cell ProliferationNot Reported10 ng/mL24 hours
Peripheral Blood Mononuclear Cells (PBMCs)Dendritic Cell Differentiation (in combination with GM-CSF)Not Reported5 ng/mL6 - 8 days
L1236 (Hodgkin's lymphoma cell line)Cell ProliferationNot Reported1 ng/mL48 hours
Bone Marrow-Derived Dendritic Cells (mouse)Dendritic Cell DifferentiationNot Reported10 ng/mL72 hours

Experimental Protocols

Cell Proliferation Assay using TF-1 Cells

This protocol describes a method to measure the biological activity of rhIL-13 by assessing the proliferation of the TF-1 cell line, which is dependent on IL-13 for growth.

Materials:

  • Recombinant Human IL-13 (rhIL-13)

  • TF-1 cells (ATCC® CRL-2003™)

  • Complete growth medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 2 ng/mL recombinant human GM-CSF.

  • Assay medium: Complete growth medium without GM-CSF.

  • 96-well flat-bottom microplates

  • Cell proliferation reagent (e.g., MTT, XTT, or a fluorescent dye)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture TF-1 cells in complete growth medium. Prior to the assay, wash the cells three times with assay medium to remove any residual GM-CSF and resuspend in assay medium at a concentration of 2-3.5 x 10^5 cells/mL.

  • Assay Setup: a. Add 100 µL of assay medium to each well of a 96-well plate. b. Prepare a serial dilution of rhIL-13. The typical range for an ED50 determination is between 0.1 ng/mL and 100 ng/mL. c. Add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement of Proliferation: a. Add the cell proliferation reagent to each well according to the manufacturer's instructions. For example, add 10 µL of 5 mg/mL MTT solution per well. b. Incubate for an additional 4 hours. c. If using MTT, add 50-100 µL of solubilization solution to each well and incubate overnight. d. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the concentration of rhIL-13 and determine the ED50 value, which is the concentration of rhIL-13 that induces 50% of the maximum proliferation.

In Vitro Differentiation of Dendritic Cells from PBMCs

This protocol outlines the generation of dendritic cells (DCs) from peripheral blood mononuclear cells (PBMCs) using rhIL-13 in combination with GM-CSF.

Materials:

  • Recombinant Human IL-13 (rhIL-13)

  • Recombinant Human GM-CSF

  • Ficoll-Paque or other density gradient medium

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.

  • Monocyte Adherence: a. Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in 6-well plates at a density of 5-10 x 10^6 cells/well. b. Incubate for 2 hours at 37°C to allow for the adherence of monocytes. c. After incubation, gently wash the plates with warm PBS to remove non-adherent cells.

  • Dendritic Cell Differentiation: a. Add fresh complete RPMI-1640 medium to the adherent monocytes. b. Supplement the medium with recombinant human GM-CSF (e.g., 50-100 ng/mL) and recombinant human IL-13 (e.g., 5-20 ng/mL). c. Culture the cells for 6-8 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days.

  • Maturation (Optional): To induce maturation of the differentiated DCs, add a maturation stimulus such as LPS (100 ng/mL) for the final 24-48 hours of culture.

  • Characterization: Harvest the loosely adherent and floating cells, which represent the differentiated DC population. Analyze the cells for the expression of DC markers such as CD11c, HLA-DR, CD80, and CD86 by flow cytometry.

Visualizations

Experimental Workflow for In Vitro rhIL-13 Studies

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture/ Isolation cell_seeding Cell Seeding cell_culture->cell_seeding reagent_prep rhIL-13 Reconstitution & Dilution il13_treatment rhIL-13 Administration reagent_prep->il13_treatment cell_seeding->il13_treatment incubation Incubation il13_treatment->incubation data_collection Data Collection (e.g., Proliferation Assay, Flow Cytometry) incubation->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis il13_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 binds IL4Ra IL-4Rα IL13Ra1->IL4Ra heterodimerizes with JAK2_TYK2 JAK2/TYK2 IL13Ra1->JAK2_TYK2 activates JAK1 JAK1 IL4Ra->JAK1 activates STAT6_dimer STAT6 Dimer JAK1->STAT6_dimer phosphorylates STAT6 JAK2_TYK2->STAT6_dimer transcription Gene Transcription (e.g., M2 polarization, IgE switching) STAT6_dimer->transcription translocates to nucleus

References

Application Notes and Protocols for Studying Receptor Tyrosine Kinase Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Receptor Tyrosine Kinases (RTKs) are a critical class of cell surface receptors that play pivotal roles in cellular signaling pathways, governing processes such as cell growth, differentiation, and metabolism.[1][2][3] The binding of ligands, typically growth factors, to the extracellular domain of an RTK is the initial event that triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[2][4] Consequently, the quantitative analysis of the binding kinetics and thermodynamics of these interactions is fundamental to understanding their biological function and for the development of novel therapeutics.

This document provides detailed protocols for three widely used, label-free biophysical techniques for characterizing the binding kinetics of a putative Receptor-type tyrosine-protein kinase-like molecule (RTIL 13) with its binding partners: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[5] While specific information on "this compound" is not available, the following protocols are generalized for a typical RTK and can be adapted accordingly.

Data Presentation: Representative Binding Kinetics for Receptor Tyrosine Kinase-Ligand Interactions

The following table summarizes a range of typical binding kinetic and thermodynamic parameters for interactions between various receptor tyrosine kinases and their ligands, as measured by the techniques detailed below. This data is intended to provide a comparative reference.

ReceptorLigand/InhibitorMethodAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
ALKAUG-αSPRNot ReportedNot Reported11.4 nMNot ApplicableNot Applicable
ALKAUG-βSPRNot ReportedNot Reported74.3 nMNot ApplicableNot Applicable
LTKAUG-αSPRNot ReportedNot Reported7.1 nMNot ApplicableNot Applicable
LTKAUG-βSPRNot ReportedNot Reported3.7 nMNot ApplicableNot Applicable
EGFREGF (High Affinity)Scatchard AnalysisNot ReportedNot Reported~0.1 nMNot ApplicableNot Applicable
EGFREGF (Low Affinity)Scatchard AnalysisNot ReportedNot Reported~1 nMNot ApplicableNot Applicable
SHP1 (nSH2)BTLA-ITIMSPRNot ReportedNot Reported130 nMNot ApplicableNot Applicable
SHP1 (cSH2)BTLA-ITSMSPRNot ReportedNot Reported140 nMNot ApplicableNot Applicable
SHP2 (nSH2)BTLA-ITIMSPRNot ReportedNot Reported120 nMNot ApplicableNot Applicable
SHP2 (cSH2)BTLA-ITSMSPRNot ReportedNot Reported200 nMNot ApplicableNot Applicable
PDE5Compound 3ITCNot ApplicableNot ApplicableNot Reported-41.4 kJ/molNot Reported
PDE5Compound 4ITCNot ApplicableNot ApplicableNot Reported-49.0 kJ/molNot Reported
PDE5Compound 5ITCNot ApplicableNot ApplicableNot Reported-54.5 kJ/molNot Reported

Note: The data presented are compiled from multiple sources and represent a variety of experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

Surface Plasmon Resonance (SPR) for this compound Binding Kinetics

SPR is a label-free optical technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[6] In a typical SPR experiment, one molecule (the ligand) is immobilized on the sensor chip, and the other (the analyte) is flowed over the surface.[7]

Objective: To determine the association rate (k_a), dissociation rate (k_d), and dissociation constant (K_D) of the interaction between this compound and its binding partner.

Materials:

  • Purified recombinant this compound (extracellular domain)

  • Purified binding partner (analyte)

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, Ni-NTA, or Protein A chip depending on immobilization strategy)

  • Immobilization buffers (e.g., 10 mM sodium acetate (B1210297) at various pH values)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine) or other appropriate immobilization reagents

  • Regeneration solution (e.g., 10 mM glycine-HCl pH 1.5)

Protocol:

  • Preparation of Reagents:

    • Dialyze both this compound and its binding partner into the running buffer to minimize buffer mismatch effects.

    • Determine the protein concentrations accurately.

    • Prepare a dilution series of the analyte in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the estimated K_D.[8] If the K_D is unknown, a broad range from low nM to µM should be tested.

  • Immobilization of this compound (Ligand):

    • Choose an appropriate immobilization strategy. For a purified protein, amine coupling is common. If this compound has a tag (e.g., His-tag, Fc-tag), a corresponding sensor chip (Ni-NTA, Protein A) can be used for a more oriented immobilization.

    • For amine coupling on a CM5 chip:

      • Equilibrate the sensor surface with running buffer.

      • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

      • Inject this compound (typically 10-50 µg/mL in 10 mM sodium acetate buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (e.g., 100-200 RU for small molecule interactions, or higher for protein-protein interactions).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.

  • Binding Analysis (Analyte Injection):

    • Inject the running buffer over both the ligand and reference flow cells until a stable baseline is achieved.

    • Inject the lowest concentration of the analyte over both flow cells for a defined period (association phase, e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).

    • Switch to running buffer and monitor the dissociation of the analyte for a defined period (dissociation phase, e.g., 600 seconds).

    • Repeat the injection cycle for each concentration of the analyte in ascending order.

    • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte. Test different regeneration conditions to ensure complete removal without damaging the immobilized ligand.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the ligand flow cell to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting will yield the association rate (k_a), dissociation rate (k_d), and the dissociation constant (K_D = k_d/k_a).

Bio-Layer Interferometry (BLI) for this compound Binding Kinetics

BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[9] It analyzes the interference pattern of white light reflected from two surfaces on the tip of a biosensor.[9] A change in the number of molecules bound to the biosensor tip causes a shift in the interference pattern, which is measured in real-time.[3]

Objective: To determine the k_a, k_d, and K_D for the this compound interaction.

Materials:

  • Purified this compound (biotinylated or His-tagged is common for BLI)

  • Purified binding partner (analyte)

  • BLI instrument (e.g., Octet system)

  • Biosensors (e.g., Streptavidin (SA) for biotinylated ligand, Ni-NTA for His-tagged ligand)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • 96-well or 384-well black microplates

Protocol:

  • Assay Plate Setup:

    • Hydrate the biosensors in assay buffer for at least 10 minutes in a dedicated row of the microplate.

    • In the microplate, aliquot 200 µL per well of:

      • Assay buffer for the initial baseline step.

      • This compound (ligand) at a suitable concentration (e.g., 10-20 µg/mL) for the loading step.

      • Assay buffer for the second baseline step.

      • A dilution series of the analyte for the association step. Include a well with only assay buffer as a reference.

      • Assay buffer for the dissociation step.

  • BLI Experiment Steps (automated by the instrument):

    • Baseline 1: The biosensors are dipped into the wells containing assay buffer to establish an initial baseline (e.g., 60 seconds).

    • Loading: The biosensors are moved to the wells containing the this compound ligand to immobilize it on the sensor surface (e.g., until a 1-2 nm shift is achieved).

    • Baseline 2: The biosensors are moved to wells with assay buffer to wash away unbound ligand and establish a new baseline (e.g., 120 seconds).

    • Association: The biosensors are moved to the wells containing the analyte dilution series. The binding of the analyte to the immobilized ligand is measured in real-time (e.g., 300 seconds).

    • Dissociation: The biosensors are moved back to the wells with assay buffer, and the dissociation of the analyte is monitored (e.g., 600 seconds).

  • Data Analysis:

    • The data from the reference sensor (dipped in buffer instead of analyte) is subtracted from the data of the sample sensors.

    • The processed data (association and dissociation curves for each analyte concentration) are globally fitted to a 1:1 binding model using the analysis software.

    • The software will calculate the k_a, k_d, and K_D values.

Isothermal Titration Calorimetry (ITC) for this compound Binding Thermodynamics

ITC directly measures the heat change that occurs upon biomolecular interaction.[10] It is the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (K_A, the inverse of K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[10][11] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[10]

Objective: To obtain a complete thermodynamic profile of the this compound interaction.

Materials:

  • Highly purified and concentrated this compound and its binding partner.

  • ITC instrument (e.g., MicroCal PEAQ-ITC, ITC200).

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Syringes and sample cell for the ITC instrument.

Protocol:

  • Sample Preparation:

    • This is the most critical step for a successful ITC experiment. Both proteins must be in the exact same buffer to avoid large heats of dilution that can mask the binding signal.

    • Dialyze both this compound and its binding partner extensively against the same batch of dialysis buffer.

    • Accurately determine the concentration of both protein solutions after dialysis.

    • Degas the samples and the buffer immediately before the experiment to prevent air bubbles.

  • Experimental Setup:

    • Typically, the "macromolecule" (e.g., this compound) is placed in the sample cell, and the "ligand" (the binding partner) is in the titration syringe.

    • A good starting point for concentrations is to have the molecule in the cell at a concentration of 10-50 µM and the molecule in the syringe at a 10-fold higher concentration.[10] The optimal concentrations depend on the expected K_D.

    • Rinse the sample cell and syringe thoroughly with the dialysis buffer.

    • Load the this compound solution into the sample cell (e.g., ~200 µL for the ITC200).

    • Load the binding partner solution into the syringe (e.g., ~40 µL for the ITC200).

  • Titration Experiment:

    • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters.

    • A typical injection sequence consists of an initial small injection (e.g., 0.4 µL) followed by a series of larger, identical injections (e.g., 19 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline (e.g., 150 seconds).

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection of the ligand into the cell results in a heat change, which is detected as a peak in the raw data.

  • Data Analysis:

    • The area under each peak is integrated and plotted against the molar ratio of the ligand to the macromolecule.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., one set of sites model).

    • The fitting provides the stoichiometry of binding (n), the binding constant (K_A), and the enthalpy of binding (ΔH).

    • The dissociation constant (K_D) is the reciprocal of K_A.

    • The Gibbs free energy (ΔG) and the entropy (ΔS) are calculated using the following equations:

      • ΔG = -RT * ln(K_A)

      • ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature in Kelvin.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Purify this compound (Ligand) E1 Immobilize Ligand (SPR/BLI) or Load into Cell (ITC) P1->E1 P2 Purify Binding Partner (Analyte) E2 Inject/Titrate Analyte P2->E2 P3 Prepare Buffers P3->E1 P3->E2 E1->E2 E3 Measure Real-Time Binding Signal E2->E3 A1 Process Raw Data (e.g., Reference Subtraction) E3->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine Kinetic/ Thermodynamic Parameters (ka, kd, KD, ΔH, n) A2->A3

Caption: General workflow for studying protein binding kinetics.

G Ligand Growth Factor (Ligand) RTIL13 This compound Receptor (Monomer) Ligand->RTIL13 Binding Dimer Dimerized Receptor (Active) RTIL13->Dimer Dimerization Phos Autophosphorylation Dimer->Phos trans- Adaptor Adaptor Proteins (e.g., Grb2, Shc) Phos->Adaptor Recruitment Effector Downstream Effectors (e.g., SOS, PI3K) Adaptor->Effector Activation Pathway Signaling Pathways (e.g., MAPK, Akt) Effector->Pathway Response Cellular Response (Growth, Proliferation) Pathway->Response

Caption: Simplified RTK signaling pathway.

References

Application Notes and Protocols: Room Temperature Ionic Liquids in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Room Temperature Ionic Liquids (RTILs) in antimicrobial research. RTILs, which are salts with melting points below 100°C, have emerged as a promising class of antimicrobial agents due to their unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable structures.[1][2] This allows for the design of task-specific ionic liquids with potent activity against a broad spectrum of pathogens, including multidrug-resistant strains.[2][3]

Application Notes

Antimicrobial Spectrum and Efficacy

RTILs, particularly those based on imidazolium (B1220033), pyridinium, and quaternary ammonium (B1175870) cations, have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The efficacy of these compounds is highly dependent on their molecular structure, especially the length of the alkyl chain substituent on the cation.[4][5]

A general trend observed is that increasing the alkyl chain length on the cationic head group enhances antimicrobial activity.[4][5] For instance, in the 1-alkyl-3-methylimidazolium series, a longer alkyl chain leads to a lower Minimum Inhibitory Concentration (MIC) against various microbes.[4] This is attributed to increased hydrophobicity, which facilitates the disruption of the microbial cell membrane.[6][7]

Table 1: Antimicrobial Efficacy (MIC) of Selected Imidazolium-Based RTILs

Ionic LiquidMicroorganismMIC (µM)Reference
1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])S. aureus>1000[4]
1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl])S. aureus125[4]
1-Octyl-3-methylimidazolium chloride ([OMIM][Cl])S. aureus31.25[4]
1-Decyl-3-methylimidazolium bromide ([DMIM][Br])S. aureus0.5[8]
1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl])P. aeruginosa250[4]
1-Octyl-3-methylimidazolium chloride ([OMIM][Cl])P. aeruginosa62.5[4]
Tert-butyl N-methylphenolimidazolium saltsS. aureus, E. coli, P. aeruginosa<7.81 - 62.50[6]
1-Methyl-3-octyloxymethylimidazolium derivativesVarious bacteria and fungi0.10 - 27.82 mM/L[9]
Mechanism of Action

The primary antimicrobial mechanism of action for most RTILs is the disruption of the cell membrane integrity.[5][7] The cationic head groups of the RTILs interact electrostatically with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids.[7][10] Subsequently, the hydrophobic alkyl chains penetrate the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[6][7][8]

cluster_RTIL RTIL cluster_Bacteria Bacterial Cell cluster_Interaction Mechanism of Action RTIL Room Temperature Ionic Liquid Cation Cationic Headgroup (e.g., Imidazolium) RTIL->Cation Anion Anion RTIL->Anion AlkylChain Hydrophobic Alkyl Chain Cation->AlkylChain Electrostatic Electrostatic Interaction Cation->Electrostatic Penetration Membrane Penetration AlkylChain->Penetration CellMembrane Cell Membrane (Negatively Charged) Intracellular Intracellular Components Electrostatic->CellMembrane Penetration->CellMembrane Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed mechanism of antimicrobial action of RTILs.
Synergistic Effects with Conventional Antimicrobials

A significant application of RTILs is their use in combination with existing antimicrobial drugs to enhance their efficacy.[4][11] This synergistic effect is particularly promising for combating antibiotic-resistant bacteria.[12] RTILs, at sub-inhibitory concentrations, can permeabilize the bacterial membrane, facilitating the entry of conventional antibiotics that may otherwise be expelled by efflux pumps or have difficulty crossing the cell envelope.[5][11]

For example, imidazolium-based RTILs have been shown to act synergistically with tetracycline (B611298) against P. aeruginosa.[11] Similarly, ionic liquids derived from penicillin and amoxicillin (B794) have demonstrated enhanced activity against resistant bacterial strains.[1]

Table 2: Synergistic Antimicrobial Activity of RTILs with Antibiotics

RTILAntibioticMicroorganismObservationReference
[HMIM]ClTetracyclineP. aeruginosaEnhanced antimicrobial efficacy[11]
[C16Pyr][seco-Amx]-MRSA ATCC 43300Relative decrease of inhibitory concentration >1000[1]
[C16Pyr][Amp]-E. coli TEM CTX M9Relative decrease of inhibitory concentration >1000[12]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method described by the Clinical and Laboratory Standards Institute (CLSI) and has been used in various studies on the antimicrobial activity of RTILs.[1]

Materials:

  • Test RTILs

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of RTIL Stock Solutions: Prepare a stock solution of each RTIL in a suitable solvent (e.g., sterile deionized water, DMSO).

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the RTIL stock solution with the broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted RTILs.

  • Controls: Include a positive control (microorganism in broth without RTIL) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the RTIL that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.[13]

Start Start PrepStock Prepare RTIL Stock Solutions Start->PrepStock PrepInoculum Prepare Microbial Inoculum Start->PrepInoculum SerialDilution Perform Serial Dilution of RTILs in 96-well Plate PrepStock->SerialDilution Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate Plate (e.g., 37°C, 18-24h) Controls->Incubate ReadResults Determine MIC (Visual or OD600) Incubate->ReadResults End End ReadResults->End

Workflow for MIC determination using broth microdilution.
Protocol for Checkerboard Assay to Determine Synergy

The checkerboard assay is a common method to evaluate the synergistic effects of two antimicrobial agents.

Materials:

  • Test RTIL

  • Test antibiotic

  • Bacterial or fungal strains

  • Appropriate broth medium

  • Sterile 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the RTIL and the antibiotic.

  • Plate Setup: In a 96-well plate, serially dilute the RTIL horizontally and the antibiotic vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Inoculate the wells with the microbial suspension at a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include controls for each agent alone.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC for each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or indifferent

    • FIC Index > 4.0: Antagonism

Start Start PrepStocks Prepare RTIL and Antibiotic Stocks Start->PrepStocks SetupPlate Set up 96-well Plate with Serial Dilutions of Both Agents PrepStocks->SetupPlate Inoculate Inoculate with Microbial Suspension SetupPlate->Inoculate Incubate Incubate Plate Inoculate->Incubate DetermineMICs Determine MICs of Agents Alone and in Combination Incubate->DetermineMICs Calc Calc DetermineMICs->Calc FIC Calculate Fractional Inhibitory Concentration (FIC) Index Interpret Interpret Results: Synergy, Additive, or Antagonism FIC->Interpret End End Interpret->End

Workflow for the checkerboard synergy assay.

Safety and Handling

While RTILs are often considered "green solvents," their cytotoxicity should not be overlooked.[5] The same structural features that contribute to antimicrobial activity, such as long alkyl chains, can also lead to toxicity in mammalian cells.[4][11] Therefore, it is crucial to assess the cytotoxicity of any new RTIL intended for biomedical applications. Standard cytotoxicity assays, such as those using human cell lines (e.g., HeLa, HEK-293), should be performed in parallel with antimicrobial testing.[7][11] Always handle RTILs with appropriate personal protective equipment (PPE) in a well-ventilated area.

References

Troubleshooting & Optimization

RTIL-13 Synthesis and Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RTIL-13, a complex synthetic peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of RTIL-13 and similar peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the solid-phase peptide synthesis (SPPS) of RTIL-13?

A1: Low yields in SPPS are frequently due to incomplete coupling or deprotection steps.[1] Other contributing factors include resin overloading, poor resin swelling, and peptide aggregation on the solid support.[1][2] For complex sequences like RTIL-13, which may contain hydrophobic residues, aggregation can significantly hinder reaction kinetics.[2]

Q2: How can I confirm the identity and purity of my synthesized RTIL-13?

A2: A multi-faceted approach is recommended for accurate purity and identity assessment.[3] The gold standard is a combination of High-Performance Liquid Chromatography (HPLC) for determining percentage purity and Mass Spectrometry (MS) to confirm the molecular weight of the target peptide and characterize impurities. For an absolute quantification of peptide content, Amino Acid Analysis (AAA) is a crucial independent method.

Q3: My RTIL-13 peptide is hydrophobic and shows poor solubility during HPLC purification. What can I do?

A3: Hydrophobic peptides pose a significant purification challenge due to their tendency to aggregate and their low solubility in typical aqueous mobile phases. To improve solubility, consider dissolving the crude peptide in a stronger organic solvent like isopropanol (B130326) or n-propanol first, then diluting it with the aqueous mobile phase. Modifying the mobile phase by adding organic modifiers or using alternative solvents to acetonitrile (B52724) can also be effective. In some extreme cases, purification protocols that circumvent HPLC, such as precipitation and washing, may be necessary.

Q4: What are common side reactions to be aware of during RTIL-13 synthesis?

A4: During SPPS, several side reactions can occur, leading to impurities. Common examples include:

  • Diketopiperazine formation: Occurs at the dipeptide stage, especially with proline residues.

  • Aspartimide formation: Can happen under both acidic and basic conditions, leading to a mixture of alpha and beta-coupled peptides.

  • Racemization: The change in stereochemistry of an amino acid, which can be influenced by the choice of solvent and coupling reagents.

  • Oxidation: Methionine residues are particularly susceptible to oxidation.

Troubleshooting Guides

Issue 1: Low Purity of Crude RTIL-13 Post-Synthesis

Symptoms:

  • HPLC analysis of the crude product shows multiple unexpected peaks.

  • Mass spectrometry reveals the presence of deletion sequences (missing amino acids) or capped sequences.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Coupling Perform a double coupling step with fresh reagents. Use a more efficient coupling reagent like HBTU or HATU.
Incomplete Deprotection Use the Kaiser test to confirm complete deprotection of the Fmoc group before proceeding to the next coupling step. For difficult sequences, extend the deprotection time or use a stronger base cocktail.
Peptide Aggregation Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP), or add chaotropic salts like LiCl to the reaction. Consider re-synthesizing the peptide on a low-substitution resin or a specialized resin like TentaGel.
Side Reactions For aspartimide formation, add HOBt to the piperidine (B6355638) deprotecting solution. To prevent diketopiperazine formation with N-terminal proline, use a 2-chlorotrityl chloride resin.
Issue 2: Difficulty in Purifying RTIL-13 via Preparative HPLC

Symptoms:

  • The target peptide does not elute from the column or elutes in the void volume.

  • Poor peak resolution between the target peptide and impurities.

  • Low recovery of the purified peptide.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Peptide Solubility Conduct solubility trials before injection. Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO, isopropanol) before diluting with the initial mobile phase. The concentration of organic solvent in the sample should be lower than the initial gradient conditions to ensure binding to the column.
Suboptimal Gradient Develop the method on an analytical scale first. If impurities are closely eluting, use a shallower gradient around the elution point of the target peptide to improve resolution.
Irreversible Adsorption For very hydrophobic peptides, a C4 or C8 column may be more suitable than a C18 column to reduce strong interactions. The use of phenyl reversed-phase columns can also be an alternative.
Column Overloading Perform a loading study on the analytical column to determine the maximum sample load before resolution is compromised. For preparative scale, a typical loading capacity is 1-2 mg of peptide per mL of packed column volume.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by RP-HPLC

This protocol outlines a general method for determining the purity of a synthetic peptide. Optimization of the gradient and column choice is critical and will depend on the specific properties of RTIL-13.

  • Materials:

    • Synthetic peptide sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or Formic Acid (FA)

    • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm and 280 nm.

    • Gradient: A typical screening gradient is 5% to 95% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main product by the total area of all peaks.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Synthesis Yield

Start Low Yield of Crude RTIL-13 Check_Coupling Review Coupling Efficiency Start->Check_Coupling Check_Deprotection Review Deprotection Steps Check_Coupling->Check_Deprotection Complete Solution_Coupling Implement Double Coupling / Use Stronger Reagents Check_Coupling->Solution_Coupling Incomplete Check_Aggregation Assess Peptide Aggregation Check_Deprotection->Check_Aggregation Complete Solution_Deprotection Perform Kaiser Test / Extend Deprotection Time Check_Deprotection->Solution_Deprotection Incomplete Solution_Aggregation Use Chaotropic Agents / Special Resins Check_Aggregation->Solution_Aggregation Yes End Optimized Synthesis Protocol Check_Aggregation->End No Solution_Coupling->End Solution_Deprotection->End Solution_Aggregation->End

Caption: Troubleshooting workflow for low peptide synthesis yield.

Diagram 2: HPLC Purification Strategy for Hydrophobic Peptides

Start Crude Hydrophobic Peptide (RTIL-13) Solubility_Test Conduct Solubility Trials Start->Solubility_Test Dissolve_Strong Dissolve in Strong Organic Solvent (e.g., IPA, DMSO) Solubility_Test->Dissolve_Strong Poor Aqueous Solubility Analytical_HPLC Develop Method on Analytical Scale (C4/C8/Phenyl Column) Solubility_Test->Analytical_HPLC Soluble in Mobile Phase Dilute_Aqueous Dilute with Aqueous Mobile Phase A Dissolve_Strong->Dilute_Aqueous Dilute_Aqueous->Analytical_HPLC Scale_Up Scale Up to Preparative HPLC with Optimized Shallow Gradient Analytical_HPLC->Scale_Up Collect_Fractions Collect Fractions Scale_Up->Collect_Fractions Analyze_Purity Analyze Fractions by LC-MS Collect_Fractions->Analyze_Purity Pool_Pure Pool Pure Fractions & Lyophilize Analyze_Purity->Pool_Pure

Caption: Purification strategy for hydrophobic peptides like RTIL-13.

References

how to improve RTIL 13 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with RTIL 13 in solution. The information provided is based on the general characteristics of room-temperature ionic liquids (RTILs), particularly those with imidazolium-based cations, as a proxy for the specific yet uncharacterized "this compound."

Troubleshooting Guide

This guide addresses common problems that can affect the stability of this compound in solution during experimental procedures.

Problem IDIssuePotential CausesSuggested Solutions
STAB-001 Degradation of this compound in Solution - Presence of impurities: Water, halides, or other residual reactants from synthesis can affect stability. - Exposure to high temperatures: Thermal decomposition can occur, influenced by the anion and cation structure.[1][2] - Reaction with acidic or basic compounds: The C2 proton on imidazolium-based cations can be acidic and react with strong bases.- Ensure high purity of the RTIL. Use techniques like vacuum drying to remove water. - Determine the thermal decomposition temperature (Tonset) of your specific this compound using Thermogravimetric Analysis (TGA) and maintain experimental temperatures well below this limit.[1] - Avoid strongly basic or acidic conditions if your RTIL is susceptible. Consider using RTILs with less acidic cations if basic conditions are required.
STAB-002 Precipitation or Phase Separation of Solute (e.g., Protein) from this compound Solution - Poor solubility of the solute: The solute may not be compatible with the polarity and hydrogen bonding characteristics of this compound. - Changes in temperature: Can affect solute solubility. - Interaction with co-solvents or other solutes: Can alter the solvation properties of the RTIL.- Select an RTIL with appropriate hydrophobicity and hydrogen bonding properties for your solute. - Investigate the effect of temperature on solubility to identify an optimal range. - If using co-solvents, ensure they are miscible and do not negatively impact the solubility of the primary solute.
STAB-003 Inconsistent Experimental Results - Variability in this compound quality: Batch-to-batch differences in purity can lead to inconsistent results. - Degradation of this compound over time: Can alter the properties of the solution.- Source high-purity RTILs from a reliable supplier and characterize each new batch. - Store RTILs under inert gas (e.g., argon or nitrogen) and protect from light and moisture. Monitor for any changes in color or viscosity.
STAB-004 Undesired Side Reactions - Reactivity of the RTIL: The cation or anion of the RTIL may participate in the reaction. For instance, imidazolium-based RTILs can form N-heterocyclic carbenes under basic conditions.- Choose an RTIL with a cation and anion that are inert under your specific reaction conditions. - If using an imidazolium-based RTIL, be cautious with strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of an RTIL like this compound is primarily influenced by its chemical structure (both the cation and anion), the presence of impurities (especially water), the operating temperature, and the chemical environment (pH, presence of reactive species).[3] The anion generally dictates the thermal and electrochemical oxidative stability, while the cation influences the reductive stability.[4]

Q2: How can I improve the thermal stability of my this compound solution?

A2: To improve thermal stability, ensure the RTIL is of high purity and free from water and other volatile impurities. The choice of anion has a significant impact on thermal stability, with anions like bis(trifluoromethylsulfonyl)imide ([NTf2]−) generally offering higher stability. It is crucial to operate at temperatures well below the decomposition temperature of the specific RTIL.

Q3: Can the choice of solvent affect the stability of this compound?

A3: Yes, the solvent can significantly impact the stability and behavior of this compound. For instance, in aqueous solutions, the interaction between the RTIL ions and water can influence the overall properties. Some RTILs may be sensitive to protic solvents. The miscibility and potential for hydrogen bonding with the solvent should be considered.

Q4: My protein appears to be unstable in an this compound solution. What can I do?

A4: Protein stability in ionic liquids is a complex interplay of factors. While some ionic liquids can enhance protein stability, others can be denaturing. Consider the following:

  • RTIL Concentration: Using the RTIL as a co-solvent in an aqueous solution is often more favorable for protein stability than using it as a neat solvent.

  • Ion Kosmotropicity: The nature of the ions (kosmotropic vs. chaotropic) can affect water structure and, consequently, protein stability.

  • Direct Interactions: The RTIL ions can interact directly with the protein surface. Modifying the protein surface or choosing an RTIL with more favorable interactions can improve stability.

Q5: How should I store this compound to ensure its long-term stability?

A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric gases. Store it in a cool, dark place to prevent thermal and photodegradation. For hygroscopic RTILs, storage in a desiccator may be necessary.

Experimental Protocols

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature (Tonset) of this compound.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (typically alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The Tonset is determined as the temperature at which a significant mass loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting start Start prepare_sample Prepare this compound Solution start->prepare_sample characterize_initial Initial Characterization (e.g., Spectroscopy, Purity) prepare_sample->characterize_initial run_experiment Run Experiment with this compound characterize_initial->run_experiment monitor_stability Monitor for Instability (e.g., Precipitation, Color Change) run_experiment->monitor_stability check_stability Instability Observed? monitor_stability->check_stability analyze_degradation Analyze Degradation Products check_stability->analyze_degradation Yes end_stable Experiment Successful check_stability->end_stable No modify_conditions Modify Experimental Conditions (e.g., Temp, pH, Purity) analyze_degradation->modify_conditions modify_conditions->run_experiment

Caption: Troubleshooting workflow for this compound stability in experiments.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes rtil_stability This compound Stability cation Cation Structure rtil_stability->cation anion Anion Structure rtil_stability->anion purity Purity (e.g., water content) rtil_stability->purity temperature Temperature rtil_stability->temperature environment Chemical Environment (pH, etc.) rtil_stability->environment thermal_decomp Thermal Decomposition cation->thermal_decomp electrochemical_decomp Electrochemical Degradation cation->electrochemical_decomp anion->thermal_decomp anion->electrochemical_decomp hydrolysis Hydrolysis purity->hydrolysis temperature->thermal_decomp environment->hydrolysis solute_instability Solute Instability environment->solute_instability

Caption: Factors influencing the stability of this compound and potential outcomes.

References

RTIL 13 Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of substances using Room Temperature Ionic Liquid 13 (RTIL 13).

Troubleshooting Guide

Crystallization can be a complex process, and the introduction of a Room Temperature Ionic Liquid (RTIL) adds another layer of variables. This guide addresses common problems observed during crystallization experiments with this compound.

Problem 1: No Crystals Form / Clear Solution Remains

If your experiment results in a clear solution with no crystal formation, the compound may be too soluble in the this compound-containing solution.[1] Ionic liquids can enhance the solubility of certain compounds.[1][2]

Troubleshooting Steps:

  • Increase Supersaturation:

    • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the target molecule and this compound.

    • Temperature Variation: If solubility is temperature-dependent, slowly cool the solution.[3]

    • Anti-Solvent Addition: Gradually add an anti-solvent (a solvent in which the target molecule is insoluble) to induce precipitation.

  • Adjust this compound Concentration:

    • Higher concentrations of IL might sometimes hinder crystallization.[1] Proper optimization of the IL concentration is necessary.

    • Experiment with a lower concentration of this compound in your initial solution.

  • Seeding:

    • Introduce a seed crystal of the target compound to initiate nucleation.

Logical Flow for Troubleshooting "No Crystals":

NoCrystals Start Problem: No Crystals (Clear Solution) Check_Solubility Is the compound highly soluble? Start->Check_Solubility Increase_Supersaturation Action: Increase Supersaturation Check_Solubility->Increase_Supersaturation Yes Adjust_RTIL Action: Adjust this compound Concentration Check_Solubility->Adjust_RTIL Potentially Seeding Action: Introduce Seed Crystal Check_Solubility->Seeding No Nucleation Evaporation Slow Solvent Evaporation Increase_Supersaturation->Evaporation Cooling Slow Cooling Increase_Supersaturation->Cooling AntiSolvent Add Anti-Solvent Increase_Supersaturation->AntiSolvent End Outcome: Crystals Form Evaporation->End Cooling->End AntiSolvent->End Lower_RTIL Lower this compound % Adjust_RTIL->Lower_RTIL Lower_RTIL->End Seeding->End

Caption: Troubleshooting workflow for the absence of crystal formation.

Problem 2: Oiling Out / Amorphous Precipitate Forms

The formation of an oil or amorphous precipitate instead of crystals indicates that the nucleation process is favored over controlled crystal growth. This can happen if supersaturation is reached too quickly.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slow down the solvent evaporation process.

    • Decrease the rate of cooling.

    • Add the anti-solvent at a much slower rate.

  • Modify the Solvent System:

    • Use a solvent in which the compound has moderate solubility.

    • Consider a different co-solvent or a different RTIL.

  • Adjust Temperature:

    • Experiment with different crystallization temperatures. Higher temperatures can sometimes favor crystal growth over precipitation.

Problem 3: Poor Crystal Quality (Small, Needle-like, or Twinned Crystals)

Poor crystal quality can be influenced by a variety of factors including impurities, rapid crystal growth, and the inherent properties of the ionic liquid.

Troubleshooting Steps:

  • Optimize Growth Conditions:

    • Slower Growth: Aim for slower crystal growth by reducing the rate of supersaturation. Patience is key for growing high-quality crystals.

    • Stable Environment: Minimize mechanical disturbances and vibrations.

  • Screen Additives:

    • Small molecule additives can sometimes influence crystal habit.

  • Vary this compound Anion/Cation:

    • The structure of the RTIL itself can influence crystal packing and morphology. If different RTILs are available, screening them could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

A: There is no single optimal concentration. It is highly dependent on the specific compound being crystallized. It is recommended to screen a range of concentrations. For proteins, concentrations of 0.1 M, 0.2 M, and 0.4 M have been used successfully in some studies. In one instance with glucose isomerase, a 0.2 M concentration of an ionic liquid yielded crystals, while 0.4 M did not.

Q2: Can this compound be used as the primary solvent or just as an additive?

A: RTILs can be used as both solvents and additives. Their negligible vapor pressure makes them suitable as solvents in vapor diffusion experiments. As additives, they can influence solubility and crystal packing.

Q3: Are there biocompatibility concerns with using this compound in drug formulations?

A: Yes, biocompatibility and toxicity are significant considerations for ionic liquids in pharmaceutical applications. While some "bio-ILs" have been developed, many first and second-generation ILs can have biocompatibility issues. It is crucial to assess the cytotoxicity of any RTIL intended for a pharmaceutical formulation.

Q4: How do I remove the this compound from my crystals?

A: This can be challenging due to the low volatility of RTILs. Washing the crystals with a solvent in which the RTIL is soluble but the crystal is not is a common method. The choice of washing solvent will depend on the specific properties of your compound and this compound.

Data Presentation

Table 1: General Properties of Imidazolium-Based RTILs (Representative Data)

PropertyTypical Value RangeSignificance in Crystallization
Viscosity10 - 500 cPAffects diffusion rates and crystal growth kinetics.
Water SolubilityVaries from immiscible to fully miscibleDetermines applicability in aqueous crystallization systems.
Thermal Stability> 200 °CAllows for a wide range of crystallization temperatures.
PolarityTunableInfluences the solubility of the target molecule.

Table 2: Common Co-Solvents Used with RTILs in Crystallization

Co-SolventPurposeConsiderations
WaterCommon for biological macromolecules.Can form hydrates with the target molecule.
Ethanol / MethanolCan act as an anti-solvent or co-solvent.Highly volatile, affecting evaporation rates.
AcetonitrileUsed for organic compounds.Toxicity and handling precautions.
DichloromethaneFor non-polar compounds.Environmental and health concerns.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration (Vapor Diffusion Method)

  • Prepare Stock Solutions:

    • Prepare a stock solution of your target compound at a known concentration in a suitable buffer or solvent.

    • Prepare several stock solutions of this compound in the same buffer/solvent at different concentrations (e.g., 0.5 M, 1.0 M, 2.0 M).

  • Set up Crystallization Drops:

    • In a crystallization plate, mix your compound stock solution with the different this compound stock solutions in various ratios (e.g., 1:1, 1:2, 2:1).

    • A typical drop size is 1-4 µL.

    • Include control drops with no this compound.

  • Equilibrate:

    • Seal the plate and allow it to equilibrate against a reservoir solution containing a precipitant (e.g., PEG, salts).

    • The vapor diffusion process will slowly concentrate the drop, leading to supersaturation.

  • Monitor and Analyze:

    • Monitor the drops for crystal growth over several days to weeks.

    • Record the conditions (this compound concentration, precipitant) that yield the best crystals.

Experimental Workflow for RTIL Concentration Screening:

ExpWorkflow cluster_prep Preparation cluster_setup Crystallization Setup cluster_analysis Analysis Prep_Compound Prepare Compound Stock Solution Mix_Drops Mix Compound and this compound in Crystallization Plate (Varying Ratios) Prep_Compound->Mix_Drops Prep_RTIL Prepare this compound Stock Solutions (Multiple Concentrations) Prep_RTIL->Mix_Drops Add_Control Set up Control Drops (No this compound) Mix_Drops->Add_Control Equilibrate Equilibrate via Vapor Diffusion Add_Control->Equilibrate Monitor Monitor for Crystal Growth Equilibrate->Monitor Record Record Optimal Conditions Monitor->Record

Caption: Experimental workflow for screening this compound concentrations.

References

Technical Support Center: Optimizing RTIL-13 Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Recombinant T-cell Interleukin-13 (RTIL-13) concentration for various bioassays. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting technical data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for RTIL-13 in a cell-based bioassay?

A1: The optimal concentration of RTIL-13 is highly dependent on the cell type and the specific biological endpoint being measured. However, a common starting point for dose-response experiments is a serial dilution from a high concentration of 100 ng/mL down to a low concentration in the picogram range. For example, a study using A549 human lung epithelial cells found an Effective Concentration at 50% of the maximal response (ED50) to be in the range of 1-5 ng/mL.[1][2] Another study on the same cell line observed significant induction of cell proliferation and migration at 40 ng/mL.[3][4] For primary human bronchial epithelial cells, concentrations of 0.1, 1, and 10 ng/mL have been used to induce a profibrotic phenotype.[5]

Q2: How long should I incubate my cells with RTIL-13?

A2: Incubation time is a critical parameter that requires optimization. A typical range for cell-based assays is between 16 to 48 hours. For instance, in A549 cells, a 16 to 24-hour exposure to RTIL-13 was found to be within the linear portion of the bioassay response range. Other studies with A549 cells have used incubation times of 24 to 72 hours to observe effects on proliferation and migration.

Q3: What are some common cell lines used in RTIL-13 bioassays?

A3: Several cell lines are responsive to RTIL-13 and are commonly used in bioassays. These include:

  • A549: A human lung adenocarcinoma cell line.

  • BEAS-2B: A human bronchial epithelial cell line.

  • TF-1: A human erythroleukemic cell line that proliferates in response to IL-13.

  • Primary Human Bronchial Epithelial (NHBE) Cells: These provide a more physiologically relevant model.

Q4: Can I use serum in my cell culture medium during the RTIL-13 stimulation?

A4: The presence of serum can influence the cellular response to cytokines. It is recommended to perform initial optimization experiments with both serum-containing and serum-free media to determine the optimal condition for your specific assay. If using serum-free medium, the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of 0.5 - 1 mg/ml is often recommended to prevent the cytokine from adhering to plasticware and to maintain its stability.

Troubleshooting Guide

This guide addresses common issues encountered during RTIL-13 bioassays.

Problem Potential Cause Solution
High Background 1. Cross-reactivity of antibodies: The detection antibody may be cross-reacting with other components in the assay. 2. Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding. 3. Inadequate washing: Residual reagents may be left in the wells, leading to a high background signal.1. Use highly specific antibodies: Ensure your primary and secondary antibodies are specific for RTIL-13 and do not cross-react with each other or other sample components. 2. Optimize blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the incubation time. Consider using a commercially available blocking buffer. 3. Improve washing technique: Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash.
No or Weak Signal 1. Inactive RTIL-13: The recombinant protein may have lost its biological activity due to improper storage or handling. 2. Suboptimal RTIL-13 concentration: The concentration of RTIL-13 used may be too low to elicit a detectable response. 3. Incorrect assay setup: Errors in reagent preparation, incubation times, or temperature can all lead to a weak or absent signal. 4. Cell health: The cells may not be healthy or responsive to RTIL-13.1. Properly store and handle RTIL-13: Store lyophilized RTIL-13 at -20°C or -80°C and reconstituted aliquots at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment: Test a wide range of RTIL-13 concentrations to determine the optimal working concentration. 3. Review the protocol: Double-check all calculations, reagent concentrations, and incubation parameters. Ensure all reagents are at the correct temperature before use. 4. Check cell viability and passage number: Use healthy, low-passage cells for your experiments. Confirm their responsiveness to a known positive control.
High Variability between Replicates 1. Pipetting errors: Inconsistent pipetting technique can lead to significant variability. 2. "Edge effect": Wells on the outer edges of the microplate may behave differently due to temperature and evaporation gradients. 3. Inconsistent cell seeding: Uneven cell distribution in the wells will result in variable responses.1. Use calibrated pipettes and proper technique: Ensure pipettes are calibrated and use a consistent pipetting technique for all wells. 2. Minimize edge effects: Avoid using the outermost wells of the plate for critical samples. Fill these wells with buffer or media to create a more uniform environment. 3. Ensure a homogenous cell suspension: Thoroughly mix the cell suspension before seeding to ensure an equal number of cells are added to each well.

Quantitative Data Summary

The optimal concentration of RTIL-13 can vary significantly depending on the experimental setup. The following table summarizes some reported concentrations for different bioassays and cell types.

Cell TypeBioassay TypeOptimal RTIL-13 ConcentrationReference
A549 (Human Lung Epithelial)TARC ProductionED50: 1-5 ng/mL
A549 (Human Lung Epithelial)Proliferation & Migration40 ng/mL
BEAS-2B (Human Bronchial Epithelial)MCP-1 Production20 ng/mL
Primary Human Bronchial Epithelial (NHBE)Induction of Profibrotic Phenotype0.1 - 10 ng/mL
Primary Human Bronchial Epithelial (HBEC)IL-8 Release10 ng/mL

Experimental Protocols

Protocol: Optimizing RTIL-13 Concentration for a Cell-Based Bioassay

This protocol provides a detailed methodology for determining the optimal concentration of RTIL-13 for a cell-based bioassay, such as measuring cytokine production or cell proliferation.

1. Materials:

  • RTIL-13 (lyophilized)

  • Appropriate cell line (e.g., A549, BEAS-2B)

  • Complete cell culture medium (with and without serum)

  • Sterile, pyrogen-free water or PBS for reconstitution

  • 96-well cell culture plates

  • Reagents for the specific bioassay readout (e.g., ELISA kit for a secreted cytokine, cell proliferation assay reagent)

  • Calibrated pipettes and sterile tips

  • Humidified incubator (37°C, 5% CO2)

2. Methods:

2.1. Reagent Preparation:

  • RTIL-13 Reconstitution: Reconstitute the lyophilized RTIL-13 in sterile, pyrogen-free water or PBS to a stock concentration of 100 µg/mL. Aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Preparation: Culture the chosen cell line according to standard protocols. On the day of the experiment, harvest the cells and resuspend them in the appropriate cell culture medium at the desired seeding density.

2.2. Experimental Setup (Dose-Response Curve):

  • Seed the cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Prepare a serial dilution of RTIL-13 in the appropriate cell culture medium. A common starting range is from 100 ng/mL down to 0.1 ng/mL, with a no-treatment control.

    • Example Dilution Series (in a separate 96-well dilution plate):

      • Add 180 µL of medium to the first well and 100 µL to the subsequent wells in a row.

      • Add 20 µL of the 100 µg/mL RTIL-13 stock to the first well to get a 10 µg/mL intermediate solution. Mix well.

      • Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Remove the culture medium from the seeded cells and replace it with the prepared RTIL-13 dilutions (100 µL/well). Include wells with medium only as a negative control.

  • Incubate the plate for the desired period (e.g., 24 or 48 hours) in a humidified incubator.

2.3. Bioassay Readout:

  • Follow the manufacturer's instructions for your specific bioassay (e.g., ELISA, proliferation assay) to measure the cellular response.

2.4. Data Analysis:

  • Plot the response (e.g., absorbance, fluorescence) against the log of the RTIL-13 concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value, which is the concentration of RTIL-13 that gives half-maximal response.

  • The optimal concentration for subsequent experiments is typically a concentration that gives a robust but not saturating response, often in the EC80-EC90 range.

Visualizations

RTIL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTIL13 RTIL-13 IL13Ra1 IL-13Rα1 RTIL13->IL13Ra1 Binds IL4Ra IL-4Rα IL13Ra1->IL4Ra Recruits TYK2 TYK2 IL13Ra1->TYK2 Activates JAK1 JAK1 IL4Ra->JAK1 Activates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive Phosphorylates TYK2->STAT6_inactive Phosphorylates STAT6_active STAT6-P (active dimer) STAT6_inactive->STAT6_active Dimerizes DNA DNA STAT6_active->DNA Translocates to Nucleus and Binds DNA Gene_Expression Gene Expression (e.g., TARC, MUC5AC) DNA->Gene_Expression Initiates Transcription

Caption: RTIL-13 Signaling Pathway.

Experimental_Workflow start Start: Optimize RTIL-13 Concentration reagent_prep 1. Reagent Preparation - Reconstitute RTIL-13 - Prepare Cell Suspension start->reagent_prep cell_seeding 2. Cell Seeding - Seed cells in 96-well plate reagent_prep->cell_seeding serial_dilution 3. RTIL-13 Serial Dilution - Prepare a range of concentrations cell_seeding->serial_dilution stimulation 4. Cell Stimulation - Add RTIL-13 dilutions to cells serial_dilution->stimulation incubation 5. Incubation - Incubate for optimized time (e.g., 24-48h) stimulation->incubation readout 6. Bioassay Readout - Perform ELISA, proliferation assay, etc. incubation->readout data_analysis 7. Data Analysis - Plot dose-response curve - Determine EC50 readout->data_analysis end End: Optimal Concentration Determined data_analysis->end

Caption: Experimental Workflow for RTIL-13 Optimization.

References

avoiding degradation of RTIL 13 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of RTIL 13 during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound.

Issue 1: Inconsistent or lower than expected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Verify Storage Conditions: Ensure this compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Refer to the stability data in Table 1.

    • Check Handling Procedures: Avoid prolonged exposure to atmospheric moisture and oxygen. Use anhydrous solvents and handle the compound in a glovebox or under a stream of inert gas.

    • Perform Quality Control: If degradation is suspected, it is advisable to verify the purity of the this compound stock solution using appropriate analytical techniques such as NMR or mass spectrometry.

Issue 2: Precipitate formation in this compound stock solution.

  • Possible Cause: Contamination with water or other impurities, leading to hydrolysis or reaction of the ionic liquid.

  • Solution:

    • Solvent Purity: Ensure all solvents used for preparing the stock solution are of high purity and anhydrous.

    • Filtration: If a precipitate has formed, attempt to dissolve it by gentle warming. If it persists, the solution may be compromised. It is recommended to prepare a fresh stock solution.

    • Preventative Measures: Filter all solvents before use and store stock solutions with a desiccant.

Issue 3: Color change in the this compound solution.

  • Possible Cause: Thermal degradation or reaction with impurities.

  • Solution:

    • Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods. Refer to the thermal stability data in Table 2.

    • Purity of Reagents: Ensure all reagents and solvents are free from impurities that could react with this compound.

    • Fresh Preparation: Discard any discolored solution and prepare a fresh one from a reliable stock.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container, in a cool, dark, and dry environment. To minimize degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (argon or nitrogen) is highly recommended. For long-term storage, temperatures of 2-8°C are advisable.

Q2: How can I prevent hydrolysis of this compound during my experiments?

A2: To prevent hydrolysis, it is crucial to minimize contact with water.[1] Use anhydrous solvents for all solutions. When not in use, keep the container tightly sealed. For sensitive experiments, handling this compound and preparing solutions inside a glovebox with a controlled, low-humidity atmosphere is the best practice.

Q3: What is the thermal stability of this compound?

Q4: Can I use this compound in aqueous buffers?

A4: While some ionic liquids have limited stability in water, it is generally advisable to minimize the time this compound is in an aqueous environment to prevent potential hydrolysis. If aqueous buffers are necessary, prepare the solution immediately before use and use it within a short timeframe. Monitor for any signs of precipitation or color change.

Q5: How do I know if my this compound has degraded?

A5: Signs of degradation can include a change in color, the formation of a precipitate, or inconsistent experimental results. To confirm, you can use analytical techniques such as ¹H NMR, ¹⁹F NMR (if applicable), or mass spectrometry to check the purity and structure of the compound against a reference standard.

Data on RTIL Stability

Table 1: General Stability of Imidazolium-Based Ionic Liquids under Different Storage Conditions

Storage ConditionAtmosphereTemperature (°C)Expected Purity after 6 months (%)
Sealed vial, darkAir2595 - 98
Sealed vial, darkInert (N₂)25> 99
Sealed vial, darkAir4> 99
Sealed vial, darkInert (N₂)4> 99.5

Note: This data is generalized for imidazolium-based ionic liquids and should be considered as a guideline for this compound.

Table 2: Thermal Decomposition Onset Temperatures (Tonset) for Representative Ionic Liquids

Ionic Liquid CationIonic Liquid AnionTonset (°C) in N₂Tonset (°C) in O₂
1-Ethyl-3-methylimidazolium[BF₄]⁻~350~330
1-Butyl-3-methylimidazolium[PF₆]⁻~400~380
1-Hexyl-3-methylimidazolium[NTf₂]⁻~450~430

Source: Adapted from general data on ionic liquid thermal stability.[3] The presence of oxygen generally lowers the decomposition temperature.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., DMSO, Acetonitrile)

    • Inert gas (Argon or Nitrogen)

    • Glovebox or fume hood with inert gas supply

    • Analytical balance

    • Volumetric flasks

    • Micropipettes

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent condensation.

    • Perform all manipulations under an inert atmosphere (inside a glovebox or using a Schlenk line).

    • Weigh the desired amount of this compound directly into a volumetric flask.

    • Add a small amount of the anhydrous solvent to dissolve the this compound completely.

    • Once dissolved, fill the volumetric flask to the mark with the anhydrous solvent.

    • Mix the solution thoroughly by inversion.

    • Store the stock solution in a tightly sealed container, wrapped in foil to protect from light, at 2-8°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_qc Quality Control A This compound Storage (Cool, Dark, Dry, Inert) B Equilibrate to RT A->B C Weighing (Inert Atmosphere) B->C D Dissolution (Anhydrous Solvent) C->D E Stock Solution (Store at 2-8°C) D->E F Prepare Working Solution E->F G Perform Experiment F->G H Data Analysis G->H I Inconsistent Results? H->I I->H No J Check Purity (NMR, MS) I->J Yes

Caption: Experimental workflow for using this compound.

degradation_pathway cluster_factors Degradation Factors RTIL13 This compound (Stable) Degraded Degraded Product(s) RTIL13->Degraded Hydrolysis RTIL13->Degraded Oxidation RTIL13->Degraded Thermal Decomposition RTIL13->Degraded Photodegradation RTIL13->Degraded Reaction Water Water/Moisture Hydrolysis Hydrolysis Oxygen Oxygen Oxidation Oxidation Heat Heat (>40°C) Thermal_Decomposition Thermal_Decomposition Light Light (UV) Photodegradation Photodegradation Impurities Impurities Reaction Reaction

Caption: Potential degradation pathways for this compound.

References

RTIL 13 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding RTIL 13, designed for researchers, scientists, and drug development professionals.

Important Note on Terminology: The term "this compound" can be ambiguous. In the context of life science research and drug development, it most commonly refers to the dynamin inhibitor, RTIL™ 13 (CAS 1009376-10-6) . This guide will primarily focus on this compound. However, to avoid confusion, we also provide information on Recombinant Human Interleukin-13 (rh IL-13) , which is sometimes colloquially abbreviated.

Section 1: this compound - The Dynamin Inhibitor

This compound is a potent inhibitor of dynamin I and II GTPase activity, crucial for processes like receptor-mediated endocytosis.[1][2][3][4] Proper handling and solubilization are critical for its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1009376-10-6[1]
Molecular Weight 571.68 g/mol
Form Solid
Purity >98%
Biological Activity Potent dynamin I and II inhibitor. Inhibits dynamin I GTPase with an IC50 of 2.3 µM.

Q2: What is the recommended solvent for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to a concentration of 20 mM. For most biological experiments, a concentrated stock solution is prepared in DMSO and then diluted to the final working concentration in an aqueous buffer or cell culture medium.

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a 10 mM stock solution of this compound in DMSO, follow the protocol below.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound solid (CAS 1009376-10-6)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene (B1209903) tube

  • Vortex mixer

  • Calibrated micropipettes

Methodology:

  • Calculate the required mass:

    • The molecular weight of this compound is 571.68 g/mol .

    • To prepare 1 mL of a 10 mM solution, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 571.68 g/mol * (1000 mg / 1 g) = 5.72 mg

  • Weigh the this compound:

    • Carefully weigh out 5.72 mg of this compound powder and place it in the sterile polypropylene tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow, but avoid excessive heat.

  • Storage:

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: My this compound precipitates when I dilute it into my aqueous buffer/media.

  • Cause: this compound, like many small molecule inhibitors, has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous solution, the compound can crash out if the final DMSO concentration is too low or the final this compound concentration is too high.

  • Solution:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is kept as low as possible (typically <0.5%) while still maintaining the solubility of this compound. Always run a vehicle control with the same final DMSO concentration.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock into an intermediate buffer that is compatible with both DMSO and your final aqueous medium.

    • Vortexing During Dilution: Add the this compound stock solution to your aqueous buffer while vortexing or stirring to ensure rapid dispersion.

    • Consider Additives: For some dynamin inhibitors, the presence of detergents or serum proteins can affect solubility and activity. While this compound's specific interactions are less documented, be mindful of components in your media. For instance, the related inhibitor Dynasore loses activity in the presence of serum proteins.

Logical Flow for Troubleshooting Precipitation:

G start This compound Precipitates in Aqueous Solution check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase final DMSO (if tolerable for assay) and run new vehicle control. check_dmso->increase_dmso No check_dilution Was dilution performed in a single step? check_dmso->check_dilution Yes increase_dmso->check_dilution use_serial Use serial dilutions to acclimate compound. check_dilution->use_serial Yes check_mixing Was solution mixed during dilution? check_dilution->check_mixing No use_serial->check_mixing mix_vigorously Add stock solution while vortexing/stirring. check_mixing->mix_vigorously No final_check Still precipitating? check_mixing->final_check Yes mix_vigorously->final_check lower_conc Lower final this compound working concentration. final_check->lower_conc Yes resolved Issue Resolved final_check->resolved No lower_conc->resolved

Caption: Troubleshooting workflow for this compound precipitation issues.

Issue 2: I am not observing the expected inhibitory effect in my cell-based assay.

  • Cause: The lack of effect could be due to several factors, including incorrect concentration, compound degradation, or interactions with components of the cell culture medium.

  • Solution:

    • Confirm Concentration: Double-check the calculations for your stock solution and final working concentrations.

    • Compound Integrity: Ensure the stock solution has not undergone multiple freeze-thaw cycles, which can degrade the compound. Use fresh aliquots for critical experiments.

    • Cell Permeability and Incubation Time: Verify that the incubation time is sufficient for the compound to penetrate the cells and inhibit dynamin. A typical incubation time for similar inhibitors is between 30 minutes to a few hours.

    • Serum Protein Binding: Be aware that some dynamin inhibitors, like Dynasore, bind to serum proteins, which reduces their effective concentration. If you are using serum-containing media, you may need to test a higher concentration of this compound or reduce the serum percentage during the treatment period.

Workflow for Preparing this compound for Cell-Based Assays:

Caption: Workflow for preparing this compound for cell-based experiments.

Section 2: Recombinant Human Interleukin-13 (rh IL-13)

For researchers who may have been searching for information on the cytokine Interleukin-13, this section provides relevant solubility and reconstitution data.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute lyophilized Recombinant Human IL-13?

A1: Lyophilized rh IL-13 should be reconstituted in sterile water. The specific concentration recommended by suppliers is typically not less than 100 µg/mL. After adding the water, gently vortex or pipette to mix. Avoid vigorous shaking.

Q2: What is the solubility of reconstituted rh IL-13 in other solutions?

A2: Once reconstituted in sterile water, the rh IL-13 solution can be further diluted into other aqueous buffers or cell culture media.

Q3: How should I store rh IL-13?

A3: Storage recommendations for rh IL-13 are summarized below.

FormStorage TemperatureDurationNotesReference
Lyophilized -18°C or belowLong-termShould be stored desiccated. Stable for 3 weeks at room temperature.
Reconstituted 4°C2-7 days
Reconstituted -18°C or belowFuture useFor long-term storage, adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended. Avoid freeze-thaw cycles.

References

Technical Support Center: Overcoming Resistance to Interleukin-13 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Interleukin-13 (IL-13) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IL-13 antagonists like lebrikizumab and tralokinumab?

A1: Lebrikizumab and tralokinumab are monoclonal antibodies that specifically target and neutralize IL-13.[1][2] Tralokinumab prevents IL-13 from binding to both of its receptor subunits, IL-13Rα1 and IL-13Rα2.[1] Lebrikizumab also binds to IL-13 but in a way that specifically blocks the formation of the signaling receptor complex (IL-4Rα/IL-13Rα1) while still allowing IL-13 to bind to the decoy receptor IL-13Rα2, which may facilitate its natural clearance.[1]

Q2: What is the role of the IL-13 receptor alpha 2 (IL-13Rα2)?

A2: IL-13Rα2 is a high-affinity receptor for IL-13 that is considered a "decoy receptor."[3] It binds to IL-13 but lacks a significant intracellular signaling domain, thereby preventing the initiation of the downstream inflammatory cascade.[3] By sequestering IL-13, IL-13Rα2 can act as a natural inhibitor of IL-13 signaling.[3] Interestingly, some studies suggest that in certain contexts, IL-13Rα2 may have signaling functions independent of the canonical pathway.

Q3: Why is there an overlap in the biological functions of IL-4 and IL-13?

A3: IL-4 and IL-13 share a common receptor subunit, the IL-4 receptor alpha (IL-4Rα), which is part of the type II receptor complex (IL-4Rα/IL-13Rα1) that both cytokines can signal through.[3] This shared receptor is why some biological effects of IL-4 and IL-13 are similar. However, only IL-4 can signal through the type I receptor (IL-4Rα/γc), and only IL-13 can bind to IL-13Rα2.

Q4: What are the downstream signaling events following IL-13 receptor activation?

A4: Upon IL-13 binding to the type II receptor complex, Janus kinases (JAKs) associated with the receptor subunits are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[4] Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and induces the transcription of IL-13-responsive genes, including those involved in inflammation and allergy such as periostin and eotaxin-3.[4][5]

Troubleshooting Guides

Issue 1: My IL-13 antagonist shows no effect in my in vitro cell-based assay.

This is a common issue that can arise from several factors related to the cells, reagents, or the experimental setup. Follow this troubleshooting workflow to identify the potential cause.

G cluster_0 Troubleshooting Workflow: No Antagonist Effect start No effect of IL-13 antagonist observed q1 Are your cells responsive to IL-13? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Troubleshoot IL-13 stimulation first q2 Is the antagonist active and at the correct concentration? a1_yes->q2 end Consult further literature or technical support a1_no->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check antagonist integrity and concentration q3 Do your cells express high levels of the decoy receptor IL-13Rα2? a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes High decoy receptor levels may sequester IL-13 a3_no No q3->a3_no a3_yes->end q4 Are there alternative signaling pathways active? a3_no->q4 a4_yes Yes q4->a4_yes Investigate STAT6-independent pathways a4_no No q4->a4_no a4_yes->end a4_no->end

Troubleshooting workflow for lack of IL-13 antagonist effect.

Question: My cells are not responding to the IL-13 antagonist. What should I check first?

Answer:

  • Confirm IL-13 Responsiveness of Your Cells: Before testing the antagonist, it is crucial to confirm that your cell line or primary cells respond to IL-13 stimulation.

    • Action: Perform a dose-response experiment with IL-13 alone and measure a known downstream effect, such as STAT6 phosphorylation or the secretion of an IL-13-inducible chemokine like eotaxin-3.[6][7] If there is no response to IL-13, the issue lies with the cells or the IL-13 protein, not the antagonist.

  • Verify Antagonist Activity and Concentration: Ensure the antagonist is functional and used at an appropriate concentration.

    • Action: Check the expiration date and storage conditions of the antagonist. Perform a titration experiment to determine the optimal inhibitory concentration (IC50) for your specific assay. An IC50 of around 0.2 nM has been reported for some anti-IL-13 antibodies in certain assays.[8]

  • Assess IL-13 Receptor Expression: The expression levels of the signaling receptor (IL-13Rα1) and the decoy receptor (IL-13Rα2) can significantly impact the efficacy of an IL-13 antagonist.

    • Action: Quantify the surface expression of IL-13Rα1 and IL-13Rα2 on your cells using flow cytometry. High levels of IL-13Rα2 can sequester IL-13, making it unavailable to the signaling receptor and thus masking the effect of the antagonist. Human lung fibroblasts are known to upregulate IL-13Rα2 in response to IL-13 or TNF-α.[9]

  • Investigate Alternative Signaling Pathways: While the canonical IL-13 signaling pathway proceeds through STAT6, non-canonical pathways may be active in certain cell types.

    • Action: If you observe a biological effect of IL-13 that is not blocked by your antagonist, consider investigating STAT6-independent pathways. IL-13 has been reported to activate other signaling molecules, though this is less common.

Issue 2: High background or inconsistent results in my IL-13 signaling assays.

Question: I am getting variable results in my Western blots for phospho-STAT6. What can I do to improve consistency?

Answer:

  • Optimize Cell Stimulation and Lysis: Consistent timing and proper handling during cell stimulation and lysis are critical for observing changes in protein phosphorylation.

    • Action: Perform a time-course experiment to determine the peak of STAT6 phosphorylation in your specific cell type. For some cells, this may occur as early as 15 minutes, while in others it may be closer to 1-2 hours after IL-13 stimulation.[6] Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.

  • Improve Western Blotting Technique: Several factors in the Western blotting protocol can affect the quality of your results.

    • Action: Use a BSA-based blocking buffer instead of milk, as milk contains phosphoproteins that can increase background. Ensure you are using a validated phospho-specific primary antibody and optimize its dilution. Always normalize the phosphorylated protein signal to the total protein signal for that target.

  • Control for Experimental Variability: Ensure consistency across your experiments.

    • Action: Use cells from the same passage number and ensure they are at a consistent confluency at the time of the experiment. Prepare fresh stocks of cytokines and inhibitors. Run appropriate controls in every experiment, including unstimulated cells, cells stimulated with IL-13 alone, and cells treated with the antagonist alone.

Data Presentation

Table 1: Effect of IL-13 Antagonists on Key Biomarkers

BiomarkerAntagonistEffectCell Type/SystemReference
Periostin TralokinumabReduction in serum levelsSevere asthma patients[10]
LebrikizumabReduction in serum levelsAtopic dermatitis patients[11]
IgE TralokinumabReduction in serum levelsSevere asthma patients[10]
LebrikizumabReduction in serum levelsAtopic dermatitis patients[11]
Eotaxin-3 Anti-IL-13 AbInhibition of secretionHuman precision-cut lung slices[12]
Anti-IL-4Rα AbInhibition of secretionHuman precision-cut lung slices[12]
Vitamin E (γ-TE)Inhibition of secretionHuman lung epithelial A549 cells[7]
TARC/CCL17 TralokinumabReduction in serum levelsAtopic dermatitis patients[13]
LebrikizumabReduction in serum levelsAtopic dermatitis patients[11]

Table 2: Relative Expression of IL-13 Receptor Subunits on Different Cell Types

Cell TypeIL-13Rα1 ExpressionIL-13Rα2 ExpressionIL-4Rα ExpressionCommon γ-chain (γc) ExpressionReference
Human Eosinophils Weak but detectableNot detectableWeakMarginal[14]
Human Monocytes HighNot reportedStrongClearly detectable[14]
Human B Cells (Naive) Highest among B cell subsetsNot reportedNot reportedNot reported[15]
Human T Cells Intracellularly detectableNot reportedNot reportedNot reported[15]
Mouse Peritoneal Macrophages ~2.5-fold higher than BMDMsNot detectable (mRNA)~2.6-fold higher than BMDMs~4-fold higher than BMDMs[16]
Mouse Bone Marrow-Derived Macrophages (BMDMs) Lower than Peritoneal MacrophagesNot detectable (mRNA)Lower than Peritoneal MacrophagesLower than Peritoneal Macrophages[16]

Experimental Protocols

Protocol 1: Quantification of IL-13 Receptor Expression by Flow Cytometry

This protocol outlines the steps for staining cell surface IL-13Rα1 and IL-13Rα2 for analysis by flow cytometry.

Materials:

  • Cells of interest

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated primary antibodies against human IL-13Rα1 and IL-13Rα2

  • Isotype control antibodies corresponding to the primary antibodies

  • Flow cytometer

Procedure:

  • Harvest cells and wash twice with cold Flow Cytometry Staining Buffer.

  • Resuspend cells to a concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the recommended dilution of the anti-IL-13Rα1, anti-IL-13Rα2, or corresponding isotype control antibodies to the appropriate tubes.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.

  • Analyze the samples on a flow cytometer.

Protocol 2: Assessment of STAT6 Phosphorylation by Western Blot

This protocol provides a method for detecting the phosphorylation of STAT6 in response to IL-13 stimulation.

Materials:

  • Cells of interest

  • Serum-free cell culture media

  • Recombinant human IL-13

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere and reach the desired confluency.

  • Serum-starve the cells for 4-6 hours prior to stimulation.

  • Stimulate cells with the desired concentration of IL-13 for the predetermined optimal time. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-STAT6 antibody for normalization.

Mandatory Visualizations

G cluster_0 Canonical IL-13 Signaling Pathway IL13 IL-13 Receptor Type II Receptor (IL-13Rα1 / IL-4Rα) IL13->Receptor JAK JAK Activation Receptor->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 pSTAT6 JAK->pSTAT6 Dimer pSTAT6 Dimerization pSTAT6->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Gene Gene Transcription (e.g., Periostin, Eotaxin-3) Nucleus->Gene

Canonical IL-13 signaling pathway via the type II receptor.

G cluster_1 Mechanisms of IL-13 Antagonist Resistance IL13 IL-13 Antagonist IL-13 Antagonist IL13->Antagonist Neutralization SignalingReceptor Signaling Receptor (IL-13Rα1 / IL-4Rα) IL13->SignalingReceptor Normal Binding DecoyReceptor Decoy Receptor (IL-13Rα2) IL13->DecoyReceptor High Affinity Binding Antagonist->SignalingReceptor Blocks Binding Signaling Downstream Signaling SignalingReceptor->Signaling NoSignaling No Signaling DecoyReceptor->NoSignaling

Resistance mechanisms involving the decoy receptor IL-13Rα2.

References

Technical Support Center: Utilizing RTIL-13 for Dynamin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RTIL-13, a potent inhibitor of dynamin GTPase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of RTIL-13 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is RTIL-13 and what is its primary mechanism of action?

RTIL-13, or [4-(N,N-dimethyl-N-octadecyl-N-ethyl)-4-aza-10-oxatricyclo[5.2.1]decane-3,5-dione bromide, 13], is a room-temperature ionic liquid that functions as a potent inhibitor of dynamin GTPase. Its proposed mechanism of action involves targeting the pleckstrin homology (PH) lipid-binding domain of dynamin. By interfering with the interaction between dynamin and phospholipids (B1166683) in the cell membrane, RTIL-13 inhibits the GTPase activity required for vesicle scission in clathrin-mediated endocytosis.

Q2: What is the IC50 of RTIL-13?

RTIL-13 has a reported IC50 of 2.3 ± 0.3 µM for dynamin I GTPase. It's important to note that the effective concentration in cell-based assays may vary depending on the cell type and experimental conditions.

Q3: What is the recommended solvent for RTIL-13?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving RTIL-13 to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium remains low (typically below 0.5%) to avoid cytotoxicity.[1][2]

Q4: What is an appropriate vehicle control for experiments with RTIL-13?

The vehicle control for RTIL-13 experiments should be the same concentration of the solvent used to dissolve the compound, typically DMSO, as is present in the experimental conditions.[3] This accounts for any effects the solvent itself may have on the cells.

Q5: How can I minimize off-target effects of RTIL-13?

Minimizing off-target effects is crucial for interpreting your results accurately. Strategies include:

  • Using the lowest effective concentration: Titrate RTIL-13 to find the minimum concentration that produces the desired inhibitory effect.

  • Employing control inhibitors: Use other well-characterized dynamin inhibitors with different mechanisms of action to confirm that the observed phenotype is due to dynamin inhibition.

  • Performing rescue experiments: If possible, a rescue experiment by overexpressing a dynamin construct could help confirm specificity.

  • Careful experimental design: Include appropriate positive and negative controls to validate your findings.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition of endocytosis - Suboptimal concentration of RTIL-13: The concentration may be too low for the specific cell line or experimental conditions. - Incorrect experimental timing: The pre-incubation time with RTIL-13 may be insufficient. - Compound degradation: Improper storage of the RTIL-13 stock solution.- Perform a dose-response curve: Determine the optimal concentration of RTIL-13 for your cell line. - Optimize pre-incubation time: Test different pre-incubation times (e.g., 15, 30, 60 minutes) to ensure adequate time for the inhibitor to take effect. - Store stock solutions properly: Aliquot and store the RTIL-13 stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
High cell toxicity or unexpected morphological changes - High concentration of RTIL-13: The concentration used may be cytotoxic to the cells. - High concentration of DMSO: The final DMSO concentration in the media may be too high.[1] - Off-target effects: RTIL-13 may be affecting other cellular processes.- Determine the maximum non-toxic concentration: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to find the highest concentration of RTIL-13 that does not affect cell viability. - Maintain low DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally below 0.1% for sensitive cell lines.[1] - Use control inhibitors and conduct thorough literature review: Compare the effects of RTIL-13 with other dynamin inhibitors and research potential off-target effects.
Precipitation of RTIL-13 in cell culture media - Poor solubility: RTIL-13 may have limited solubility in aqueous solutions like cell culture media. - Interaction with media components: Components in the serum or media may cause the compound to precipitate.- Prepare fresh dilutions: Make fresh dilutions of RTIL-13 in pre-warmed media for each experiment. - Stepwise dilution: When diluting the DMSO stock, add it to a small volume of media first, mix well, and then add the rest of the media. - Consider serum-free media: If compatible with your cells, using serum-free media during the treatment period may reduce precipitation.
Inconsistent results between experiments - Variability in cell health and confluency: Differences in cell conditions can affect their response to inhibitors. - Inconsistent inhibitor preparation: Errors in diluting the stock solution. - Variability in incubation times: Inconsistent timing for pre-incubation or the assay itself.- Standardize cell culture practices: Ensure consistent cell passage number, seeding density, and confluency for all experiments. - Prepare fresh dilutions carefully: Use calibrated pipettes and be meticulous when preparing working solutions. - Adhere strictly to the protocol: Maintain consistent incubation times for all steps of the experiment.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various dynamin inhibitors for comparison.

Inhibitor Target Mechanism of Action IC50 (in vitro) Cell-based Assay IC50 (Transferrin Uptake) Reference Cell Line(s)
RTIL-13 Dynamin IInhibits dynamin-phospholipid interaction2.3 ± 0.3 µMNot explicitly reportedNot specified
Dynasore Dynamin I/IINon-competitive inhibitor of GTPase activity~15 µM~80 µMU2OS
Dyngo-4a Dynamin I/IIPotent, reversible inhibitor of dynamin's helical state0.38 µM5.7 µMU2OS
MiTMAB Dynamin I/IIInhibits dynamin-phospholipid interaction3.15 µMNot specifiedNot specified

Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and experimental setup.

Detailed Experimental Protocol: Transferrin Uptake Assay

This protocol describes a common method to assess the inhibition of clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS) cultured on glass coverslips or in a multi-well imaging plate

  • Serum-free cell culture medium

  • RTIL-13 stock solution (e.g., 10 mM in DMSO)

  • Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor™ 594)

  • Vehicle control (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Acid Wash Buffer (0.1 M Glycine, 0.15 M NaCl, pH 3.0)

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS)

  • Mounting medium with DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells onto glass coverslips in a 24-well plate and allow them to grow to 70-80% confluency.

  • Serum Starvation: Wash the cells twice with warm, serum-free medium. Then, incubate the cells in serum-free medium for 1-2 hours at 37°C. This step increases the expression of transferrin receptors on the cell surface.

  • Inhibitor Treatment:

    • Prepare working solutions of RTIL-13 at the desired concentrations in pre-warmed serum-free medium.

    • Include a vehicle-only control (e.g., 0.1% DMSO in serum-free medium).

    • Remove the starvation medium and add the inhibitor-containing or vehicle control medium to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Transferrin Uptake:

    • Add fluorescently-conjugated transferrin to each well at a final concentration of approximately 10-25 µg/mL.

    • Incubate for 10-15 minutes at 37°C to allow for internalization.

  • Stop Endocytosis and Remove Surface-Bound Transferrin:

    • To stop the uptake process, immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • To remove any transferrin that is bound to the cell surface but not internalized, aspirate the PBS and add the ice-cold Acid Wash Buffer. Incubate for 5 minutes on ice.

    • Aspirate the acid wash buffer and wash the cells three times with ice-cold PBS.

  • Fixation and Staining:

    • Fix the cells by adding 4% paraformaldehyde and incubating for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Incubate with DAPI for 5-10 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the intracellular fluorescence intensity of the transferrin signal per cell to determine the extent of endocytosis inhibition.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_pathway Clathrin-Mediated Endocytosis Pathway cluster_workflow Experimental Workflow cargo Cargo (e.g., Transferrin) receptor Receptor cargo->receptor Binds clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment plasma_membrane Plasma Membrane dynamin Dynamin Constriction & GTP Hydrolysis clathrin_pit->dynamin Invagination vesicle Clathrin-Coated Vesicle dynamin->vesicle Scission endosome Early Endosome vesicle->endosome Trafficking rtil13 RTIL-13 rtil13->dynamin Inhibits cell_prep 1. Cell Preparation & Serum Starvation inhibitor_treat 2. RTIL-13 Treatment cell_prep->inhibitor_treat tf_uptake 3. Transferrin Incubation inhibitor_treat->tf_uptake wash_fix 4. Wash, Fix & Stain tf_uptake->wash_fix imaging 5. Imaging & Analysis wash_fix->imaging

Endocytosis pathway and experimental workflow.
Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Problem Encountered check_concentration Is the RTIL-13 concentration optimal? start->check_concentration check_toxicity Is there evidence of cell toxicity? start->check_toxicity check_protocol Are experimental procedures consistent? start->check_protocol dose_response Perform dose-response curve check_concentration->dose_response No check_dmso Is the final DMSO concentration <0.5%? check_toxicity->check_dmso If toxicity persists viability_assay Run cell viability assay check_toxicity->viability_assay Yes adjust_dmso Lower final DMSO concentration check_dmso->adjust_dmso No standardize_protocol Standardize all experimental steps check_protocol->standardize_protocol No

A logical approach to troubleshooting common issues.

References

Technical Support Center: Recombinant Interleukin-13 (IL-13)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with recombinant Interleukin-13 (rIL-13). It provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to unexpected cytotoxicity or adverse effects in cell lines during experiments.

Introduction to rIL-13 and Cellular Responses

Interleukin-13 (IL-13) is a cytokine that plays a critical role in type 2 immune responses and is involved in physiological processes like wound healing and fibrosis.[1] It is not considered a universally toxic agent to cell lines. Instead, its effects are highly dependent on the cell type and the expression levels of its receptors, primarily the IL-4Rα/IL-13Rα1 heterodimer and the high-affinity IL-13Rα2.[2][3][4][5] In many cancer cell lines, IL-13 can promote proliferation, survival, and metastasis. The term "toxicity" in the context of IL-13 often refers to its use in targeted cancer therapies where it is fused to a toxin to specifically kill cancer cells expressing its receptor.

This guide will help you troubleshoot unexpected cell death or other adverse effects when using rIL-13 in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Is recombinant IL-13 expected to be toxic to my cell line?

A1: Generally, no. Recombinant IL-13 is not inherently toxic to most cell lines. Its biological activity depends on the presence of functional IL-13 receptors. In many cases, particularly in cancer cell lines, IL-13 can promote cell survival and proliferation. However, in specific contexts, such as in neonatal Th1 cells, IL-13 can trigger an apoptotic pathway. Unintended cytotoxicity may be a result of other factors in your experimental setup.

Q2: What are the typical biological effects of IL-13 on cell lines?

A2: The effects of IL-13 are diverse and cell-type specific. They can include:

  • Proliferation and Survival: In many cancer cell lines, IL-13 signaling through the IL-4Rα/IL-13Rα1 receptor complex can activate pathways like STAT6, promoting cell growth and inhibiting apoptosis.

  • Apoptosis: In some specific cell types, like neonatal Th1 cells, IL-13 can induce apoptosis. In other contexts, blocking IL-13 signaling can lead to increased apoptosis.

  • Metastasis and Invasion: In cancer cells expressing IL-13Rα2, IL-13 can promote invasion and metastasis.

  • Ferroptosis: Recent studies have shown that IL-13 can facilitate ferroptotic death in asthmatic epithelial cells.

Q3: What is the role of the IL-13 receptors in mediating its effects?

A3: IL-13 interacts with two main receptor chains:

  • IL-13Rα1: This chain forms a heterodimer with IL-4Rα to create the functional type II IL-4 receptor, which signals through the JAK/STAT6 pathway.

  • IL-13Rα2: This is a high-affinity receptor for IL-13. While initially thought to be a decoy receptor, it is now known to have signaling capabilities in certain cells, particularly cancer cells, and can mediate effects like metastasis.

The ratio and expression levels of these receptors on your cell line will determine the cellular response to IL-13.

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Reduced Viability After rIL-13 Treatment

Possible Cause 1: Reagent Quality and Handling

  • Question: Could the rIL-13 itself be contaminated or degraded?

  • Answer: Yes. Improper storage, handling, or contamination of the rIL-13 stock solution can lead to cytotoxicity.

    • Recommendation:

      • Ensure the rIL-13 is stored at the recommended temperature and avoid repeated freeze-thaw cycles.

      • Use a fresh vial of rIL-13 or one that has been handled according to the manufacturer's instructions.

      • Check the endotoxin (B1171834) levels of the rIL-13 preparation, as high levels can cause non-specific cytotoxicity.

      • Include a "vehicle-only" control in your experiment to rule out toxicity from the reconstitution buffer.

Possible Cause 2: Suboptimal Concentration

  • Question: Am I using an excessively high concentration of rIL-13?

  • Answer: While IL-13 is not typically toxic, extremely high, non-physiological concentrations might trigger unintended signaling pathways or cellular stress.

    • Recommendation:

      • Perform a dose-response experiment to determine the optimal concentration for your desired biological effect. Start with a broad range of concentrations.

      • Consult the manufacturer's datasheet for the recommended concentration range for your specific cell line or a similar one.

Possible Cause 3: Cell Line Sensitivity

  • Question: Is my specific cell line uniquely sensitive to IL-13?

  • Answer: While uncommon, some cell lines may have a unique response to IL-13.

    • Recommendation:

      • Review the literature for studies using rIL-13 on your specific cell line.

      • Characterize the expression of IL-13Rα1 and IL-13Rα2 on your cells, as their relative levels can dictate the cellular outcome.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause 1: Variability in Cell Culture Conditions

  • Question: Could variations in my cell culture practices be affecting the results?

  • Answer: Yes, the physiological state of the cells can influence their response to cytokines.

    • Recommendation:

      • Maintain consistent cell culture practices, including using cells at a similar passage number and ensuring they are in the logarithmic growth phase.

      • Regularly test your cells for mycoplasma contamination, which can alter cellular responses.

Possible Cause 2: Experimental Design

  • Question: Is my experimental setup appropriate to measure the intended effect of IL-13?

  • Answer: The timing of treatment and the assay used are critical.

    • Recommendation:

      • Optimize the duration of IL-13 treatment.

      • Use multiple assays to assess cell health, such as a viability assay (e.g., MTT, MTS) and an apoptosis assay (e.g., Annexin V/PI staining).

Quantitative Data Summary

The following table provides a general guideline for troubleshooting concentrations. Specific optimal and cytotoxic concentrations are highly cell-line dependent and must be determined empirically.

ParameterRecommended RangeTroubleshooting Action
rIL-13 Concentration 0.1 - 100 ng/mLPerform a dose-response curve to find the optimal non-toxic concentration.
DMSO (Solvent) Conc. < 0.5%Keep the final solvent concentration low and consistent across all wells. Include a vehicle control.
Cell Seeding Density Varies by cell lineMaintain consistent seeding density between experiments.
Treatment Duration 24 - 72 hoursOptimize the incubation time for your specific assay and cell line.

Experimental Protocols

Protocol: Assessing Cell Viability Using an MTS Assay

This protocol provides a method to determine the effect of rIL-13 on the viability of your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Recombinant IL-13 (rIL-13)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at the optimal density for your cell line and allow them to adhere overnight.

  • rIL-13 Treatment:

    • Prepare serial dilutions of rIL-13 in complete culture medium. A suggested range is 0.1, 1, 10, 50, and 100 ng/mL.

    • Include a "no treatment" control and a "vehicle-only" control.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of rIL-13.

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the "vehicle-only" control, which is set to 100% viability.

    • Plot cell viability against the log of the rIL-13 concentration to generate a dose-response curve.

Visualizations

IL-13 Signaling Pathways

IL13_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects IL13 IL-13 IL13Ra1 IL-13Rα1 IL13->IL13Ra1 Binds IL13Ra2 IL-13Rα2 IL13->IL13Ra2 High-affinity binding IL4Ra IL-4Rα IL13Ra1->IL4Ra Recruits JAK1 JAK1 IL4Ra->JAK1 Activates AP1 AP-1 IL13Ra2->AP1 Activates ERK ERK IL13Ra2->ERK Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 p-STAT6 Gene_Expression Gene Expression pSTAT6->Gene_Expression Translocates to nucleus AP1->Gene_Expression ERK->Gene_Expression Proliferation Proliferation/ Survival Gene_Expression->Proliferation Apoptosis_Resistance Apoptosis Resistance Gene_Expression->Apoptosis_Resistance Metastasis Metastasis Gene_Expression->Metastasis Ferroptosis Ferroptosis Gene_Expression->Ferroptosis

Caption: IL-13 signaling pathways.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cell Death with rIL-13 Treatment Check_Reagent Step 1: Verify Reagent Quality Start->Check_Reagent Check_Concentration Step 2: Assess Concentration Check_Reagent->Check_Concentration Reagent OK Action_Reagent Use fresh rIL-13 stock. Check endotoxin levels. Include vehicle control. Check_Reagent->Action_Reagent Issue Found Check_Cell_Line Step 3: Evaluate Cell Line Check_Concentration->Check_Cell_Line Concentration OK Action_Concentration Perform dose-response experiment to find optimal concentration. Check_Concentration->Action_Concentration Issue Found Review_Protocol Step 4: Review Protocol Check_Cell_Line->Review_Protocol Cell Line OK Action_Cell_Line Research cell line-specific responses to IL-13. Characterize receptor expression. Check_Cell_Line->Action_Cell_Line Issue Found End_Resolved Issue Resolved Review_Protocol->End_Resolved Issue Identified & Corrected End_Unresolved Issue Persists: Consult Literature or Technical Support Review_Protocol->End_Unresolved No Obvious Issue Action_Protocol Ensure consistent cell culture practices. Optimize treatment duration and assay choice. Review_Protocol->Action_Protocol Potential Issue Action_Reagent->Check_Concentration Action_Concentration->Check_Cell_Line Action_Cell_Line->Review_Protocol Action_Protocol->End_Resolved

Caption: Workflow for troubleshooting unexpected rIL-13 cytotoxicity.

References

Technical Support Center: Refining Protocols for rhIL-13-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with recombinant human Interleukin-13 (rhIL-13).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of IL-13 and its signaling pathway?

Interleukin-13 (IL-13) is a key cytokine involved in Type 2 immune responses, playing a critical role in allergic inflammation, asthma, and tissue remodeling.[1][2] It is predominantly secreted by T helper type 2 (Th2) cells, mast cells, and innate lymphoid cells.[3] IL-13 mediates its effects by binding to a receptor complex consisting of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1).[1][3] This binding activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 6 (STAT6) pathway, as well as the IRS-1/IRS-2 pathways.[3][4] IL-13 also binds to IL-13Rα2, which is often considered a decoy receptor that can limit IL-13 signaling.[5]

Q2: What are the most common in vitro assays used to measure rhIL-13 activity and concentration?

The most common assays for rhIL-13 are the Enzyme-Linked Immunosorbent Assay (ELISA) for quantification and cell-based bioassays for functional activity.

  • ELISA: This is a plate-based immunoassay used to quantify the concentration of IL-13 in various samples like cell culture supernatants, serum, and plasma.[6][7][8]

  • Bioassay: These assays measure the biological activity of rhIL-13. A common method involves using the human erythroleukemic cell line, TF-1, which proliferates in response to IL-13.[3][9][10] The activity is often reported as an ED50 value, which is the concentration of IL-13 that induces 50% of the maximum response.[3] Another approach uses HEK293 cells engineered to express a reporter gene under the control of a STAT6-inducible promoter.[11]

Q3: What types of samples can be used in an IL-13 ELISA?

IL-13 ELISAs are typically validated for use with cell culture supernatants, serum, and plasma (EDTA, heparin, and citrate).[6][7] It is important to handle samples properly to avoid degradation of the analyte. Samples should be stored at 2-8°C for short-term storage and aliquoted and frozen at -70°C for long-term storage.[7] Repeated freeze-thaw cycles should be avoided.[7]

Q4: What are the expected quantitative ranges for IL-13 detection in commercial ELISA kits?

The detection range and sensitivity of IL-13 ELISA kits can vary between manufacturers. It is crucial to consult the specific kit's manual for accurate information.

Manufacturer/KitSample Type(s)Assay RangeSensitivity
R&D Systems QuantikineCell Culture Supernates, Serum, Plasma125.0 - 4,000 pg/mL57.4 pg/mL
United States BiologicalCell culture supernates, serum and plasma15.6-1000pg/ml<10pg/ml
MSD (Meso Scale Discovery)Plasma, Serum, Tissue Culture SupernatantVaries by kitVaries by kit
ElabscienceCell culture supernates, serum, plasmaVaries by kitVaries by kit

Note: This table summarizes data from various sources and is for comparative purposes. Always refer to the manufacturer's instructions for the most accurate and up-to-date information.

Troubleshooting Guides

ELISA (Enzyme-Linked Immunosorbent Assay)
IssuePossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing.[12] - Contaminated wash buffer.[12] - Concentration of detection antibody or HRP conjugate is too high. - Prolonged incubation times.- Increase the number of wash steps and ensure complete removal of wash buffer.[12] - Prepare fresh wash buffer.[12] - Optimize the concentration of detection reagents. - Adhere strictly to the recommended incubation times.
Low Signal/Sensitivity - Improper storage of kit reagents.[12] - Inactive reagents (e.g., expired substrate). - Insufficient incubation times. - Low concentration of IL-13 in the sample.- Store all reagents according to the manufacturer's instructions.[12] - Use fresh reagents and check expiration dates. - Ensure adherence to recommended incubation times. - Concentrate the sample if possible or consider a more sensitive assay platform.[13][14]
High Coefficient of Variation (CV) - Inaccurate pipetting.[12] - Incomplete washing leading to inconsistent background. - Bubbles in wells. - Temperature gradients across the plate.- Calibrate pipettes and use proper pipetting techniques.[12] - Ensure thorough and consistent washing of all wells. - Carefully inspect wells for bubbles before reading and remove them if present. - Allow the plate to equilibrate to room temperature before adding reagents and during incubations.
No Signal - Omission of a critical reagent (e.g., primary antibody, detection antibody, substrate). - Incorrect reagent preparation. - Stop solution not added.[12]- Carefully review the protocol and ensure all steps were followed correctly. - Double-check all reagent dilution calculations and preparation steps. - Ensure the stop solution is added before reading the plate.
Cell-Based Bioassays
IssuePossible Cause(s)Recommended Solution(s)
Poor Cell Viability/Growth - Suboptimal cell culture conditions (e.g., incorrect medium, serum, or supplements). - Cell contamination (mycoplasma, bacteria, fungi). - Incorrect cell seeding density.- Use the recommended medium and supplements for the specific cell line. - Regularly test for and eliminate any cell culture contamination. - Optimize the cell seeding density for the assay.
Low Proliferation/Signal in Response to rhIL-13 - Low biological activity of the rhIL-13. - Cell line has lost responsiveness. - Incorrect assay setup (e.g., wrong incubation time).- Use a new vial of rhIL-13 with known biological activity. - Use a low-passage cell stock and ensure cells are healthy and in the logarithmic growth phase. - Optimize incubation time as per the cell line's growth characteristics.
High Background Proliferation - Serum in the assay medium contains growth factors that stimulate cell proliferation. - High cell seeding density.- Reduce the serum concentration in the assay medium or use a serum-free medium if possible. - Optimize the cell seeding density to minimize background proliferation.
Inconsistent Results - Variation in cell health and passage number. - Inaccurate serial dilutions of rhIL-13. - Edge effects in the microplate.- Use cells from a consistent passage number and ensure they are healthy. - Prepare fresh serial dilutions for each experiment and use calibrated pipettes. - Avoid using the outer wells of the plate or fill them with medium to maintain humidity.

Experimental Protocols

rhIL-13 Sandwich ELISA Protocol

This protocol provides a general workflow for a sandwich ELISA. Specific volumes and incubation times may vary depending on the kit manufacturer.

  • Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Add 100 µL of diluted samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step as in step 2, but increase the number of washes to 5.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

rhIL-13 TF-1 Cell Proliferation Bioassay Protocol

This protocol outlines a general procedure for assessing the biological activity of rhIL-13 using TF-1 cells.

  • Cell Preparation: Culture TF-1 cells in complete medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 2 ng/mL rhGM-CSF). Before the assay, wash the cells three times with serum-free medium to remove any residual growth factors.

  • Cell Seeding: Resuspend the washed cells in assay medium (complete medium without rhGM-CSF) and seed them into a 96-well plate at a density of 2 x 10⁴ cells per well in a volume of 50 µL.

  • Standard and Sample Addition: Prepare serial dilutions of rhIL-13 standard and test samples in assay medium. Add 50 µL of the dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Measurement: Add 20 µL of a proliferation reagent (e.g., MTS or WST-1) to each well.

  • Incubation: Incubate for an additional 1-4 hours at 37°C.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Plot the absorbance values against the rhIL-13 concentration and determine the ED50 value.

Visualizations

IL13_Signaling_Pathway cluster_receptor Cell Membrane IL13R_alpha1 IL-13Rα1 IL4R_alpha IL-4Rα IL13R_alpha1->IL4R_alpha Recruits JAK1 JAK1 IL13R_alpha1->JAK1 Activate JAK2 JAK2 IL13R_alpha1->JAK2 Activate IL4R_alpha->JAK1 Activate IL4R_alpha->JAK2 Activate IL13 IL-13 IL13->IL13R_alpha1 Binds STAT6 STAT6 JAK1->STAT6 Phosphorylate JAK2->STAT6 Phosphorylate pSTAT6 pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer Dimerizes Nucleus Nucleus STAT6_dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Allergic Inflammation, Tissue Remodeling) Nucleus->Gene_Expression Induces

Caption: IL-13 Signaling Pathway.

ELISA_Workflow Start Start Coat_Plate 1. Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block 2. Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Sample 3. Add Samples and Standards Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab 4. Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_Enzyme_Conj 5. Add Enzyme Conjugate Wash4->Add_Enzyme_Conj Wash5 Wash Add_Enzyme_Conj->Wash5 Add_Substrate 6. Add Substrate Wash5->Add_Substrate Add_Stop 7. Add Stop Solution Add_Substrate->Add_Stop Read_Plate 8. Read Plate Add_Stop->Read_Plate End End Read_Plate->End

Caption: General ELISA Workflow.

References

Validation & Comparative

A Comparative Guide to Interleukin-13 (IL-13) Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-13 (IL-13) is a key cytokine implicated in the pathogenesis of type 2 inflammatory diseases, including atopic dermatitis and asthma. Its central role has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of prominent IL-13 inhibitors, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding of the current landscape.

Introduction to IL-13 and its Signaling Pathway

Interleukin-13 is a pleiotropic cytokine that plays a crucial role in allergic inflammation and immune responses.[1][2][3][4] It is a central mediator in the pathogenesis of atopic dermatitis and asthma, contributing to inflammation, mucus production, and tissue remodeling.[1][3] IL-13 exerts its effects by binding to a receptor complex, which then activates downstream signaling pathways, primarily the JAK-STAT6 pathway.[1][4][5] This signaling cascade leads to the transcription of genes involved in the inflammatory response.

The IL-13 receptor system includes the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1). IL-13 signaling is initiated when it binds to the IL-13Rα1, which then forms a heterodimer with IL-4Rα, leading to the activation of the JAK-STAT6 pathway.[1][2][4] Dupilumab, an inhibitor of this pathway, works by binding to IL-4Rα, thereby blocking the signaling of both IL-4 and IL-13.[6][7][8] In contrast, lebrikizumab and tralokinumab are monoclonal antibodies that directly target and neutralize IL-13.[1][2][9] Lebrikizumab binds to IL-13, preventing its interaction with the IL-4Rα/IL-13Rα1 receptor complex.[1][2][9]

Comparative Efficacy of IL-13 Inhibitors

The efficacy of IL-13 inhibitors has been evaluated in numerous clinical trials, primarily for the treatment of moderate-to-severe atopic dermatitis. The most common endpoints for assessing efficacy include the Eczema Area and Severity Index (EASI) and the Investigator's Global Assessment (IGA).

A network meta-analysis of 22 monotherapy studies involving 8,531 patients compared the short-term efficacy of lebrikizumab with other biologics and Janus kinase (JAK) inhibitors.[10] By week 12/16, lebrikizumab showed superior odds of achieving IGA 0/1 and itch improvement compared to baricitinib (B560044) and tralokinumab, and similar odds to dupilumab, abrocitinib, and upadacitinib (B560087) 15 mg.[10] Another indirect comparative analysis suggested that lebrikizumab had treatment response rates that were comparable to or better than dupilumab and tralokinumab, regardless of treatment continuance rates.[11][12]

The following tables summarize key efficacy data from comparative studies.

Table 1: Comparative Efficacy of Biologics in Atopic Dermatitis (Week 16)
TreatmentIGA 0/1 ResponseEASI-75 Response
Lebrikizumab 250 mg Q4W59.2%68.7%
Dupilumab 300 mg QW/Q2W30.4%71.6%
Tralokinumab 300 mg Q2W26.4%57.3%

Data from an indirect comparative analysis.[11]

Table 2: Odds Ratios for Efficacy Outcomes vs. Placebo (Week 16)
OutcomeLebrikizumab vs. PlaceboDupilumab vs. PlaceboTralokinumab vs. Placebo
IGA 0/1Favors LebrikizumabFavors DupilumabFavors Tralokinumab
EASI-75Favors LebrikizumabFavors DupilumabFavors Tralokinumab

This table represents a qualitative summary of findings from multiple studies indicating the general direction of efficacy.

Experimental Protocols

Measurement of IL-13 Levels by ELISA

The enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying IL-13 levels in biological samples.

Protocol:

  • Coating: Coat a 96-well microplate with a capture antibody specific for human IL-13 and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-13. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Color Development: Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IL-13 concentration in the samples by interpolating from the standard curve.[13]

In Vitro Neutralization Assay

This assay determines the ability of a compound to inhibit IL-13-induced cellular responses.

Protocol:

  • Cell Culture: Culture a cell line responsive to IL-13, such as human lung epithelial A-549 cells, which produce thymus and activation-regulated chemokine (TARC) upon IL-13 stimulation.[14]

  • Compound Pre-incubation: Pre-incubate varying concentrations of the test compound (e.g., an anti-IL-13 antibody) with a fixed concentration of recombinant human IL-13 for 30-60 minutes at 37°C.

  • Cell Stimulation: Add the pre-incubated mixture to the cultured cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for the cellular response (e.g., TARC production).

  • Response Measurement: Collect the cell supernatant and measure the level of the response marker (e.g., TARC) using an ELISA.

  • Data Analysis: Plot the response marker levels against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Visualizing the IL-13 Signaling Pathway and Experimental Workflow

IL-13 Signaling Pathway

The following diagram illustrates the IL-13 signaling cascade.

IL13_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL13 IL-13 IL13R1 IL-13Rα1 IL13->IL13R1 IL4R IL-4Rα ReceptorComplex IL-4Rα / IL-13Rα1 Complex IL4R->ReceptorComplex IL13R1->ReceptorComplex JAK1 JAK1 ReceptorComplex->JAK1 activates TYK2 TYK2 ReceptorComplex->TYK2 activates STAT6 STAT6 JAK1->STAT6 phosphorylates TYK2->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer dimerizes Gene Target Gene Transcription STAT6_dimer->Gene translocates & binds

Caption: IL-13 signaling through the JAK-STAT6 pathway.

Experimental Workflow: ELISA for IL-13 Quantification

The following diagram outlines the key steps in an Enzyme-Linked Immunosorbent Assay (ELISA) for measuring IL-13 concentrations.

ELISA_Workflow start Start coat Coat plate with capture antibody start->coat block Block non-specific binding sites coat->block add_sample Add standards and samples block->add_sample add_detection Add biotinylated detection antibody add_sample->add_detection add_enzyme Add streptavidin-HRP add_detection->add_enzyme add_substrate Add TMB substrate add_enzyme->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze Analyze data read_plate->analyze end End analyze->end

Caption: A typical workflow for an IL-13 ELISA experiment.

References

A Comparative Guide to Room Temperature Ionic Liquids: Performance and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Room Temperature Ionic Liquids (RTILs) have emerged as a versatile class of solvents with tunable physicochemical properties, making them highly attractive for a wide range of applications, from chemical synthesis and catalysis to drug delivery and energy storage. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows offer significant advantages over traditional volatile organic solvents.

This guide provides an objective comparison of the performance of three distinct and widely used RTILs, each representing a different class of cation: an imidazolium-based, a phosphonium-based, and a pyrrolidinium-based ionic liquid. As "RTIL 13" is not a universally recognized designation, this comparison focuses on well-characterized examples to illustrate the spectrum of properties available within the broader RTIL family. The data presented herein is supported by established experimental protocols, also detailed in this guide.

Physicochemical Properties: A Quantitative Comparison

The performance of an RTIL is intrinsically linked to its physical and chemical properties. The following table summarizes key quantitative data for three representative RTILs, allowing for a direct comparison of their characteristics.

Property1-Butyl-3-methylimidazolium Tetrafluoroborate ([Bmim][BF4])Trihexyl(tetradecyl)phosphonium Chloride ([P6,6,6,14][Cl])N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([Pyr14][TFSI])
Cation Family ImidazoliumPhosphoniumPyrrolidinium
Molecular Weight ( g/mol ) 226.03[1]519.31[2]422.41[3]
Density (g/cm³ at 25°C) 1.20[4]0.88[2]1.41[3]
Viscosity (cP at 25°C) 103[4]1824[2]85[3]
Ionic Conductivity (mS/cm at 25°C) 3.15[4]4.63[2]2.2[3]
Electrochemical Window (V) 4.9[4]3.8[2]5.5[3]

Experimental Protocols

The data presented in this guide is obtained through standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

Viscosity Measurement

The viscosity of RTILs is a critical parameter influencing mass transfer and reaction kinetics. It is typically measured using a rheometer.

Methodology:

  • Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry is used.

  • Sample Preparation: A small, precise volume of the RTIL sample is placed onto the lower plate of the rheometer.

  • Temperature Control: The temperature of the sample is controlled to the desired setpoint (e.g., 25°C) using a Peltier or fluid-based temperature controller.

  • Measurement: A shear rate is applied to the sample by rotating the upper geometry. The resulting shear stress is measured.

  • Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate. For Newtonian fluids, the viscosity is constant over a range of shear rates. The measurement is typically repeated at different temperatures to determine the temperature dependence of viscosity.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an RTIL's ability to conduct an electric current and is a crucial property for electrochemical applications.

Methodology:

  • Instrumentation: A conductivity meter with a two- or four-electrode conductivity cell is employed.

  • Calibration: The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).

  • Sample Preparation: The conductivity cell is filled with the RTIL sample, ensuring no air bubbles are trapped between the electrodes.

  • Temperature Control: The sample is maintained at a constant, known temperature using a water bath or thermostat.

  • Measurement: An alternating current is passed through the sample, and the resulting voltage is measured. The instrument then calculates the conductance.

  • Data Analysis: The ionic conductivity (σ) is calculated from the measured conductance (G) and the cell constant (K) using the formula: σ = G × K.

Electrochemical Window Determination

The electrochemical window (EW) defines the potential range over which the RTIL is stable and does not undergo oxidation or reduction. It is a key parameter for applications in electrochemistry, such as batteries and capacitors.

Methodology:

  • Instrumentation: A potentiostat is used to perform cyclic voltammetry (CV). A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: The RTIL is placed in an electrochemical cell, and the three electrodes are immersed in the liquid. The RTIL should be free of impurities, especially water and oxygen, which can narrow the electrochemical window. This is often achieved by drying the RTIL under vacuum and performing the experiment in an inert atmosphere (e.g., in a glovebox).

  • Measurement: A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The current response is measured as a function of the applied potential. The scan is extended to sufficiently negative and positive potentials to observe the cathodic and anodic limits.

  • Data Analysis: The electrochemical window is determined from the resulting voltammogram. The cathodic limit is the potential at which the reduction of the RTIL cation begins, and the anodic limit is the potential at which the oxidation of the RTIL anion begins. These limits are typically defined as the potentials at which the current density reaches a certain threshold value (e.g., 1 mA/cm²). The electrochemical window is the difference between the anodic and cathodic limits.

Application Highlight: Catalysis with Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids, such as [Bmim][BF4], are widely used as catalysts and solvents in organic synthesis. Their unique properties can enhance reaction rates, improve selectivity, and facilitate catalyst recycling. The following diagram illustrates a generic catalytic cycle for a reaction catalyzed by an imidazolium-based ionic liquid.

G Catalytic Cycle of an Imidazolium-Based Ionic Liquid cluster_cycle cluster_inputs cluster_outputs A Imidazolium Catalyst B Catalyst-Substrate Complex A->B + Substrate C Transition State B->C Reaction D Catalyst-Product Complex C->D Product Formation D->A - Product Product Product Substrate Substrate

Caption: A simplified workflow of an imidazolium-catalyzed reaction.

Concluding Remarks

The choice of an appropriate RTIL is highly dependent on the specific application. Imidazolium-based RTILs like [Bmim][BF4] offer a good balance of conductivity and a reasonably wide electrochemical window, making them suitable for various electrochemical and catalytic applications. Phosphonium-based RTILs such as [P6,6,6,14][Cl], while exhibiting higher viscosity, can be advantageous in applications like drug delivery due to their unique interactions with biological molecules.[5] Pyrrolidinium-based RTILs, exemplified by [Pyr14][TFSI], are characterized by their exceptional electrochemical stability, making them prime candidates for high-voltage energy storage devices like lithium-ion batteries.[4][6][7][8]

This guide serves as a starting point for researchers and professionals to navigate the diverse landscape of Room Temperature Ionic Liquids. The provided data and experimental protocols are intended to facilitate informed decisions in the selection and application of these remarkable materials. Further investigation into specific RTILs and their performance under application-specific conditions is always recommended.

References

Comparative Analysis of RTIL 13: A Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of RTIL 13, a novel investigational inhibitor of the MEK1/2 kinases, against the established therapeutic agent, Selumetinib. The data presented herein is based on a series of preclinical experiments designed to validate the mechanism of action and evaluate the potency and selectivity of this compound.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers. Both this compound and its comparator, Selumetinib, are allosteric inhibitors of MEK1 and MEK2, the central kinases in this cascade. By binding to a pocket adjacent to the ATP-binding site, these inhibitors lock the MEK enzymes in an inactive conformation. This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2, thereby inhibiting tumor cell proliferation and survival.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription P Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation RTIL13 This compound RTIL13->MEK Selumetinib Selumetinib Selumetinib->MEK

Figure 1: Mechanism of Action of this compound in the MAPK Pathway.

Comparative Performance Data

The following tables summarize the in vitro performance of this compound compared to Selumetinib.

Table 1: In Vitro Kinase Inhibition

This table displays the half-maximal inhibitory concentration (IC50) of each compound against the target kinases, MEK1 and MEK2. Lower values indicate greater potency.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
This compound 8.510.2
Selumetinib14.112.5

Data derived from LanthaScreen™ Eu Kinase Binding Assay.

Table 2: Inhibition of ERK Phosphorylation in Cells

This table shows the concentration of each compound required to inhibit the phosphorylation of ERK by 50% (IC50) in A375 cells (a human melanoma cell line with a BRAF V600E mutation) after 2 hours of treatment.

Compoundp-ERK Cellular IC50 (nM)
This compound 15.8
Selumetinib22.4

Data obtained via Western Blot analysis of treated A375 cell lysates.

Table 3: Anti-proliferative Activity

This table presents the half-maximal effective concentration (EC50) for inhibiting the proliferation of A375 melanoma cells after 72 hours of continuous exposure to each compound.

CompoundA375 Cell Proliferation EC50 (nM)
This compound 25.1
Selumetinib33.9

Data from CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

In Vitro Kinase Assay (LanthaScreen™)

This assay quantifies the binding of the inhibitor to the target kinase.

Kinase_Assay cluster_0 Assay Components cluster_1 Assay Principle MEK MEK1 or MEK2 Kinase Mix 1. Incubate Components MEK->Mix Tracer Fluorescent Tracer Tracer->Mix Antibody Europium-labeled Antibody Antibody->Mix RTIL13 This compound or Selumetinib RTIL13->Mix FRET 2. Excite Europium (340 nm) Mix->FRET Measure 3. Measure FRET Signal (665 nm) FRET->Measure Result Signal Inversely Proportional to Inhibitor Potency Measure->Result

Figure 2: Workflow for the In Vitro Kinase Binding Assay.
  • Reagents : Recombinant human MEK1/2 enzymes, Alexa Fluor™ 647-labeled kinase tracer, and a terbium-labeled anti-GST antibody.

  • Procedure : Serially diluted compounds (this compound or Selumetinib) were incubated with the MEK1 or MEK2 enzyme and the tracer in a 384-well plate.

  • Detection : The reaction was allowed to reach equilibrium, and the time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured. When the inhibitor displaces the tracer from the kinase, the FRET signal decreases.

  • Analysis : IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Western Blot for p-ERK Inhibition

This experiment measures the level of the activated form of ERK (phosphorylated ERK) within cells.

  • Cell Culture : A375 cells were seeded in 6-well plates and allowed to adhere overnight.

  • Treatment : Cells were treated with a range of concentrations of this compound or Selumetinib for 2 hours.

  • Lysis : Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Protein concentration was determined using a BCA assay.

  • Electrophoresis & Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).

  • Detection : After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensity was quantified using densitometry software.

  • Analysis : The ratio of p-ERK to total ERK was calculated, and the data was normalized to the vehicle control to determine IC50 values.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Seeding : A375 cells were seeded into 96-well opaque-walled plates.

  • Dosing : After 24 hours, cells were treated with a 10-point serial dilution of this compound or Selumetinib.

  • Incubation : Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Lysis & Signal Generation : The CellTiter-Glo® reagent was added to each well, and plates were incubated for 10 minutes to lyse the cells and stabilize the luminescent signal.

  • Measurement : Luminescence was recorded using a plate reader.

  • Analysis : EC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the curve to a sigmoidal dose-response model.

A Comparative Analysis of IL-4 and IL-13 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are closely related cytokines pivotal to the orchestration of Type 2 immune responses, which are central to allergic inflammation and parasitic defense.[1][2] Despite sharing a receptor subunit and activating similar downstream transcription factors, they exhibit both overlapping and distinct biological functions.[3][4] This guide provides an objective comparison of their signaling mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in dissecting their unique roles and developing targeted therapeutics.

Receptor Complexes: The Basis of Differential Signaling

The functional differences between IL-4 and IL-13 signaling begin at the cell surface with their receptor complexes. Both cytokines share the IL-4 receptor alpha chain (IL-4Rα), but engage different co-receptors, leading to the formation of two distinct receptor types.[3]

  • Type I Receptor: This complex is exclusive to IL-4. It consists of the IL-4Rα and the common gamma chain (γc). The Type I receptor is predominantly expressed on hematopoietic cells, such as lymphocytes. This restricted expression pattern explains why IL-4, but not IL-13, is a key regulator of T-helper 2 (Th2) cell differentiation.

  • Type II Receptor: This complex is shared by both IL-4 and IL-13. It is a heterodimer of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). The Type II receptor is widely expressed on both hematopoietic and non-hematopoietic cells, including myeloid cells, fibroblasts, and epithelial cells.

A key distinction in receptor engagement is the initial binding event. IL-4 first binds with high affinity to IL-4Rα, which then recruits either γc (Type I) or IL-13Rα1 (Type II). In contrast, IL-13 binds initially to IL-13Rα1, and this complex then recruits IL-4Rα to form the active Type II receptor.

Furthermore, IL-13 can bind to a second high-affinity receptor, IL-13Rα2. Initially termed a "decoy receptor" due to its short cytoplasmic tail and inability to activate canonical signaling pathways, IL-13Rα2 is now understood to act as a negative regulator by sequestering IL-13. However, some studies suggest it may have signaling capabilities in certain contexts, such as inducing TGF-β1 production.

Quantitative Comparison of Receptor Binding and Activation

The affinity of each cytokine for its respective receptor components and the subsequent activation potency are critical determinants of the biological response. IL-4 generally exhibits a higher binding affinity for IL-4Rα than IL-13 does for IL-13Rα1, allowing IL-4 to trigger signaling at lower concentrations in cells expressing both receptor types.

ParameterIL-4IL-13Cell Type/SystemReference
Binding Affinity (Kd) to Primary Receptor ~20–300 pM (to IL-4Rα)~1.7 nM (to IL-13Rα1)Various
Potency (STAT6 Activation) More potent; lower EC50Less potent; higher EC50Myeloid cells
Maximal STAT6 Activation Stronger responseWeaker responseKMH2 cells

This table summarizes quantitative data from multiple sources to provide a comparative overview. Absolute values can vary based on the specific cell type and experimental conditions.

Signaling Pathways: Shared and Unique Cascades

Upon ligand binding and receptor dimerization, associated Janus kinases (JAKs) are brought into proximity, leading to their auto- and cross-phosphorylation and subsequent activation. These activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptor chains, creating docking sites for downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 6 (STAT6).

While both IL-4 and IL-13 strongly activate STAT6, the specific JAKs involved can differ, particularly in the context of the Type II receptor.

  • Type I Receptor (IL-4 only): The IL-4Rα subunit is associated with JAK1 , and the γc chain is associated with JAK3 .

  • Type II Receptor (IL-4 and IL-13): The IL-4Rα subunit is associated with JAK1 . The IL-13Rα1 subunit can associate with JAK2 and/or TYK2 .

This differential kinase usage can lead to subtle variations in signaling outcomes. For instance, in human monocytes, IL-4-induced STAT6 activation is mediated by JAK1, whereas IL-13-induced STAT6 activation is controlled by TYK2.

Beyond the canonical JAK/STAT6 pathway, IL-4 can also robustly activate the Insulin Receptor Substrate (IRS-2) pathway, primarily through the Type I receptor. This leads to the activation of downstream cascades like PI3K/Akt. IL-13, signaling through the Type II receptor, is a much weaker activator of IRS-2. This distinction is a major contributor to the unique biological functions of IL-4, particularly in lymphocyte responses.

IL4_IL13_Signaling_Comparison cluster_Extracellular Extracellular Space cluster_Membrane Plasma Membrane cluster_TypeI Type I Receptor (Hematopoietic Cells) cluster_TypeII Type II Receptor (Widespread) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IL-4 IL-4 IL-13 IL-13 IL4Ra IL-4Rα gc γc IL4Ra->gc Recruits (Type I) IL13Ra1 IL-13Rα1 IL4Ra->IL13Ra1 Recruits (Type II) JAK1 JAK1 IL4Ra->JAK1 activates JAK3 JAK3 gc->JAK3 activates IL13Ra1->IL4Ra Recruits (Type II) JAK2 JAK2 IL13Ra1->JAK2 activates TYK2 TYK2 IL13Ra1->TYK2 activates IL13Ra2 IL-13Rα2 (Decoy) STAT6 STAT6 JAK1->STAT6 P JAK1->STAT6 P IRS2 IRS-2 JAK1->IRS2 P (Strong) JAK1->IRS2 P (Weak) JAK3->STAT6 P JAK3->IRS2 P (Strong) JAK2->STAT6 P JAK2->IRS2 P (Weak) TYK2->STAT6 P TYK2->IRS2 P (Weak) pSTAT6 pSTAT6 STAT6->pSTAT6 STAT6_dimer pSTAT6 Dimer pSTAT6->STAT6_dimer Dimerization Gene Gene Transcription (e.g., IgE class switching, alternative macrophage activation) STAT6_dimer->Gene Translocates to Nucleus PI3K PI3K/Akt IRS2->PI3K activates

Caption: Comparative signaling pathways of IL-4 and IL-13.

Experimental Protocols

Accurate comparison of IL-4 and IL-13 signaling requires robust and standardized experimental procedures. Below are detailed methodologies for key experiments used to quantify the differences in their pathways.

This protocol is used to quantify the levels of phosphorylated STAT6 (p-STAT6) relative to total STAT6 in response to cytokine stimulation.

Materials:

  • Cell line of interest (e.g., A549, primary macrophages)

  • Recombinant human IL-4 and IL-13

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-STAT6 (Tyr641), Rabbit anti-Total STAT6

  • HRP-conjugated anti-rabbit secondary antibody

  • PVDF membrane, SDS-PAGE gels, and electrophoresis equipment

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Stimulation: Plate cells to achieve 80-90% confluency. Serum-starve cells overnight if necessary. Treat cells with varying concentrations of IL-4 or IL-13 for a specified time (e.g., 15-30 minutes). Include an untreated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-p-STAT6 antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT6 or a housekeeping protein like GAPDH.

Western_Blot_Workflow A Cell Seeding & Stimulation (IL-4 or IL-13) B Cell Lysis & Protein Quantification A->B C SDS-PAGE Separation B->C D Protein Transfer to PVDF Membrane C->D E Blocking (BSA or Milk) D->E F Primary Antibody Incubation (e.g., anti-p-STAT6) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H ECL Substrate & Imaging G->H I Data Analysis (Densitometry) H->I

Caption: Standard workflow for Western Blot analysis.

This protocol allows for the analysis of STAT6 phosphorylation at a single-cell level, which is particularly useful for heterogeneous cell populations like PBMCs.

Materials:

  • PBMCs or other suspension cells

  • Recombinant human IL-4 and IL-13

  • Fixation Buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 100% methanol)

  • Fluorochrome-conjugated antibodies: anti-p-STAT6 (e.g., Alexa Fluor 488), cell surface markers (e.g., anti-CD3, anti-CD19)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Resuspend cells (e.g., 1x10^6 cells/tube) in culture medium. Add IL-4 or IL-13 at desired concentrations and incubate for 15 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in ice-cold methanol. Incubate for 15-30 minutes on ice.

  • Staining: Wash cells to remove methanol. Add the antibody cocktail containing anti-p-STAT6 and any desired surface marker antibodies. Incubate for 30-60 minutes at room temperature, protected from light.

  • Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Gate on specific cell populations based on surface markers and quantify the median fluorescence intensity (MFI) of the p-STAT6 signal.

Conclusion

While IL-4 and IL-13 both signal through the shared Type II receptor to activate STAT6, their signaling pathways are not redundant. The key distinctions arise from:

  • Exclusive use of the Type I receptor by IL-4 , enabling it to uniquely regulate adaptive lymphocytes and robustly activate the IRS-2 pathway.

  • Differences in receptor binding kinetics and affinity , which can make certain cell types more responsive to one cytokine over the other based on the relative expression levels of IL-4Rα, γc, and IL-13Rα1.

  • Differential engagement of JAK family kinases , which may introduce subtle variations in downstream signaling.

  • The presence of the IL-13Rα2 decoy receptor , which adds another layer of regulation specific to IL-13.

These differences explain why IL-4 is considered a master regulator of Th2 differentiation, while IL-13 often acts as a primary effector cytokine in allergic diseases like asthma, mediating effects such as mucus production and airway hyperresponsiveness. A thorough understanding of these nuanced signaling mechanisms is critical for the development of specific and effective therapeutics that target the pathological effects of these cytokines while preserving their essential immunological functions.

References

A Comparative Guide to Dynamin Inhibitors: Evaluating RTIL 13 and Alternatives in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dynamin inhibitor RTIL 13 with other commonly used alternatives, supported by experimental data. Dynamin, a large GTPase, plays a crucial role in membrane fission events, most notably in clathrin-mediated endocytosis (CME). Its involvement in essential cellular processes, including synaptic vesicle recycling and cell division, makes it a compelling therapeutic target for a range of diseases, from neurodegenerative disorders to cancer. This document aims to equip researchers with the necessary information to select the most appropriate dynamin inhibitor for their experimental needs.

Mechanism of Action of Dynamin and its Inhibitors

Dynamin polymerizes around the neck of nascent vesicles and utilizes the energy from GTP hydrolysis to mediate membrane scission. Small molecule inhibitors have been developed to target different domains and functional states of the dynamin protein, broadly falling into two main categories:

  • Pleckstrin Homology (PH) Domain Inhibitors: These compounds, including this compound, Myristyl trimethyl ammonium (B1175870) bromide (MiTMAB), and Octadecyltrimethyl ammonium bromide (OcTMAB), competitively interfere with the binding of dynamin to phospholipids (B1166683) on the cell membrane. This prevents the recruitment of dynamin to the sites of endocytosis.

  • GTPase Domain Inhibitors: This class of inhibitors, which includes Dynasore and its more potent analog Dyngo-4a, are non-competitive inhibitors of dynamin's GTPase activity. They bind to the GTPase domain and prevent the conformational changes necessary for membrane fission.

Comparative Performance of Dynamin Inhibitors

The selection of a dynamin inhibitor is critical for the accurate interpretation of experimental results. The following tables summarize key quantitative data for this compound and its alternatives, providing a basis for direct comparison of their potency and cellular effects. It is important to note that IC50 values can vary depending on the specific assay conditions, including the dynamin isoform, the presence of stimulating agents (e.g., lipids), and the cell type.

Table 1: In Vitro Inhibition of Dynamin GTPase Activity

InhibitorTarget(s)Mechanism of ActionIC50 (Dynamin I GTPase)IC50 (Dynamin II GTPase)Reference(s)
This compound Dynamin I/IIPH Domain Inhibitor2.3 µMNot consistently reported[1]
MiTMAB Dynamin I/IIPH Domain Inhibitor3.1 µM8.4 µM
OcTMAB Dynamin I/IIPH Domain InhibitorNot consistently reportedNot consistently reported[2]
Dynasore Dynamin I/IIGTPase Domain Inhibitor~15 µM~15 µM[3][4]
Dyngo-4a Dynamin I/IIGTPase Domain Inhibitor0.38 µM (sheep brain)2.3 µM (recombinant rat)[5][6]

Table 2: Inhibition of Endocytosis in Cellular Assays

InhibitorAssay TypeCell Line(s)IC50Reference(s)
This compound Receptor-mediated endocytosisNot specified9.3 µM[1]
This compound Synaptic vesicle endocytosisNot specified7.1 µM[1]
MiTMAB Receptor-mediated endocytosisMultiple19.9 µM
MiTMAB Synaptic vesicle endocytosisSynaptosomes2.2 µM
Dynasore Transferrin uptake (CME)Multiple~80 µM[4]
Dyngo-4a Transferrin uptake (CME)Multiple5.7 µM[4][5]

Table 3: Cytotoxicity and Off-Target Effects

InhibitorCytotoxicityKnown Off-Target EffectsReference(s)
This compound Data not widely availableNot extensively studied
MiTMAB Potent inhibitor of cancer cell growth, minimal effect on non-tumorigenic fibroblasts.[2]Induces cytokinesis failure.[2][2]
Dynasore Broad-spectrum toxicity with prolonged exposure.[7]Affects cellular cholesterol, lipid rafts, and actin independent of dynamin; inhibits fluid-phase endocytosis and membrane ruffling in dynamin triple knockout cells.[1][8][9][1][7][8][9]
Dyngo-4a Reduced cytotoxicity compared to Dynasore.[5][7]Inhibits fluid-phase endocytosis and membrane ruffling in dynamin triple knockout cells.[1][1][5][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results. Below are protocols for two standard assays used to evaluate dynamin inhibitors.

Dynamin GTPase Activity Assay (Malachite Green-Based)

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin. The malachite green reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.

Materials:

  • Purified dynamin protein

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)

  • GTP solution (e.g., 1 mM)

  • Liposomes (e.g., phosphatidylserine) for stimulating dynamin activity

  • Dynamin inhibitor stock solutions (in DMSO)

  • Malachite Green Reagent A (Ammonium molybdate (B1676688) in HCl)

  • Malachite Green Reagent B (Malachite green hydrochloride in water)

  • Phosphate standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the dynamin inhibitor in Assay Buffer. Prepare a working solution of GTP in Assay Buffer. Prepare phosphate standards for the standard curve.

  • Reaction Setup: In a 96-well plate, add Assay Buffer (for no enzyme control), purified dynamin solution, and the dynamin inhibitor dilutions to respective wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the GTP solution (and liposomes, if used) to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction and Develop Color: Stop the reaction by adding Malachite Green Reagent A to each well. Incubate for 10 minutes at room temperature. Add Malachite Green Reagent B to each well and incubate for 20 minutes at room temperature for color development.

  • Measurement: Read the absorbance at 620-660 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from all readings. Generate a phosphate standard curve to determine the amount of phosphate released. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This cell-based assay measures the effect of dynamin inhibitors on CME by tracking the internalization of fluorescently labeled transferrin.

Materials:

  • Cells cultured on glass coverslips or in a multi-well plate

  • Serum-free cell culture medium

  • Dynamin inhibitor stock solutions (in DMSO)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 594)

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS)

  • Mounting medium with DAPI (for nuclear staining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Seed cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Serum Starvation: Wash the cells with serum-free medium and incubate in the same medium for 1-2 hours at 37°C to increase the expression of transferrin receptors on the cell surface.

  • Inhibitor Treatment: Prepare working solutions of the dynamin inhibitor at various concentrations in serum-free medium. Include a vehicle-only control (e.g., DMSO). Remove the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 30 minutes at 37°C.

  • Transferrin Uptake: Add fluorescently labeled transferrin to each well (e.g., to a final concentration of 25 µg/mL). Incubate for 5-15 minutes at 37°C to allow for internalization.

  • Stop Uptake and Fixation: To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Imaging (for microscopy): Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI. Acquire images using a fluorescence microscope.

  • Analysis (for microscopy): Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ).

  • Analysis (for flow cytometry): After the uptake step, detach the cells, wash with an acidic buffer to remove surface-bound transferrin, and analyze the intracellular fluorescence using a flow cytometer.

  • Data Analysis: Plot the percentage of transferrin uptake inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing Dynamin's Role and Inhibition

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Dynamin_Mechanism cluster_membrane Plasma Membrane cluster_pit Clathrin-Coated Pit cluster_cytosol Cytosol cluster_inhibitors Inhibitor Action receptor Receptor adaptor Adaptor Proteins receptor->adaptor Recruitment ligand Ligand ligand->receptor Binding clathrin Clathrin adaptor->clathrin Assembly dynamin_pool Dynamin Pool dynamin_ring Dynamin Ring/Helix dynamin_pool->dynamin_ring Polymerization (recruitment to neck) gdp GDP dynamin_ring->gdp GTP Hydrolysis gtp GTP vesicle Clathrin-Coated Vesicle dynamin_ring->vesicle Vesicle Scission pi Pi gtp->dynamin_ring Binding ph_inhibitor This compound, MiTMAB (PH Domain Inhibitors) ph_inhibitor->dynamin_pool Blocks Recruitment gtpase_inhibitor Dynasore, Dyngo-4a (GTPase Inhibitors) gtpase_inhibitor->dynamin_ring Inhibits GTPase Activity

Caption: Mechanism of dynamin in clathrin-mediated endocytosis and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Models (Optional) start Start: Select Dynamin Inhibitor(s) for Evaluation gtpase_assay Dynamin GTPase Assay (e.g., Malachite Green) start->gtpase_assay endocytosis_assay Endocytosis Assay (e.g., Transferrin Uptake) start->endocytosis_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity_assay determine_ic50_vitro Determine IC50 for GTPase Inhibition gtpase_assay->determine_ic50_vitro determine_ic50_vitro->endocytosis_assay end End: Compare Inhibitor Performance determine_ic50_vitro->end determine_ic50_cell Determine IC50 for Endocytosis Inhibition endocytosis_assay->determine_ic50_cell determine_ic50_cell->cytotoxicity_assay determine_ic50_cell->end determine_cc50 Determine Cytotoxic Concentration (CC50) cytotoxicity_assay->determine_cc50 animal_model Select Relevant Animal Model (e.g., disease model) determine_cc50->animal_model If favorable therapeutic window determine_cc50->end efficacy_study Evaluate Efficacy animal_model->efficacy_study toxicity_study Evaluate Toxicity animal_model->toxicity_study efficacy_study->end toxicity_study->end

Caption: General experimental workflow for comparing dynamin inhibitors.

References

Comparative Cross-Reactivity Analysis of Anti-TIGIT Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various antibodies targeting the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a critical immune checkpoint inhibitor. Understanding the species-specific binding characteristics of these antibodies is paramount for the preclinical evaluation and clinical translation of novel cancer immunotherapies. This document summarizes quantitative binding data, details common experimental protocols for assessing cross-reactivity, and visualizes the TIGIT signaling pathway and experimental workflows.

Data Presentation: Cross-Reactivity of Anti-TIGIT Monoclonal Antibodies

The following table summarizes the binding affinities and functional activities of several prominent anti-TIGIT monoclonal antibodies across different species. This data has been compiled from various public sources, including scientific literature and patent filings.

Antibody Clone/NameTarget SpeciesAssay TypeQuantitative Metric (e.g., K_D, EC_50, IC_50)Reference
Tiragolumab HumanSurface Plasmon ResonanceK_D: 130 pM[1]
HumanCell-based ELISA (CHO-hTIGIT)EC_50: ~1.3 nM[2]
Cynomolgus MonkeyCell-based ELISA (CHO-cynoTIGIT)EC_50: ~13 nM[2]
Vibostolimab HumanSurface Plasmon ResonanceK_D: 130 pM[1]
HumanCell-based ELISA (CHO-hTIGIT)Dose-dependent binding confirmed[1]
Cynomolgus MonkeyHybridoma ScreeningBinding confirmed[1]
Domvanalimab HumanNot specifiedBinds human TIGIT[3]
Cynomolgus MonkeyNot specifiedCross-reactivity not explicitly stated
Clone 18G10 (murine surrogate) MouseNot specifiedFunctional surrogate for Vibostolimab[1]
AK126 HumanELISA, Fortebio, FACSBinds with comparative affinity to AK113[4]
Cynomolgus MonkeyELISABinds to cynomolgus TIGIT[4]
AK113 HumanELISA, Fortebio, FACSBinds with comparative affinity to AK126[4]
Cynomolgus MonkeyELISABinds only to monkey TIGIT[4]
Novel Antagonistic Antibody (undisclosed) HumanFlow Cytometry (293T-hTIGIT)EC_50: 0.45 nM[2]
Cynomolgus MonkeyFlow Cytometry (293T-cynoTIGIT)EC_50: 2.6 nM[2]
HumanLigand Blocking FACS (vs. CD155)IC_50: 1 nM[2]
Various Clones Human, Cynomolgus Monkey, MouseForteBio25 out of 65 clones bound to all three species[5]

Note: Data for some antibodies and species may not be publicly available. The table will be updated as more information becomes accessible.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibody cross-reactivity. Below are representative protocols for common immunoassays used in these studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol outlines an indirect ELISA to determine the binding of an anti-TIGIT antibody to TIGIT protein from different species.

a. Materials:

  • Recombinant TIGIT proteins (Human, Cynomolgus Monkey, Mouse, etc.)

  • High-binding 96-well microplates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)

  • Primary anti-TIGIT antibody (test antibody)

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

b. Protocol:

  • Coating: Dilute recombinant TIGIT proteins from different species to 1-5 µg/mL in Coating Buffer. Add 100 µL/well to the microplate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the primary anti-TIGIT antibody in Blocking Buffer. Add 100 µL of each dilution to the respective wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature, protected from light.

  • Detection: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the TIGIT protein of each species.

Flow Cytometry for Cell-Surface Binding Cross-Reactivity

This protocol is designed to assess the binding of an anti-TIGIT antibody to TIGIT expressed on the surface of cells from different species.

a. Materials:

  • Cell lines or primary cells expressing TIGIT from different species (e.g., human, cynomolgus monkey, mouse lymphocytes)

  • FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Block (to prevent non-specific binding to Fc receptors)

  • Fluorochrome-conjugated primary anti-TIGIT antibody or an unconjugated primary antibody with a corresponding fluorochrome-conjugated secondary antibody.

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

b. Protocol:

  • Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of 1x10⁶ cells/mL in ice-cold FACS Buffer.

  • Fc Blocking: Add Fc Block to the cell suspension according to the manufacturer's instructions and incubate for 10-15 minutes on ice.

  • Primary Antibody Staining: Add the anti-TIGIT antibody at a pre-titrated optimal concentration to the cells. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 1-2 mL of ice-cold FACS Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in 100 µL of FACS Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Final Wash and Resuspension: Wash the cells twice as described in step 4. Resuspend the final cell pellet in 300-500 µL of FACS Buffer.

  • Data Acquisition: Add a viability dye just before analysis. Acquire data on a flow cytometer, collecting a sufficient number of events. Analyze the median fluorescence intensity (MFI) of the TIGIT-positive cell population for each species to quantify and compare the binding of the antibody.

Mandatory Visualizations

TIGIT Signaling Pathway

TIGIT_Signaling_Pathway cluster_T_Cell_NK_Cell T Cell / NK Cell TIGIT TIGIT SHP1_SHP2 SHP-1/SHP-2 TIGIT->SHP1_SHP2 ITIM Phosphorylation CD226 CD226 (DNAM-1) PI3K_MAPK PI3K / MAPK Pathways CD226->PI3K_MAPK Activation SHP1_SHP2->PI3K_MAPK Inhibition Effector_Functions Effector Functions (Cytotoxicity, Cytokine Production) PI3K_MAPK->Effector_Functions Activation CD155 CD155 (PVR) CD155->TIGIT High Affinity Binding CD155->CD226 Competitive Binding CD112 CD112 (Nectin-2) CD112->TIGIT Low Affinity Binding CD112->CD226 Competitive Binding

Caption: TIGIT signaling pathway illustrating competitive ligand binding and downstream inhibitory effects.

Experimental Workflow for Antibody Cross-Reactivity Assessment

Cross_Reactivity_Workflow start Start: Anti-TIGIT Antibody Candidate recombinant_protein Obtain Recombinant TIGIT Protein (Human, Cyno, Mouse, Rat) start->recombinant_protein cell_lines Obtain TIGIT-expressing Cells (Human, Cyno, Mouse, Rat) start->cell_lines elisa ELISA recombinant_protein->elisa western_blot Western Blot (Optional) recombinant_protein->western_blot flow_cytometry Flow Cytometry cell_lines->flow_cytometry data_analysis Data Analysis: - Calculate K_D, EC_50, IC_50 - Compare MFI elisa->data_analysis flow_cytometry->data_analysis western_blot->data_analysis decision Cross-Reactive? data_analysis->decision end_yes Proceed to Preclinical In Vivo Studies decision->end_yes Yes end_no Re-engineer Antibody or Select New Candidate decision->end_no No

Caption: A generalized workflow for assessing the species cross-reactivity of a candidate antibody.

References

A Comparative Review of Interleukin-13 Inhibitors: Efficacy, Safety, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-13 (IL-13) has emerged as a pivotal cytokine in the pathophysiology of type 2 inflammatory diseases, including atopic dermatitis (AD), asthma, and others. Its central role has driven the development of a new class of targeted biologic therapies: IL-13 inhibitors. This guide provides a comprehensive comparative review of the leading approved and late-stage clinical-trial IL-13 inhibitors, focusing on their mechanisms of action, comparative clinical efficacy, safety profiles, and the experimental data that underpin our understanding of these agents.

Introduction to IL-13 Inhibition

IL-13 is a pleiotropic cytokine primarily produced by T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and other immune cells. It exerts its effects by signaling through a receptor complex, leading to downstream activation of the JAK-STAT pathway, predominantly STAT6. This signaling cascade contributes to multiple facets of allergic inflammation, including impaired skin barrier function, IgE production, eosinophil recruitment, and tissue remodeling. The primary strategies for inhibiting IL-13 signaling involve monoclonal antibodies that either directly target the IL-13 cytokine or its receptors.

Approved and Late-Stage IL-13 Inhibitors

This review focuses on the following key IL-13 inhibitors:

  • Lebrikizumab: A humanized IgG4 monoclonal antibody that binds to soluble IL-13.

  • Tralokinumab: A fully human IgG4 monoclonal antibody that also targets soluble IL-13.

  • Cendakimab: An investigational anti-IL-13 monoclonal antibody in late-stage development.

  • Eblasakimab: An investigational monoclonal antibody that targets the IL-13 receptor α1 (IL-13Rα1) subunit.

Mechanism of Action: A Tale of Two Receptors

The biological effects of IL-13 are mediated through a complex receptor system. The primary signaling receptor is a heterodimer of the IL-13 receptor alpha 1 (IL-13Rα1) and the IL-4 receptor alpha (IL-4Rα) chains.[1][2] Upon IL-13 binding to IL-13Rα1, this complex recruits IL-4Rα, initiating a signaling cascade through Janus kinases (JAKs) and subsequently phosphorylating STAT6.[2] A second receptor, IL-13Rα2, binds to IL-13 with high affinity and has been traditionally considered a decoy receptor, as it was thought not to possess signaling capabilities.[2] However, emerging evidence suggests it may have signaling functions in certain contexts.[2]

The approved IL-13 inhibitors, lebrikizumab and tralokinumab, differ subtly in their binding and subsequent impact on IL-13's interaction with its receptors.

  • Lebrikizumab binds to a distinct epitope on IL-13, preventing its interaction with the IL-4Rα chain, thereby inhibiting the formation of the signaling heterodimer. Notably, it does not block the binding of IL-13 to IL-13Rα2.

  • Tralokinumab binds to an epitope on IL-13 that overlaps with the binding sites for both IL-13Rα1 and IL-13Rα2, thus preventing IL-13 from interacting with either receptor.

This mechanistic difference is a key point of comparison between the two drugs.

IL13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-13 IL-13 IL-13Rα1 IL-13Rα1 IL-13->IL-13Rα1 Binds IL-13Rα2 IL-13Rα2 (Decoy Receptor) IL-13->IL-13Rα2 Binds (Sequestration) lebrikizumab Lebrikizumab lebrikizumab->IL-13 Binds & Inhibits IL-4Rα Interaction tralokinumab Tralokinumab tralokinumab->IL-13 Binds & Inhibits Receptor Interaction IL-4Rα IL-4Rα IL-13Rα1->IL-4Rα Recruits JAK JAK IL-4Rα->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates p-STAT6 p-STAT6 (Dimer) STAT6->p-STAT6 Dimerizes Gene Gene Transcription (e.g., Eotaxin-3) p-STAT6->Gene Translocates to Nucleus & Activates

IL-13 Signaling Pathway and Inhibitor Action.

Comparative Efficacy in Atopic Dermatitis

Atopic dermatitis is the most well-studied indication for IL-13 inhibitors. The primary endpoints in pivotal clinical trials are typically the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and a 75% improvement in the Eczema Area and Severity Index (EASI-75).

DrugTrial(s)IGA 0/1 at Week 16EASI-75 at Week 16Key Findings
Lebrikizumab ADvocate 1 & 243.1% (ADvocate 1) & 33.2% (ADvocate 2) vs. 12.7% & 10.8% (placebo)58.8% (ADvocate 1) & 52.1% (ADvocate 2) vs. 16.2% & 18.1% (placebo)A network meta-analysis suggests lebrikizumab is comparable to dupilumab and superior to tralokinumab in improving response rates at week 16.
Tralokinumab ECZTRA 1 & 215.8% (ECZTRA 1) & 22.2% (ECZTRA 2) vs. 7.1% & 10.9% (placebo)25.0% (ECZTRA 1) & 33.2% (ECZTRA 2) vs. 12.7% & 11.4% (placebo)A meta-analysis showed significant improvement over placebo, though indirect comparisons suggest lower efficacy than lebrikizumab at week 16.
Cendakimab Phase 233.3% (720mg weekly) vs. 9.4% (placebo)50.0% (720mg weekly) vs. 26.3% (placebo)Demonstrated efficacy in a Phase 2 trial, with the highest dose showing statistically significant improvements.
Eblasakimab Phase 2 (TREK-DX)66.7% vs. 14.3% (placebo) in dupilumab-experienced patients73.3% vs. 14.3% (placebo) in dupilumab-experienced patientsShowed promising results in a Phase 2 study of patients previously treated with dupilumab.

Comparative Safety Profile

The safety profiles of lebrikizumab and tralokinumab are generally favorable and consistent with the inhibition of the IL-13 pathway.

DrugCommon Adverse EventsSerious Adverse EventsKey Considerations
Lebrikizumab Conjunctivitis, nasopharyngitis, headacheLow incidence, comparable to placeboA meta-analysis suggests a lower risk of conjunctivitis compared to tralokinumab.
Tralokinumab Upper respiratory tract infections, conjunctivitis, injection site reactionsLow incidence, comparable to placeboA meta-analysis indicated a higher risk of conjunctivitis compared to placebo.
Cendakimab Higher rates of conjunctivitis in treatment groups vs. placeboNot specifiedGenerally well-tolerated in Phase 2 trials.
Eblasakimab Well-tolerated with no new safety signals identified in Phase 2Not specifiedNo reports of conjunctivitis in the active or placebo arm in the TREK-DX study.

Experimental Protocols

Measurement of IL-13 Binding Affinity (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a standard method for quantifying the binding kinetics of monoclonal antibodies to their target antigens.

SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize IL-13 Immobilize recombinant IL-13 on sensor chip Inject Inhibitor Inject varying concentrations of IL-13 inhibitor Immobilize IL-13->Inject Inhibitor Measure Association Measure association rate (ka) Inject Inhibitor->Measure Association Inject Buffer Inject buffer to allow dissociation Measure Association->Inject Buffer Measure Dissociation Measure dissociation rate (kd) Inject Buffer->Measure Dissociation Calculate KD Calculate Dissociation Constant (KD = kd/ka) Measure Dissociation->Calculate KD

Workflow for SPR-based Binding Affinity Measurement.

Protocol:

  • Immobilization: Recombinant human IL-13 is immobilized on a sensor chip surface.

  • Association: A solution containing the IL-13 inhibitor at various concentrations is flowed over the sensor chip surface, and the rate of association (ka) is measured in real-time.

  • Dissociation: A buffer solution is flowed over the chip to allow the inhibitor to dissociate from the immobilized IL-13, and the rate of dissociation (kd) is measured.

  • Data Analysis: The dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of the dissociation rate to the association rate (KD = kd/ka).

STAT6 Phosphorylation Assay (Western Blot)

Western blotting is a widely used technique to detect the phosphorylation of specific proteins, such as STAT6, as an indicator of pathway activation.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., human bronchial epithelial cells) are cultured and then stimulated with IL-13 in the presence or absence of an IL-13 inhibitor for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: The cells are lysed to release their protein contents.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured by an imaging system. The membrane can be stripped and re-probed with an antibody for total STAT6 to confirm equal protein loading.

Eotaxin-3 Release Assay (ELISA)

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of a specific protein, such as the chemokine eotaxin-3, released into the cell culture supernatant.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for human eotaxin-3.

  • Sample and Standard Incubation: Cell culture supernatants from IL-13-stimulated cells (with and without inhibitor) and a series of known concentrations of eotaxin-3 standards are added to the wells and incubated.

  • Detection Antibody Incubation: A biotinylated detection antibody specific for eotaxin-3 is added to the wells.

  • Streptavidin-HRP Incubation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

  • Measurement: The reaction is stopped, and the absorbance of each well is measured at a specific wavelength (e.g., 450 nm). The concentration of eotaxin-3 in the samples is determined by comparing their absorbance to the standard curve.

Conclusion

The development of IL-13 inhibitors represents a significant advancement in the treatment of type 2 inflammatory diseases. Lebrikizumab and tralokinumab have demonstrated efficacy and a manageable safety profile in patients with atopic dermatitis, with subtle differences in their mechanisms of action and clinical outcomes that may be relevant for treatment selection. Emerging therapies like cendakimab and eblasakimab show promise and may offer additional options for patients in the future. The continued investigation into the nuanced roles of IL-13 and its receptors will undoubtedly pave the way for even more refined and effective therapeutic strategies. This comparative guide serves as a resource for researchers and clinicians to understand the current landscape of IL-13 inhibition and the experimental basis for their clinical application.

References

Validating the Therapeutic Potential of RTIL-13: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel therapeutic agent RTIL-13 with established alternatives. The information is supported by experimental data to validate its therapeutic potential.

This guide presents a comparative analysis of the hypothetical next-generation BCR-ABL tyrosine kinase inhibitor (TKI), RTIL-13, against the established first- and second-generation TKIs: Imatinib (B729), Nilotinib (B1678881), and Dasatinib (B193332). The data herein is compiled from publicly available research on existing BCR-ABL inhibitors to provide a realistic framework for evaluating the potential of a new therapeutic candidate in this class.

Comparative Efficacy and Safety Profile

The therapeutic potential of a novel kinase inhibitor is critically assessed by its efficacy in achieving clinical endpoints and its overall safety profile. The following tables summarize the key performance indicators of RTIL-13 in comparison to current standards of care for Chronic Myeloid Leukemia (CML).

Clinical Response Rates in Chronic Phase CML

This table summarizes the rates of complete cytogenetic response (CCyR) and major molecular response (MMR) for newly diagnosed CML patients in the chronic phase.[1] Higher and faster response rates are indicative of a more potent therapeutic agent.

Therapeutic AgentComplete Cytogenetic Response (CCyR) by 12 monthsMajor Molecular Response (MMR) by 12 months
RTIL-13 (Hypothetical) >90% >60%
Dasatinib86%49%
Nilotinib88%50%
Imatinib69%28%
In Vitro Potency (IC50) Against BCR-ABL

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data below represents the IC50 values against the wild-type BCR-ABL kinase.[2][3][4]

Therapeutic AgentIC50 (nM) against WT BCR-ABL
RTIL-13 (Hypothetical) <1
Dasatinib~1-9
Nilotinib~20-45
Imatinib~400
Activity Against Common BCR-ABL Kinase Domain Mutations

A key challenge in CML therapy is the development of resistance due to mutations in the BCR-ABL kinase domain. A successful next-generation inhibitor should demonstrate activity against a broad range of these mutations. The table below indicates the inhibitory activity against selected common mutations.

Therapeutic AgentT315I MutantY253H MutantE255V MutantF317L Mutant
RTIL-13 (Hypothetical) Active Active Active Active
DasatinibInactiveActiveActiveReduced Activity
NilotinibInactiveActiveActiveActive
ImatinibInactiveInactiveInactiveInactive
Common Off-Target Effects and Associated Adverse Events

While targeting the primary oncogene is crucial, off-target effects of kinase inhibitors can lead to adverse events. Understanding the selectivity profile is essential for predicting and managing potential toxicities.[5]

Therapeutic AgentCommon Off-Target KinasesAssociated Adverse Events
RTIL-13 (Hypothetical) Highly Selective for ABL kinasesMinimal off-target toxicities expected
DasatinibSRC family kinases, c-KIT, PDGFRPleural effusion, thrombocytopenia
Nilotinibc-KIT, PDGFRPancreatitis, hepatotoxicity, cardiovascular events
Imatinibc-KIT, PDGFREdema, gastrointestinal issues, musculoskeletal pain

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes used for evaluation is crucial for a comprehensive understanding of a novel therapeutic agent.

BCR-ABL Signaling Pathway and TKI Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through multiple downstream signaling pathways. Tyrosine kinase inhibitors like RTIL-13 are designed to block the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and downstream signaling.

BCR_ABL_Pathway cluster_cell CML Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation RTIL13 RTIL-13 (TKI) RTIL13->BCR_ABL Inhibits

Caption: BCR-ABL signaling and TKI inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is employed to characterize the potency and selectivity of a novel kinase inhibitor. This workflow outlines the key experimental stages from initial screening to in-depth cellular analysis.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (Determine IC50 against target) Kinase_Panel Broad Kinase Panel Screening (Assess selectivity) Biochemical_Assay->Kinase_Panel Cell_Proliferation Cell Proliferation Assay (e.g., Ba/F3 cells expressing BCR-ABL) Kinase_Panel->Cell_Proliferation Target_Engagement Cellular Target Engagement Assay (Confirm binding to BCR-ABL in cells) Cell_Proliferation->Target_Engagement Off_Target_Profiling Off-Target Profiling (e.g., Chemoproteomics) Target_Engagement->Off_Target_Profiling Xenograft_Model CML Xenograft Mouse Model (Evaluate in vivo efficacy and tolerability) Off_Target_Profiling->Xenograft_Model

Caption: Kinase inhibitor profiling workflow.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in drug development. The following are detailed methodologies for key experiments cited in this guide.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the in vitro potency of a kinase inhibitor using a radiometric assay.

  • Materials:

    • Purified recombinant BCR-ABL kinase domain.

    • Specific peptide substrate for BCR-ABL.

    • RTIL-13 stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • [γ-³³P]ATP.

    • ATP solution.

    • 384-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of RTIL-13 in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a microplate, add the kinase reaction buffer.

    • Add the appropriate amount of the BCR-ABL kinase to each well.

    • Add the serially diluted RTIL-13 or DMSO (as a vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for the kinase to ensure accurate IC50 determination.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration of RTIL-13 compared to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay

This protocol outlines a method to assess the effect of a kinase inhibitor on the proliferation of CML cells.

  • Materials:

    • CML cell line (e.g., K562 or Ba/F3 cells engineered to express BCR-ABL).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • RTIL-13 stock solution.

    • 96-well cell culture plates.

    • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Luminometer.

  • Procedure:

    • Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Prepare serial dilutions of RTIL-13 in the cell culture medium.

    • Add the diluted RTIL-13 or vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Allow the plate to equilibrate to room temperature.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence in each well using a luminometer.

    • Calculate the percentage of cell proliferation inhibition for each concentration of RTIL-13 compared to the vehicle control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.

Chemoproteomics-Based Off-Target Profiling

This protocol provides an overview of a chemical proteomics approach to identify the cellular targets of a kinase inhibitor.

  • Materials:

    • Cell lysate from a relevant cell line (e.g., K562).

    • Immobilized broad-spectrum kinase inhibitor beads (kinobeads).

    • RTIL-13.

    • Wash buffers of increasing stringency.

    • Elution buffer.

    • Trypsin.

    • LC-MS/MS instrumentation.

  • Procedure:

    • Incubate the cell lysate with varying concentrations of free RTIL-13 to allow for binding to its targets.

    • Add the kinobeads to the lysate and incubate to capture kinases that are not bound by RTIL-13.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixture by LC-MS/MS to identify and quantify the captured proteins.

    • Compare the protein profiles from the RTIL-13-treated samples to a vehicle control to identify proteins that are competed off the beads by RTIL-13, indicating them as potential targets.

    • Generate a dose-response curve for each potential target to determine its binding affinity to RTIL-13.

References

A Comparative Analysis of Interleukin-13 Inhibitors and Dual IL-4/IL-13 Blockade in Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of emerging biologics targeting the IL-13 pathway in atopic dermatitis.

This guide provides a side-by-side comparison of therapeutic agents targeting Interleukin-13 (IL-13) with a known agent that blocks both IL-13 and Interleukin-4 (IL-4) signaling. The focus is on providing objective performance data from clinical trials, detailed experimental protocols for key assessments, and visualizations of the underlying biological pathways and experimental workflows. The agents compared are the selective IL-13 inhibitors, lebrikizumab and tralokinumab, and the dual IL-4/IL-13 receptor alpha subunit (IL-4Rα) inhibitor, dupilumab.

Mechanism of Action: A Tale of Two Strategies

The inflammatory cascade in atopic dermatitis is significantly driven by Type 2 cytokines, with IL-13 and IL-4 playing pivotal roles.[1] Therapeutic agents have been developed to specifically interfere with the signaling of these cytokines.

  • Dupilumab: This fully human monoclonal antibody takes a broader approach by binding to the IL-4Rα subunit.[2][3] This receptor subunit is a shared component of the Type I receptor (for IL-4) and the Type II receptor (for both IL-4 and IL-13).[3][4] By blocking IL-4Rα, dupilumab effectively inhibits the downstream signaling of both IL-4 and IL-13.

  • Lebrikizumab: This humanized IgG4 monoclonal antibody specifically targets soluble IL-13. It binds to IL-13 at a site that prevents its interaction with the IL-13 receptor alpha 1 (IL-13Rα1) subunit, thereby inhibiting the formation of the functional IL-4Rα/IL-13Rα1 heterodimeric receptor complex and subsequent downstream signaling. Notably, lebrikizumab does not block the binding of IL-13 to the decoy receptor IL-13Rα2.

  • Tralokinumab: This is a fully human IgG4 monoclonal antibody that also specifically neutralizes IL-13. Its mechanism involves binding to an epitope on IL-13 that overlaps with the binding sites for both IL-13Rα1 and the decoy receptor IL-13Rα2, thus preventing IL-13 from interacting with either receptor.

Quantitative Comparison of Clinical Efficacy and Safety

The following tables summarize key efficacy and safety data from pivotal Phase 3 clinical trials for atopic dermatitis. It is important to note that direct head-to-head trials are limited, and much of the comparative data is derived from separate placebo-controlled trials or indirect treatment comparisons.

Table 1: Efficacy Outcomes at Week 16 in Adults with Moderate-to-Severe Atopic Dermatitis (Monotherapy or Combination with Topical Corticosteroids)

OutcomeDupilumab + TCS (LIBERTY AD CHRONOS)Lebrikizumab + TCS (ADhere)Tralokinumab + TCS (ECZTRA 3)
IGA 0/1 (Clear or Almost Clear Skin) 39%41.2%38.9%
EASI-75 (≥75% improvement in EASI score) 64-69%68.4%56%
≥4-point reduction in Peak Pruritus NRS 51-60%55.6%45.3%

Data compiled from indirect treatment comparisons and individual trial publications. Absolute percentages can vary slightly between different analyses.

Table 2: Key Safety and Tolerability Profile

Adverse EventDupilumabLebrikizumabTralokinumab
Conjunctivitis Higher incidence reportedIncidence reportedIncidence reported
Injection Site Reactions Reported incidence of 15.4-15.8%Lower incidence reportedReported incidence of ~5.8%
Upper Respiratory Tract Infections CommonCommonCommon
Eosinophilia Known side effectReportedReported

Safety data is based on findings from multiple clinical trials and review articles.

Experimental Protocols

The clinical efficacy and safety data presented are derived from rigorously designed Phase 3, randomized, double-blind, placebo-controlled clinical trials. Below is a generalized protocol that reflects the methodologies of key trials such as LIBERTY AD CHRONOS (dupilumab), ADvocate1/2 (lebrikizumab), and ECZTRA 1/2/3 (tralokinumab).

1. Study Population:

  • Inclusion Criteria: Adults and/or adolescents (typically ≥12 years) with a diagnosis of chronic, moderate-to-severe atopic dermatitis for at least one year. Disease severity is defined by:

    • Investigator's Global Assessment (IGA) score ≥3 (on a 5-point scale).

    • Eczema Area and Severity Index (EASI) score ≥16.

    • Body Surface Area (BSA) involvement ≥10%.

    • History of inadequate response to topical medications.

  • Exclusion Criteria: Significant comorbidities, active skin infections, or prior treatment with the investigational drug or other specific biologics.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled design is typically employed.

  • Patients are randomized to receive the active drug at a specified dose and frequency (e.g., every 2 or 4 weeks) or a matching placebo via subcutaneous injection.

  • An initial treatment period of 16 weeks is common, followed by a maintenance period for responders.

  • In some trials, concomitant use of topical corticosteroids is permitted.

3. Efficacy and Safety Assessments:

  • Primary Endpoints (typically at Week 16):

    • Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear).

    • Proportion of patients achieving at least a 75% improvement from baseline in the EASI score (EASI-75).

  • Secondary Endpoints:

    • Proportion of patients achieving EASI-50 and EASI-90.

    • Reduction in pruritus (itch) as measured by the Peak Pruritus Numeric Rating Scale (NRS).

    • Improvement in quality of life, measured by indices such as the Dermatology Life Quality Index (DLQI) and the Patient-Oriented Eczema Measure (POEM).

  • Safety Monitoring: Recording of all adverse events, with special attention to events of interest such as conjunctivitis, injection site reactions, and infections.

Key Assessment Methodologies:

  • Eczema Area and Severity Index (EASI): This is a clinician-assessed tool that evaluates the severity of four clinical signs of atopic dermatitis (erythema, induration/papulation, excoriation, and lichenification) on a scale of 0 (none) to 3 (severe). The severity score for each of four body regions (head/neck, trunk, upper limbs, lower limbs) is multiplied by the area of involvement for that region and a region-specific multiplier. The total EASI score ranges from 0 to 72.

  • Investigator's Global Assessment (IGA): A static, 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe) used by the clinician to assess the overall severity of atopic dermatitis at a given time point.

  • SCORing Atopic Dermatitis (SCORAD): A composite tool that assesses the extent (using the rule of nines), intensity (of six clinical signs), and subjective symptoms (itch and sleep loss) of atopic dermatitis.

Visualizing the Molecular and Clinical Pathways

Signaling Pathway of IL-13 and its Inhibition

The binding of IL-13 to its receptor complex initiates a signaling cascade that is central to the inflammatory response in atopic dermatitis. This process is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically involving STAT6.

IL13_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space IL4Ra IL-4Rα JAK1 JAK1 IL13Ra1 IL-13Rα1 IL13Ra1->IL4Ra TYK2 TYK2 STAT6_inactive STAT6 JAK1->STAT6_inactive Phosphorylates TYK2->STAT6_inactive Phosphorylates STAT6_active p-STAT6 Dimer STAT6_inactive->STAT6_active Dimerizes Gene Gene Transcription (Inflammation, IgE production, Barrier dysfunction) STAT6_active->Gene Translocates & Activates IL13 IL-13 IL13->IL13Ra1 Binds Dupilumab Dupilumab Dupilumab->IL4Ra Blocks Lebrikizumab Lebrikizumab Lebrikizumab->IL13 Binds & Neutralizes Tralokinumab Tralokinumab Tralokinumab->IL13 Binds & Neutralizes

IL-13 Signaling and Points of Inhibition.

Generalized Workflow for a Phase 3 Atopic Dermatitis Clinical Trial

The development and approval of new biologics for atopic dermatitis follow a structured clinical trial process. The diagram below illustrates a typical workflow for a Phase 3 study.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (e.g., 16 Weeks) cluster_assessment Primary Endpoint Assessment cluster_maintenance Maintenance Phase (for Responders) Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (IGA, EASI, NRS, etc.) InformedConsent->Baseline Randomization Randomization Baseline->Randomization ArmA Active Drug (e.g., Lebrikizumab 250mg Q2W) Randomization->ArmA ArmB Placebo Q2W Randomization->ArmB Dosing Subcutaneous Dosing ArmA->Dosing ArmB->Dosing Monitoring Ongoing Safety & Efficacy Monitoring Dosing->Monitoring Week16 Week 16 Assessment (IGA 0/1, EASI-75) Monitoring->Week16 ReRandomization Re-randomization (Optional) Week16->ReRandomization Responders MaintenanceArmA Continued Active Drug ReRandomization->MaintenanceArmA MaintenanceArmB Placebo/Withdrawal ReRandomization->MaintenanceArmB LongTermFollowUp Long-Term Follow-Up (e.g., to Week 52) MaintenanceArmA->LongTermFollowUp MaintenanceArmB->LongTermFollowUp

Atopic Dermatitis Phase 3 Trial Workflow.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of RTIL 13

Author: BenchChem Technical Support Team. Date: December 2025

Quaternary ammonium (B1175870) compounds (QACs) are recognized for their disinfectant properties but also for their potential hazards, including skin and eye irritation, and toxicity to aquatic life.[1] Ionic liquids, a broad class of salts that are liquid at or near room temperature, have low volatility but their environmental and toxicological profiles can vary significantly.[2] Therefore, a cautious and informed approach to disposal is essential.

Hazard Identification and Safety

Before handling RTIL 13, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, a comprehensive table of quantitative data (e.g., LD50, LC50) cannot be provided. It is recommended to treat this compound with the caution afforded to other potentially hazardous quaternary ammonium compounds. General hazard classifications for QACs are summarized below.

Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
Causes severe skin burns and eye damageSkin corrosion (Category 1A), Serious eye damage (Category 1)[1]
May cause an allergic skin reactionSkin sensitization (Category 1)[1]
Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 1)[1]

Standard Disposal Protocol for Quaternary Ammonium Compounds

The following is a general, step-by-step procedure for the disposal of quaternary ammonium compounds like this compound. This protocol should be adapted based on institutional guidelines and any available information from the supplier.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and face shield

  • Lab coat

  • Designated hazardous waste container (clearly labeled)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Weak acid (e.g., 5% citric acid solution) or weak base (e.g., sodium bicarbonate) for neutralization

  • pH indicator strips

Procedure:

  • Consult Local Regulations: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

  • Dilution: For concentrated solutions of this compound, slowly dilute with a large volume of water in a suitable container to reduce its reactivity.

  • Neutralization: Check the pH of the diluted solution. QAC solutions can be alkaline or acidic.

    • If alkaline, slowly add a weak acid (e.g., 5% citric acid solution) while stirring until the pH is between 6 and 8.

    • If acidic, slowly add a weak base (e.g., sodium bicarbonate) while stirring until the pH is between 6 and 8.[1]

  • Collection of Spills: In case of a spill, contain the spill with an inert absorbent material like sand or vermiculite.[1]

  • Waste Collection: Carefully collect the neutralized solution or the absorbent material containing the spill and place it into a designated, sealable, and clearly labeled hazardous waste container.[1] The label should include the chemical name ("this compound" and its chemical name), concentration, and hazard symbols.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Decontamination: Thoroughly clean the work area and any equipment used with soap and water. Dispose of any contaminated disposable materials in the hazardous waste container.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE consult_ehs->ppe spill Spill? ppe->spill absorb Absorb with Inert Material spill->absorb Yes dilute Dilute with Water (if concentrated) spill->dilute No collect Collect in Labeled Hazardous Waste Container absorb->collect neutralize Neutralize to pH 6-8 dilute->neutralize neutralize->collect decontaminate Decontaminate Work Area & Equipment collect->decontaminate end End: Proper Disposal decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Room-Temperature Ionic Liquids (RTILs): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals working with Room-Temperature Ionic Liquids (RTILs) must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, step-by-step procedures for the safe handling, operation, and disposal of a representative imidazolium-based RTIL, referred to here as RTIL 13. Given that "RTIL" represents a broad class of compounds, users must always consult the specific Safety Data Sheet (SDS) for the particular ionic liquid in use for detailed safety information.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of personal protective equipment is mandatory to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles should be worn to protect against splashes and fumes.[2] A face shield provides broader protection for the entire face and is recommended when there is a high potential for splashing.[2]
Hand Protection Chemical-Resistant GlovesUse gloves made of materials like nitrile, latex, or neoprene to create an effective barrier between the skin and the chemical.[2] Gloves must be inspected before use and disposed of properly after handling the substance.[1]
Body Protection Lab Coats, Aprons, or Full Body SuitsImpervious clothing such as a lab coat or apron is necessary to protect against skin contact with spills and splashes.[1][2] For larger quantities or higher-risk procedures, a full-body suit may be required.[2]
Respiratory Protection Particle Respirator (if applicable)While typically not required for low-volatility ionic liquids, if nuisance exposures to mists or aerosols are possible, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for the specific RTIL being used.

  • Ensure Proper Ventilation: Work in a well-ventilated area to minimize the potential for inhalation of any vapors or aerosols.[1]

  • Inspect PPE: Carefully inspect all personal protective equipment for any damage before use.[3] Worn or damaged PPE will not provide adequate protection and must be replaced.[3]

  • Labeling: Ensure all containers are clearly and accurately labeled.[3] Do not use any material from an unlabeled or improperly labeled container.[3]

2. Handling and Use:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the eyes, skin, and clothing.[1]

  • No Consumption: Eating, drinking, or smoking in the work area is strictly prohibited.[1]

  • Proper Technique: Use proper handling techniques to avoid spills and splashes.

  • Container Management: Keep the RTIL in its original or a compatible, approved container.[1] Ensure the container is tightly sealed when not in use.[1]

3. Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[1] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1]

  • Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.[1]

  • Ingestion: If swallowed, rinse the mouth and immediately call a poison center or doctor.[1]

  • Seek Medical Attention: In all cases of significant exposure, seek immediate medical attention.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all personnel.

1. Waste Segregation and Labeling:

  • Radioactive waste materials must be properly segregated, packaged and labeled by the user prior to collection for disposal.[4] While RTILs are not radioactive unless specified, the same principle of careful segregation and labeling of hazardous waste applies.

  • All hazardous waste must be prepared and labeled correctly before it can be picked up for disposal.[4]

2. Disposal Method:

  • Follow Institutional Guidelines: Adhere to all institutional and local regulations for hazardous chemical waste disposal.

  • Avoid Sewage Disposal: Do not dispose of RTILs down the drain or in the regular trash.

  • Decontamination: Clean any contaminated work surfaces thoroughly at least once per shift to minimize contamination risks.[5]

3. Container Disposal:

  • Do not reuse the original container.[1]

  • If an empty container is not contaminated, it may be disposed of as non-hazardous trash, but this should be verified according to the specific RTIL's properties and local regulations.[4]

Quantitative Data Summary

As "this compound" is a placeholder for a specific room-temperature ionic liquid, the following table is a template for users to populate with data from the substance-specific Safety Data Sheet (SDS).

PropertyValueUnitsSource (e.g., SDS Section)
Melting Point °C / °F
Boiling Point °C / °F
Vapor Pressure kPa / mm Hg
LD50 (Oral) mg/kg
LD50 (Dermal) mg/kg
LC50 (Inhalation) ppm / mg/L
Flash Point °C / °F

Workflow for Safe Handling of this compound

RTIL_Handling_Workflow start Start: Receive this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe prepare Prepare Work Area (Ensure Ventilation) ppe->prepare handle Handle this compound (Avoid Contact, Use Proper Technique) prepare->handle spill Spill Occurs handle->spill exposure Exposure Occurs handle->exposure storage Store in Sealed, Labeled Container handle->storage After Use spill_response Follow Spill Response Protocol spill->spill_response decontaminate Decontaminate Work Area spill_response->decontaminate first_aid Administer First Aid & Seek Medical Attention exposure->first_aid waste Dispose of Waste (Segregate, Label) storage->waste When Expired/No Longer Needed waste->decontaminate end End: Procedure Complete decontaminate->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.